molecular formula C6H4ClN3 B3037677 6-Amino-2-chloronicotinonitrile CAS No. 53554-20-4

6-Amino-2-chloronicotinonitrile

Cat. No.: B3037677
CAS No.: 53554-20-4
M. Wt: 153.57 g/mol
InChI Key: DQTBPANHSUIJIF-UHFFFAOYSA-N
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Description

6-Amino-2-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBPANHSUIJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chloronicotinonitrile, a substituted pyridine derivative, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising an amino group, a chloro leaving group, and a nitrile moiety—renders it a versatile synthon for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics.

Physicochemical and Spectral Properties

Proper characterization of a chemical entity is fundamental to its application in synthesis and drug development. The key physicochemical and spectral properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 53554-20-4[1][2]
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
Appearance Solid-
Storage Store at 4°C, protect from light-

Spectral Data:

While specific spectra are often proprietary, typical spectral characteristics can be inferred from the structure and data for related compounds. Commercial suppliers often provide access to NMR, IR, and MS data upon request[3][4][5].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbon of the nitrile group and the carbons of the pyridine ring[6][7][8].

  • FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching from the amino group, C≡N stretching of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C/C=N stretching vibrations[9][10][11].

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom[4].

Synthesis and Purification

The synthesis of this compound is a critical aspect of its utility. While multiple synthetic routes to aminonicotinonitriles have been reported, a common approach involves the manipulation of functional groups on a pre-existing pyridine ring[12][13][14].

Illustrative Synthetic Protocol: Amination of a Dichloronicotinonitrile Precursor

This protocol describes a general and widely applicable method for the synthesis of this compound from a suitable dichlorinated precursor. The causality behind the experimental choices lies in the differential reactivity of the chloro-substituents on the pyridine ring, allowing for selective amination.

Step-by-step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine Source: To the stirred solution, add an excess of an ammonia source. This can be aqueous ammonia, a solution of ammonia in an alcohol, or an ammonia equivalent. The excess is crucial to drive the reaction to completion and minimize side reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight, depending on the specific conditions and the reactivity of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. A common and effective method is recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a solid. The purity should be confirmed by analytical techniques such as melting point determination, NMR, and HPLC.

G start 2,6-Dichloronicotinonitrile process Reflux start->process 1. Dissolve reagents Ammonia Source (e.g., NH4OH in Ethanol) reagents->process 2. Add workup Cooling & Filtration/ Solvent Removal process->workup 3. Reaction purification Recrystallization workup->purification 4. Crude Product product This compound purification->product 5. Pure Product

General synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic versatility of this compound stems from the presence of three distinct reactive sites. The chlorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions. The amino group at the 6-position can be acylated, alkylated, or used as a directing group. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Key Reactions and Mechanistic Insights

1. Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds[15][16][17][18].

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base[16][19]. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine[5][9][15]. This is a key transformation for synthesizing more complex aminopyridines, which are prevalent in many kinase inhibitors. The selection of the appropriate phosphine ligand and base is critical to the success of this reaction, as it influences the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

G sub This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base) sub->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) sub->buchwald prod_suzuki 2-Aryl-6-aminonicotinonitrile suzuki->prod_suzuki prod_buchwald 2,6-Diaminonicotinonitrile derivative buchwald->prod_buchwald

Key cross-coupling reactions of this compound.

2. Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the chloro-substituent towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions[20].

Application as a Kinase Inhibitor Intermediate

Substituted aminopyridines are a well-established scaffold in the design of protein kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases[21][22][23][24]. This compound serves as a valuable starting material for the synthesis of such inhibitors. For instance, it can be elaborated through a series of reactions, including Buchwald-Hartwig amination or Suzuki coupling, to introduce pharmacophoric features that enhance potency and selectivity for a target kinase[22][25].

Biological Activity and Toxicology

As an intermediate, the primary safety considerations for this compound relate to its handling in a laboratory or manufacturing setting. The available safety data suggests that it should be handled with care.

GHS Hazard Classification:

Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

Safety and Handling:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][6][7][15].

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics, especially in the area of kinase inhibitors. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide to 6-Amino-2-chloronicotinonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Amino-2-chloronicotinonitrile

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This compound, a substituted aminopyridine, has emerged as a pivotal building block, particularly in the synthesis of targeted kinase inhibitors. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a nitrile moiety on a pyridine core—offers a versatile platform for structural elaboration and fine-tuning of pharmacological activity. This guide provides an in-depth exploration of the molecular architecture of this compound, its synthesis, and its critical role as a precursor in the generation of potent kinase inhibitors for the treatment of a range of diseases, from cancer to inflammatory disorders.

Molecular Structure Analysis: A Spectroscopic and Crystallographic Perspective

The precise arrangement of atoms and electrons within this compound dictates its reactivity and its ability to interact with biological targets. A comprehensive understanding of its molecular structure is therefore essential.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃--INVALID-LINK--
Molecular Weight 153.57 g/mol --INVALID-LINK--
CAS Number 53554-20-4--INVALID-LINK--
Appearance Off-white to light yellow solidGeneric observation for similar compounds
Solubility Soluble in polar organic solvents such as DMSO and DMFInferred from common laboratory practice

Structural Elucidation through Spectroscopic Methods

While a dedicated, publicly available single-crystal X-ray diffraction study for this compound is not readily found in the literature, its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The analysis of related aminopyridine crystal structures provides valuable insights into the expected bond lengths, angles, and intermolecular interactions.[1][2]

Caption: 2D representation of the this compound molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the amino group protons. Due to the substitution pattern, two distinct aromatic proton signals are anticipated, likely appearing as doublets due to coupling with each other. The amino protons would typically present as a broad singlet. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the nitrile group. The chemical shifts of the carbon atoms are highly informative. The carbon bearing the nitrile group (C3) will be significantly deshielded, as will the carbon attached to the chlorine atom (C2). The carbons adjacent to the amino group (C6 and C5) will be shielded relative to the others. Predicted ¹³C NMR chemical shifts can be a valuable tool in assigning the spectrum.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[1]

  • C≡N stretching: A sharp, medium-to-strong absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile group.[1]

  • C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region arising from the vibrations of the pyridine ring.

  • C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 153, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may involve the loss of HCN, Cl, or other small neutral molecules.[5][6]

Synthesis of this compound: A Mechanistic Approach

A common and efficient method for the synthesis of this compound involves the regioselective amination of a dichlorinated precursor.

Experimental Protocol: Synthesis from 2,6-Dichloronicotinonitrile

  • Reaction Setup: To a solution of 2,6-dichloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq).

  • Reaction Conditions: Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow Start 2,6-Dichloronicotinonitrile Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Aqueous Ammonia (NH₃) Reagent->Reaction Solvent Ethanol/Isopropanol Solvent->Reaction Product This compound Reaction->Product Heat (100-150 °C)

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

  • Choice of Starting Material: 2,6-Dichloronicotinonitrile is an ideal precursor because the two chlorine atoms have different reactivities towards nucleophilic aromatic substitution (SNAr). The chlorine at the 6-position is more activated towards substitution due to the electron-withdrawing effect of the ring nitrogen in the para position, which stabilizes the Meisenheimer intermediate.

  • Regioselectivity: The preferential substitution at the 6-position is a key feature of this reaction. The negative charge in the intermediate formed upon nucleophilic attack at C6 can be delocalized onto the electronegative ring nitrogen, a stabilizing effect that is not as pronounced for attack at the C2 position.

  • Reaction Conditions: The use of a sealed vessel and elevated temperatures is necessary to drive the reaction to completion, as aromatic nucleophilic substitution on an electron-deficient ring like pyridine still requires forcing conditions.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The this compound scaffold is a privileged structure in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, the pyridine nitrogen as a hydrogen bond acceptor, and the chloro and nitrile groups provide handles for further chemical modification to enhance potency and selectivity.

Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a primary target for the treatment of autoimmune diseases and myeloproliferative neoplasms.[] Derivatives of this compound can be elaborated to occupy the ATP-binding pocket of JAKs, thereby inhibiting their activity and blocking downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Rho-associated Coiled-coil Kinase (ROCK) Inhibitors

ROCKs are key regulators of the actin cytoskeleton and are implicated in diseases such as cancer metastasis and cardiovascular disease.[2][10] The 6-aminopyridine core of this compound can be incorporated into molecules designed to inhibit ROCK activity. For instance, derivatives where the chloro group is substituted with a piperazine moiety have shown promise as ROCK2 inhibitors.[2]

Quantitative Data for Kinase Inhibitor Scaffolds

While specific IC₅₀ values for direct derivatives of this compound are proprietary or dispersed across a vast body of literature, the following table provides representative data for aminopyridine-based kinase inhibitors to illustrate the potential of this scaffold.

Kinase TargetInhibitor ScaffoldReported IC₅₀Reference
ROCK26-amino-2-piperazinylpyridine derivative82.6 nM--INVALID-LINK--
JAK3 (covalent)2,4-substituted pyrimidinePotent inhibition--INVALID-LINK--

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its well-defined molecular structure, accessible synthesis, and versatile reactivity make it an invaluable starting point for the development of highly specific and potent kinase inhibitors. As our understanding of the molecular drivers of disease continues to expand, the demand for such versatile chemical building blocks will undoubtedly grow, solidifying the importance of this compound in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to 6-Amino-2-chloronicotinonitrile (CAS: 53554-20-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Amino-2-chloronicotinonitrile, registered under CAS number 53554-20-4, is a substituted pyridine derivative that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Its unique trifunctional structure, featuring an amino group, a chloro substituent, and a nitrile moiety on a pyridine ring, makes it a highly versatile and valuable intermediate. This guide provides a comprehensive overview of its chemical properties, analytical characterization, applications in synthetic chemistry, and essential safety protocols, serving as a critical resource for professionals in drug discovery and agrochemical development.

The strategic placement of reactive sites on the pyridine core allows for a wide range of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the amino group at the 6-position can be derivatized or participate in cyclization reactions, and the nitrile group offers a gateway to various other functional groups like amines, amides, or carboxylic acids. This multifunctionality is key to its utility in constructing complex molecular architectures.

Chemical Identity and Nomenclature

IdentifierValue
CAS Number 53554-20-4
IUPAC Name 6-amino-2-chloropyridine-3-carbonitrile
Synonyms This compound, 6-Amino-2-chloro-3-pyridinecarbonitrile[2]
Molecular Formula C₆H₄ClN₃[1][3]
Molecular Weight 153.57 g/mol [3]
InChI Key DQTBPANHSUIJIF-UHFFFAOYSA-N

Chemical Structure and Physicochemical Properties

The structural arrangement of functional groups in this compound is fundamental to its reactivity and utility.

Caption: Chemical structure of this compound.

This compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability.

PropertyValueSource
Physical Form Solid[4]
Appearance Light yellow to cream solid[4]
Boiling Point 357.9 ± 42.0 °C at 760 mmHg (predicted)[5]
Melting Point 190-198 °C[4]
Storage Temperature 0 - 8 °C, under inert gas (nitrogen or Argon), protect from light[3]

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. Researchers can obtain spectral data (¹H NMR, ¹³C NMR, IR, MS) from various chemical suppliers.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would confirm their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon of the nitrile group (C≡N) appearing in the characteristic downfield region (typically 115-125 ppm), and the carbons bonded to chlorine and nitrogen atoms also showing distinct shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

  • N-H stretch: The amino group will exhibit characteristic stretching vibrations in the 3200-3400 cm⁻¹ region.

  • C≡N stretch: A sharp, intense absorption band corresponding to the nitrile group will be present around 2220-2260 cm⁻¹.

  • C=C and C=N stretches: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • C-Cl stretch: A signal for the carbon-chlorine bond can be found in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (153.57 g/mol ). The fragmentation pattern can provide further structural evidence, showing characteristic losses of chlorine, HCN, or other small fragments.

G cluster_workflow Analytical Workflow Sample Sample of 53554-20-4 NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Structure->Purity

Caption: Standard analytical workflow for structural validation.

Applications in Synthetic Chemistry

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4][8] Its trifunctional nature allows for sequential and regioselective reactions, making it an ideal starting material for building diverse molecular libraries.

Role in Drug Discovery

This compound serves as a crucial building block for creating novel therapeutic agents.[8] The pyridine scaffold is a common feature in many biologically active compounds. By leveraging the reactivity of the chloro, amino, and nitrile groups, chemists can synthesize a variety of heterocyclic systems. Research indicates its utility as an intermediate for compounds with potential anti-inflammatory and anti-cancer activities.[4] The development of targeted therapies often relies on such adaptable building blocks to explore the chemical space around a biological target.

Agrochemical Synthesis

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides.[4] The chlorinated pyridine structure can enhance the efficacy and stability of agrochemical formulations, contributing to improved crop protection solutions.

G cluster_synthesis Synthetic Utility Start This compound (CAS 53554-20-4) R1 Nucleophilic Substitution (at C-Cl bond) Start->R1 R2 Amino Group Derivatization (e.g., Acylation, Alkylation) Start->R2 R3 Nitrile Group Transformation (e.g., Hydrolysis, Reduction) Start->R3 Scaffold1 Substituted Pyridines R1->Scaffold1 R2->Scaffold1 Scaffold2 Fused Heterocycles (e.g., Pyridopyrimidines) R2->Scaffold2 Scaffold3 Functionalized Pyridines (Amides, Amines) R3->Scaffold3 App1 Pharmaceuticals (e.g., Kinase Inhibitors) Scaffold1->App1 App2 Agrochemicals (e.g., Herbicides) Scaffold1->App2 Scaffold2->App1 Scaffold2->App2 Scaffold3->App1 Scaffold3->App2

Caption: Synthetic pathways from this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified with several hazards that necessitate careful management.

GHS Hazard and Precautionary Statements
Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Source: Information synthesized from various safety data sheets for closely related compounds like 6-Chloronicotinonitrile.[9]

Recommended Personal Protective Equipment (PPE) & Handling Protocols

A rigorous safety protocol should be followed when working with this compound.

Experimental Protocol: Safe Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]

    • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and, for larger quantities, consider additional protective clothing to prevent skin exposure.[9]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][11]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal. Ensure the area is well-ventilated.

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[9][10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical advice.[9][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[11]

References

Spectroscopic data for 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic and Analytical Profile of 6-Amino-2-chloronicotinonitrile

Abstract: this compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its substituted pyridine scaffold makes it a valuable precursor for developing kinase inhibitors and other therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS: 53554-20-4), offering a foundational dataset for researchers in synthesis, process development, and quality control. We will delve into the theoretical and expected data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. This document is structured to provide not just data, but also the underlying scientific rationale for analytical method development and data interpretation.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₄ClN₃.[1][2] Its structure combines an electron-withdrawing nitrile group and a chlorine atom with an electron-donating amino group, creating a unique electronic profile that is key to its reactivity and spectroscopic signature.

PropertyValueSource
CAS Number 53554-20-4
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [2]
Monoisotopic Mass 153.00937 Da[3]
Appearance Solid (form may vary)
Storage 2-8°C, Keep in dark place, inert atmosphere[4]
SMILES N#CC1=C(Cl)N=C(N)C=C1[4]
InChI Key DQTBPANHSUIJIF-UHFFFAOYSA-N
Molecular Structure

The structural arrangement of functional groups on the pyridine ring is fundamental to interpreting its spectroscopic data. The atom numbering convention used throughout this guide is presented below.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and a signal for the amino protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to reliably observe the exchangeable amino protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4 6.6 – 6.8Doublet (d)~8-9Upfield shift due to the strong electron-donating effect of the adjacent amino group at C-6. Coupled to H-5.
H-5 7.6 – 7.8Doublet (d)~8-9Downfield shift relative to H-4 due to the deshielding effect of the adjacent nitrile group and the ring nitrogen. Coupled to H-4.
-NH₂ 6.0 – 7.0Broad Singlet (br s)N/AChemical shift is concentration and solvent-dependent. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 158 – 162Carbon bearing the chlorine atom, significantly deshielded.
C-3 90 – 95Shielded carbon adjacent to the nitrile group. Its position is significantly upfield.
C-4 115 – 120Aromatic CH carbon, influenced by the adjacent amino group.
C-5 140 – 145Aromatic CH carbon, deshielded by the ring nitrogen and nitrile group.
C-6 160 – 164Carbon attached to the amino group, highly deshielded due to the direct attachment of nitrogen.
-C≡N 116 – 119Characteristic chemical shift for a nitrile carbon.
Recommended Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in 0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the N-H protons and ensuring sufficient solubility.

  • Internal Standard: Add 5 µL of a tetramethylsilane (TMS) solution in DMSO-d₆ as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Acquire a minimum of 1024 scans for adequate sensitivity.

  • Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The analysis of related aminonicotinonitrile structures provides a strong basis for spectral interpretation.[5][6]

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3490 – 3350N-H StretchMedium-StrongAsymmetric and symmetric stretching of the primary amine (-NH₂) group. Often appears as a doublet.[6]
2210 – 2230-C≡N StretchStrong, SharpCharacteristic and strong absorption for the nitrile functional group.[6]
1620 – 1650N-H BendMediumScissoring vibration of the primary amine.
1580 – 1600C=C / C=N StretchMedium-StrongAromatic ring stretching vibrations.
1050 – 1100C-Cl StretchStrongStretching vibration for the aryl-chloride bond.
Recommended Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds like this compound, MS is particularly useful for confirming the presence of chlorine.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺.

  • Molecular Ion Cluster: A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine.

    • [M+H]⁺: Expected at m/z 154.0167 (corresponding to the ³⁵Cl isotope).

    • [M+2+H]⁺: Expected at m/z 156.0137 (corresponding to the ³⁷Cl isotope).

  • Isotopic Ratio: The relative intensity of these two peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[3]

  • Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 175.9986.[3]

Recommended Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography (Optional but recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50–500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas: Nitrogen at a flow rate of 600 L/hr and a temperature of 350 °C.

Comprehensive Analysis Workflow

The following diagram outlines a logical workflow for the complete spectroscopic characterization of a newly synthesized batch of this compound.

Caption: A validated workflow for the comprehensive spectroscopic analysis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following precautions are derived from available Safety Data Sheets (SDS).[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up or in an area accessible only to qualified personnel.[4]

  • First Aid: In case of skin contact, take off immediately all contaminated clothing and rinse skin with water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical advice.[7]

Conclusion

The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. The key identifiers are the characteristic doublet signals in the ¹H NMR spectrum, the nitrile and amine stretches in the FT-IR spectrum, and the definitive 3:1 isotopic cluster for the molecular ion in the mass spectrum. The protocols and expected data presented in this guide serve as a robust reference for researchers, ensuring accurate and reliable characterization of this important chemical intermediate.

References

Physical and chemical characteristics of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and Applications

Abstract

This compound has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising an amino group, a chloro substituent, and a nitrile moiety on a pyridine core—offers a versatile platform for synthesizing a diverse array of complex heterocyclic compounds. This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, presenting a consolidated resource for researchers, chemists, and professionals in drug development. We will explore its structural and physicochemical properties, reactivity, established synthetic protocols, and critical safety considerations, underpinned by authoritative references to ensure scientific integrity.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and core properties. This compound is a substituted pyridine derivative. The strategic placement of its functional groups dictates its reactivity; the electron-withdrawing nature of the nitrile and chloro groups influences the electron density of the pyridine ring, while the amino group acts as a nucleophilic center and a directing group.

Below is a summary of its key identifiers and molecular properties.

IdentifierValueSource
IUPAC Name 6-Amino-2-chloro-3-pyridinecarbonitrile
CAS Number 6640-65-9
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Canonical SMILES C1=CC(=C(N=C1N)Cl)C#N
InChI Key OQMYZEGJWQYJTF-UHFFFAOYSA-N

Physicochemical Properties

The physical state and solubility profile of a compound are critical parameters that inform its handling, storage, and application in synthetic chemistry. This compound is typically supplied as a solid, and its properties are summarized below.

PropertyValueSource(s)
Appearance Off-white to yellow or brown powder/crystals
Melting Point 198 - 203 °C (388.4 - 397.4 °F)
Boiling Point Data not available
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Note: Solubility in other common organic solvents like methanol, ethanol, or dichloromethane is not consistently reported and should be determined empirically for specific applications.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a highly sought-after intermediate for constructing complex molecular scaffolds.

  • Amino Group (C6): This group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. It is also a key handle for building fused ring systems.

  • Chloro Group (C2): The chlorine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

  • Nitrile Group (C3): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a precursor for forming heterocyclic rings like tetrazoles.

Its utility is prominently demonstrated in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which form the core of many biologically active molecules. For instance, it serves as a key starting material for the synthesis of compounds that have been investigated for their potential as CDK inhibitors, which are important targets in cancer therapy.

Synthesis Protocol: A Generalized Approach

While multiple specific synthetic routes exist depending on the desired final product, a common and illustrative workflow involves the nucleophilic substitution at the C2 position followed by cyclization. The following diagram and protocol outline a representative synthetic pathway starting from this compound.

G cluster_0 Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative A This compound (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) Solvent: e.g., NMP or DMSO Heat (e.g., 100-150°C) A->C B Primary Amine (R-NH2) + Base (e.g., DIPEA) B->C D Intermediate: 6-Amino-2-(alkylamino)nicotinonitrile C->D Workup & Purification F Intramolecular Cyclization High Temperature D->F E Cyclization Reagent (e.g., Formamide or Triethyl Orthoformate) E->F G Final Product: Substituted Pyrido[2,3-d]pyrimidine F->G Purification

Caption: Generalized workflow for synthesizing pyrido[2,3-d]pyrimidines.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), add the desired primary amine (1.1-1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: A high-boiling aprotic solvent is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate. The base is essential to neutralize the HCl generated during the substitution.

  • Nucleophilic Substitution: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-24 hours.

    • Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot (on TLC) or a product peak with the expected mass (on LC-MS) confirms the successful substitution.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water or ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

    • Causality: This precipitation step effectively removes the high-boiling solvent and other water-soluble impurities.

  • Cyclization: Resuspend the isolated intermediate in a cyclizing agent such as formamide or a mixture of triethyl orthoformate and an acid catalyst. Heat the mixture to a high temperature (e.g., 150-200 °C).

    • Causality: High temperatures provide the necessary activation energy for the intramolecular cyclization, where the C6-amino group attacks the nitrile carbon (or its activated form), leading to the formation of the pyrimidine ring.

  • Final Purification: Upon completion, cool the mixture. The crude product, which often precipitates, can be purified by filtration and washing, or by column chromatography on silica gel to yield the final, pure pyrido[2,3-d]pyrimidine derivative.

    • Self-Validation: The purity and identity of the final product must be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount. The following information is derived from its Safety Data Sheet (SDS).

Hazard CategoryGHS Pictogram(s)Hazard Statement(s)
Acute Toxicity
alt text
H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion/Irritation
alt text
H315: Causes skin irritation.
Eye Damage/Irritation
alt text
H319: Causes serious eye irritation.
Respiratory Sensitization
alt text
H335: May cause respiratory irritation.
Recommended Handling Procedures:
  • Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a quintessential example of a high-value chemical intermediate. Its well-defined physicochemical properties and predictable, versatile reactivity make it an indispensable tool for medicinal chemists. The ability to selectively functionalize its amino, chloro, and nitrile groups provides a robust and logical pathway for the construction of complex heterocyclic systems, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. A comprehensive understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

The Synthetic Versatility of 6-Amino-2-chloronicotinonitrile: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Amino-2-chloronicotinonitrile, a pivotal building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, synthesis, and its multifaceted role as a precursor to a diverse array of heterocyclic compounds. By examining its reactivity and showcasing its application in the synthesis of medicinally relevant scaffolds, this guide aims to equip the reader with the technical knowledge and practical insights necessary to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine nucleus is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. The precise introduction of functional groups onto this heterocyclic core is a central challenge and a key determinant in modulating biological activity. This compound has emerged as a highly valuable and versatile starting material in this context. Its unique arrangement of a nucleophilic amino group, an electrophilic chlorine atom, and a cyano group provides a rich tapestry of reactivity, enabling the construction of complex molecular architectures through a variety of synthetic transformations. This guide will delve into the practical aspects of utilizing this reagent, moving from its fundamental properties to its application in the synthesis of high-value compounds.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature with the chemical formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol .[1][2]

PropertyValueSource
Molecular FormulaC₆H₄ClN₃[1][2]
Molecular Weight153.57 g/mol [1][2]
CAS Number53554-20-4[1]
AppearanceSolid
Storage4°C, protect from light[1][2]

While detailed, publicly available spectra for this compound are not abundant, a foundational understanding of spectroscopic techniques is crucial for its characterization and for monitoring reactions in which it participates.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing and donating effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the six carbon atoms in the molecule, including the carbon of the cyano group and the carbons of the pyridine ring. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-Cl stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns that can aid in structural confirmation.

Synthesis of this compound

A plausible synthetic approach for this compound could involve the reaction of a suitable chlorinated β-keto compound or its enamine equivalent with malononitrile under basic conditions. The exact choice of starting materials and reaction conditions would be critical to achieving a good yield and purity of the desired product.

Role in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which can be selectively targeted to construct a variety of heterocyclic systems. The amino group can act as a nucleophile or be a directing group, the chloro substituent is a good leaving group for nucleophilic aromatic substitution, and the nitrile group can undergo a range of transformations including hydrolysis, reduction, and cycloaddition reactions.

Synthesis of Pyridopyrimidines

One of the key applications of this compound is in the synthesis of pyridopyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities. The general strategy involves the reaction of the amino group of this compound with a suitable carbonyl compound or its equivalent to form an intermediate that subsequently undergoes intramolecular cyclization.

While a specific example starting from this compound is not detailed in the provided search results, the reaction of 6-aminouracil derivatives with α,β-unsaturated ketones to form pyridopyrimidines illustrates the underlying synthetic principle.[4]

Synthesis of Fused Pyridine Derivatives

The presence of both an amino and a chloro group on the pyridine ring allows for the construction of fused ring systems through annulation reactions. The amino group can be acylated or condensed with a suitable reagent, followed by an intramolecular nucleophilic aromatic substitution of the chlorine atom to close the second ring.

Synthesis of Substituted Aminopyridines

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. This reaction is a powerful tool for diversifying the structure of the pyridine core and is a cornerstone of combinatorial chemistry efforts in drug discovery.

Experimental Protocols and Mechanistic Considerations

While specific, detailed protocols for the direct use of this compound are not extensively documented in the provided search results, we can extrapolate from the synthesis of related compounds to provide illustrative experimental workflows and discuss the underlying mechanistic principles.

Illustrative Protocol: Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

This protocol, adapted from the synthesis of 2-amino-4,6-diphenylnicotinonitriles, demonstrates the general approach to constructing substituted aminonicotinonitrile scaffolds.[3]

Step 1: Chalcone Synthesis

  • To a solution of an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol, add a 10% alcoholic solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting chalcone is typically used in the next step without further purification.

Step 2: Aminonicotinonitrile Formation

  • To a solution of the chalcone (1 mmol) in absolute ethanol, add malononitrile (1 mmol) and ammonium acetate (3 equiv.).

  • Reflux the reaction mixture overnight.

  • After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

  • Base Catalysis in Chalcone Synthesis: The use of sodium hydroxide deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

  • Ammonium Acetate as a Nitrogen Source: In the second step, ammonium acetate serves as a source of ammonia, which is necessary for the formation of the amino group at the 2-position of the pyridine ring.

  • Reflux Conditions: The elevated temperature is required to overcome the activation energy for the multi-step cyclization and aromatization process.

The following diagram illustrates the logical workflow for the synthesis of substituted aminonicotinonitriles.

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyridine Ring Formation Acetophenone Acetophenone Reaction1 Claisen-Schmidt Condensation Acetophenone->Reaction1 Aldehyde Aldehyde Aldehyde->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 catalyst Chalcone Chalcone Reaction2 Michael Addition, Cyclization, Dehydrogenation Chalcone->Reaction2 Chalcone->Reaction2 Reaction1->Chalcone Malononitrile Malononitrile Malononitrile->Reaction2 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction2 reagent Aminonicotinonitrile 2-Amino-4,6-diaryl- nicotinonitrile Reaction2->Aminonicotinonitrile caption Figure 1. General workflow for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles.

Figure 1. General workflow for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its inherent reactivity profile provides a reliable and versatile platform for the construction of a multitude of complex and medicinally relevant scaffolds. While the full scope of its synthetic potential continues to be explored, the examples highlighted in this guide underscore its importance as a key intermediate for accessing novel chemical space. Future research in this area will undoubtedly focus on the development of novel catalytic systems for the selective transformation of its functional groups and its application in the synthesis of next-generation therapeutics and functional materials. The continued investigation into the reactivity and applications of this versatile molecule will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

Unlocking the Therapeutic Potential of 6-Amino-2-chloronicotinonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs.[1][2] This guide focuses on a particularly valuable, yet underexplored, derivative: 6-Amino-2-chloronicotinonitrile .

The strategic placement of three key functional groups—a nucleophilic amino group, an electrophilic chlorine atom ripe for cross-coupling, and a cyano group that can act as a hydrogen bond acceptor or be further transformed—makes this molecule a powerful starting point for generating vast libraries of diverse compounds. This document provides a technical roadmap for researchers, scientists, and drug development professionals, outlining high-potential research areas and providing actionable, field-proven insights to accelerate discovery programs based on this versatile chemical building block.

Core Molecular Attributes and Reactivity Profile

This compound is a trifunctionalized pyridine ring. Understanding the interplay of its functional groups is paramount to designing successful synthetic campaigns.

  • The 2-Chloro Position: This is the primary site for diversification. The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, profoundly influencing the compound's steric and electronic properties.[3][4]

  • The 6-Amino Group: This group is a key pharmacophoric element. It can act as a crucial hydrogen bond donor, anchoring the molecule within a protein's active site. Its nucleophilicity also allows for derivatization, although it is generally less reactive than the 2-chloro position in cross-coupling, enabling selective functionalization.[5][6]

  • The 3-Cyano (Nitrile) Group: The nitrile group is a strong electron-withdrawing group, influencing the reactivity of the entire pyridine ring. It is also a potent hydrogen bond acceptor and can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, offering further avenues for analog synthesis.[7][8]

Molecule_Structure N1 N C6 C N1->C6 C2 C C2->N1 Cl Cl C2->Cl Suzuki, Buchwald, etc. C3 C C3->C2 CN_C C C3->CN_C H-bond acceptor, hydrolysis C4 C C4->C3 C5 C C5->C4 C6->C5 NH2_N N C6->NH2_N H-bond donor CN_N N CN_C->CN_N H1 H NH2_N->H1 H2 H NH2_N->H2 pos_C2 2 pos_C3 3 pos_C4 4 pos_C5 5 pos_C6 6

Caption: Core structure and reactivity sites of this compound.

High-Potential Research Area 1: Kinase Inhibitor Development

The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, where the amino group and the pyridine nitrogen form key hydrogen bonds with the kinase hinge region of the ATP-binding pocket.[9][10] this compound is an ideal starting point for developing novel and selective kinase inhibitors for oncology and inflammatory diseases.

Proposed Target Class: Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling for numerous cytokines and growth factors involved in hematopoiesis and immune response.[11] Dysregulation of JAK/STAT signaling is central to various myeloproliferative neoplasms and autoimmune disorders.[10][12] While several JAK inhibitors are on the market, the quest for inhibitors with improved selectivity and safety profiles is ongoing.[12][13]

Workflow for Novel JAK Inhibitor Discovery

workflow start This compound suzuki Suzuki-Miyaura Coupling (Diversification at C2) start->suzuki Aryl/Heteroaryl Boronic Acids library Focused Compound Library suzuki->library assay In Vitro Kinase Assay (JAK1, JAK2, JAK3, TYK2) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar IC50 Data cell Cell-Based Assays (e.g., STAT3 Phosphorylation) assay->cell Potent Hits sar->suzuki Iterative Design lead Lead Compound Optimization cell->lead Confirmed Activity invivo In Vivo Efficacy Studies (e.g., RA model) lead->invivo

Caption: A workflow for the discovery of novel JAK inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the diversification of the this compound scaffold.

Objective: To synthesize a small library of 6-amino-2-aryl-nicotinonitriles.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[4]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[5]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed[5]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the selected arylboronic acid, and potassium carbonate.[5]

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.[5]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2-aryl-nicotinonitrile derivative.

Data Presentation: Hypothetical SAR Table for JAK2 Inhibition

The following table illustrates how structure-activity relationship (SAR) data can be organized to guide the optimization process.

Compound IDR-Group (at C2 position)JAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)
Lead-001 Phenyl1503002.0
Lead-002 4-Fluorophenyl1252802.2
Lead-003 3-Hydroxyphenyl754506.0
Lead-004 1H-Indazol-6-yl25 500 20.0
Lead-005 Pyrimidin-5-yl901802.0

This is representative data. Actual results will vary.

Interpretation: The data suggests that introducing a hydrogen-bond donating group (Lead-003) improves potency. A significant leap in both potency and selectivity is achieved by incorporating a bicyclic heteroaromatic system like indazole (Lead-004), a common strategy in kinase inhibitor design.[14]

High-Potential Research Area 2: Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] The 2-aminopyridine scaffold is present in compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][15][16] Synthesizing derivatives of this compound offers a promising avenue for discovering new antimicrobial drugs.[8]

Proposed Strategy: Multi-Targeting Bacterial Pathogens

A library synthesized from the this compound core can be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Workflow for Antimicrobial Discovery

workflow_am start This compound diversify C2 & C6 Functionalization (e.g., Suzuki & Acylation) start->diversify library Diverse Compound Library diversify->library screening Primary Antimicrobial Screening (MIC determination) library->screening S. aureus, E. coli, etc. sar Antimicrobial SAR Analysis screening->sar MIC Values tox Cytotoxicity Assay (e.g., against HeLa cells) screening->tox Active Hits sar->diversify Iterative Synthesis moa Mechanism of Action (MoA) Studies (e.g., Macromolecular Synthesis) tox->moa Non-toxic Hits

Caption: A workflow for the discovery of novel antimicrobial agents.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of synthesized compounds against selected bacterial strains.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Standard antibiotics for control (e.g., Ampicillin, Ciprofloxacin).

Procedure:

  • Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Also, include wells with standard antibiotics.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

This compound represents a starting point of exceptional potential for modern drug discovery. Its inherent chemical reactivity, combined with the proven track record of the 2-aminopyridine scaffold, makes it a prime candidate for the rapid generation of novel, biologically active molecules. The research avenues outlined in this guide—targeting protein kinases for oncology and inflammation, and developing new classes of antimicrobials—are just two of many possibilities. Further exploration could delve into antivirals, CNS-active agents, or even materials science applications. By applying systematic synthetic strategies and robust biological screening workflows, research teams can efficiently unlock the vast therapeutic potential encoded within this versatile chemical entity.

References

An In-Depth Technical Guide to the Safe Handling and Use of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 6-Amino-2-chloronicotinonitrile, a pivotal building block in contemporary pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure procedural integrity and personal safety.

Introduction: The Chemical Profile of this compound

This compound, with CAS Number 53554-20-4, is a substituted pyridine derivative.[1][2] Its molecular structure, featuring an amino group, a chloro substituent, and a nitrile function on a pyridine ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5][6] These reactions are fundamental in the construction of complex molecular architectures found in many modern therapeutic agents.[7]

However, the very features that make this compound synthetically valuable—the reactive chloro and nitrile groups, and the biologically active aminopyridine core—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Toxicological Profile

Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[8] Aminopyridines, as a class, are known to be highly toxic and can cause convulsions similar to strychnine poisoning.[9][10] They are readily absorbed through the skin.[10]

  • Skin Irritation: Causes skin irritation.[8]

  • Serious Eye Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Toxicological Mechanisms: The primary mechanism of toxicity for aminopyridines is the blockade of voltage-gated potassium channels in neurons.[10][11] This disruption of normal ion flow leads to an increase in neurotransmitter release, resulting in hyperexcitability of the central nervous system. Symptoms can progress from headache and dizziness to convulsions, respiratory failure, and in severe cases, death.[10][11][12] The nitrile group (-CN) also presents a potential toxicological concern, as related compounds can release cyanide under certain metabolic or thermal conditions.

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[8]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[13] The fume hood provides critical protection against inhalation of airborne particles and vapors. The work area should also be equipped with an emergency eyewash station and a safety shower, with a clear and unobstructed path for access.[13]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[14] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Double-gloving is recommended. Use a pair of nitrile gloves as the primary barrier. Nitrile gloves offer good resistance to a range of chemicals, but their protection is not absolute and is intended for incidental splash protection only.[15][16][17] For pyridine, nitrile gloves are often rated as providing poor to fair protection, with breakthrough times that can be less than 10 minutes.[13][18] If direct contact or immersion is possible, or if working with the compound in solvents like toluene or dichloromethane for which nitrile has poor resistance, consider a more robust glove material such as Viton or a laminate (e.g., Silver Shield®). Always consult the glove manufacturer's specific chemical resistance data.[15][18] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.[14] A full-face respirator will also provide enhanced eye protection. All respirator use must be in accordance with a formally established respiratory protection program, including fit-testing.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task-Specific Risks engineering Work in Certified Chemical Fume Hood start->engineering eyes Wear Chemical Safety Goggles (Face shield if splash risk) engineering->eyes body Wear Flame-Resistant Lab Coat (fully buttoned) eyes->body gloves Double-Glove with Nitrile Gloves (Consider Viton/Laminate for extended contact) body->gloves respirator Respirator Required? (e.g., spill, aerosol risk) gloves->respirator wear_respirator Use NIOSH-approved Respirator with appropriate cartridges respirator->wear_respirator Yes proceed Proceed with Experiment respirator->proceed No wear_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Reactivity and Incompatibilities

This compound possesses several reactive sites that dictate its incompatibility with other reagents.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers (e.g., nitric acid, perchlorates, permanganates). Reactions can be vigorous and exothermic, potentially leading to fire or explosion.

  • Strong Acids: The pyridine nitrogen is basic and will react exothermically with strong acids (e.g., sulfuric acid, hydrochloric acid).

  • Nucleophiles: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[16][19][20] This is due to the electron-withdrawing nature of the ring nitrogen. Therefore, it will react with strong nucleophiles such as alkoxides, amines, and thiols, often at elevated temperatures. While this reactivity is exploited in synthesis, unplanned contact with strong nucleophiles should be avoided.

  • Thermal Decomposition: When heated to decomposition, this compound may emit highly toxic fumes, including nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen chloride (HCl).[9][12]

Handling and Storage Procedures

  • Handling: Always handle this compound in a designated area within a fume hood. Avoid the formation of dust when handling the solid. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials, heat, sparks, and open flames. The recommended storage condition is often under an inert atmosphere (e.g., argon or nitrogen) at 4°C for long-term stability.[21]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[14]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response
  • Small Spills (in a fume hood): For small spills of the solid, carefully sweep it up with a non-sparking tool and place it into a sealed container for hazardous waste disposal. For small liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[13]

  • Large Spills: Evacuate the laboratory immediately and secure the area. Alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment, including a self-contained breathing apparatus (SCBA).[13]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind key safety and procedural steps is explained to ensure both a successful reaction and a safe working environment.

Reaction: Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound product 6-Amino-2-(4-methoxyphenyl)nicotinonitrile reactant1->product reactant2 4-Methoxyphenylboronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base Na₂CO₃ (aq) base->product solvent Toluene solvent->product temp Reflux (Heat) temp->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Inert Atmosphere Preparation: Assemble the reaction glassware (e.g., a round-bottom flask with a reflux condenser) and flame-dry it under vacuum. Backfill with an inert gas such as argon or nitrogen. This is a critical step because the Pd(0) catalyst is sensitive to oxygen and can be deactivated, leading to reaction failure.[22]

  • Reagent Addition: In the fume hood, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction flask. The use of a slight excess of the boronic acid ensures complete consumption of the starting material.

  • Solvent and Base Addition: Add degassed toluene to the flask, followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.[5] Solvents must be degassed to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C for toluene) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. This removes the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Waste Disposal and Decontamination

  • Waste Disposal: All waste containing this compound, including reaction residues, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[13][23] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[17]

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate organic solvent (e.g., acetone or ethanol) followed by washing with soap and water is typically effective. All rinsates should be collected as hazardous waste. For surface decontamination after a spill, use an inert absorbent material first, then wipe the area with soap and water.[24]

Conclusion

This compound is a valuable synthetic intermediate, but its handling demands respect and a rigorous adherence to safety protocols. Its acute toxicity and irritant properties necessitate the use of appropriate engineering controls and personal protective equipment at all times. By understanding the toxicological mechanisms and chemical reactivity of this compound, researchers can implement informed safety measures, ensuring both personal well-being and the integrity of their scientific work. This guide serves as a foundational resource, but should always be supplemented by institution-specific safety procedures and a thorough review of the most current Safety Data Sheet before commencing any work.

References

6-Amino-2-chloronicotinonitrile solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Amino-2-chloronicotinonitrile in Common Laboratory Solvents

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility

In the landscape of drug discovery and materials science, the journey from a promising molecule to a viable product is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. For a compound like this compound, a key heterocyclic building block in the synthesis of novel therapeutic agents, understanding its behavior in various solvents is not merely an academic exercise; it is a prerequisite for success.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will move beyond simple data recitation to explore the underlying chemical principles and provide robust, field-tested protocols that ensure the generation of reliable and reproducible results.

Molecular Profile and Theoretical Solubility Considerations

To predict how this compound (CAS: 53554-20-4, Molecular Formula: C₆H₄ClN₃, Molecular Weight: 153.57 g/mol ) will behave in different solvents, we must first analyze its structure.[2]

  • Polar Functional Groups : The molecule possesses a primary amine (-NH₂) group and a nitrile (-C≡N) group. The amine group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrile group is a strong hydrogen bond acceptor.

  • Aromatic System : The pyridine ring is an aromatic, heterocyclic system containing a nitrogen atom, which is a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Halogen Substitution : The chloro (-Cl) group adds to the molecular weight and introduces a polar C-Cl bond, further influencing its electronic properties.

  • Overall Polarity : The combination of these features results in a molecule with significant polarity. The fundamental principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar solvents compared to nonpolar solvents.[3] Solvents that can engage in hydrogen bonding are expected to be particularly effective.

The amino group on the pyridine ring also imparts basic character, suggesting that the compound's solubility in aqueous solutions will be pH-dependent. In acidic conditions, the amine can be protonated, forming a more soluble salt.

Predicted Solubility in Common Laboratory Solvents

It is imperative to note that these are predictions. Experimental verification is essential for any research or development application.

SolventSolvent TypePredicted SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleStrong dipole moment and ability to accept hydrogen bonds make it an excellent solvent for a wide array of organic compounds.[4]
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, its high polarity effectively solvates the polar functional groups of the solute.
Methanol (MeOH)Polar ProticSolubleCapable of hydrogen bonding with the amine and nitrile groups, facilitating dissolution.
Ethanol (EtOH)Polar ProticSolubleSimilar to methanol, but its slightly lower polarity may result in marginally lower solubility. Solubility of amino-functionalized compounds in alcohols is common.[5]
Acetonitrile (ACN)Polar AproticModerately SolublePossesses a strong dipole but is a weaker hydrogen bond acceptor than DMSO or DMF.
Tetrahydrofuran (THF)Polar AproticSparingly SolubleLower polarity compared to other aprotic solvents; may be insufficient to fully overcome the solute's crystal lattice energy.
AcetonePolar AproticSparingly SolubleIntermediate polarity; may show some dissolution but is unlikely to be a primary solvent.
WaterPolar ProticSparingly to InsolubleDespite its polarity, the nonpolar aromatic ring limits aqueous solubility. Solubility is expected to increase significantly at low pH due to salt formation.
TolueneNonpolarInsolubleThe significant polarity mismatch between the nonpolar solvent and polar solute will prevent meaningful dissolution.[3]
HexanesNonpolarInsolubleLacks the polarity required to interact favorably with the solute's functional groups.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions provide a starting point, but accurate solubility data must be generated empirically. The choice of method depends on the required accuracy, throughput, and available resources. The equilibrium shake-flask method is considered the "gold standard" for its reliability.[6]

The Equilibrium Shake-Flask Method

This method determines the solubility of a compound at equilibrium in a given solvent and is the most reliable technique for obtaining thermodynamic solubility data.[6][7]

Causality and Trustworthiness: This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved solute and an excess of the solid compound. By analyzing the supernatant, we measure the maximum concentration of the solute that the solvent can hold under specified conditions (e.g., temperature), which is the definition of solubility. Running replicates ensures the reproducibility and accuracy of the results.[7][8]

Experimental Protocol:

  • Preparation:

    • To a series of glass vials, add a measured volume of the selected solvent (e.g., 2 mL).

    • Add an excess amount of solid this compound to each vial. "Excess" is critical; there must be visible solid material remaining in the suspension after the equilibration period to ensure the solution is saturated.[6][8]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an incubator or shaker bath set to a constant, controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a defined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. The required time can vary and may need to be determined empirically.[7][8]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Separate the dissolved solute from the undissolved solid. This can be achieved by:

      • Centrifugation: Pellet the excess solid.

      • Filtration: Use a chemically inert syringe filter (e.g., PTFE) to filter the supernatant. Pre-rinsing the filter with the saturated solution can help prevent solute adsorption to the filter material.[8]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[7][9]

    • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

  • Quality Control:

    • Perform the experiment in triplicate to ensure reproducibility.[7]

    • Analyze the remaining solid residue (e.g., by DSC or XRD) to confirm that the compound has not undergone any phase transitions or degradation during the experiment.[8]

The Solvent Addition Method

For more rapid solubility determination, especially in complex solvent systems, the solvent addition method is a valuable alternative.[10][11] This method relies on identifying the "clear point"—the point at which a known amount of suspended solid completely dissolves upon the controlled addition of a solvent.[12]

Causality and Trustworthiness: This method is validated by comparing its results to the traditional equilibrium method.[10][12] The trustworthiness of the data depends on the rate of solvent addition; a sufficiently slow rate is required to approximate equilibrium conditions.[11]

Experimental Protocol:

  • Preparation:

    • Place a precisely weighed amount of this compound into a temperature-controlled vessel.

    • Add a small, known volume of an "anti-solvent" (a solvent in which the compound is poorly soluble) to create a suspension.

  • Titration to Clear Point:

    • While maintaining a constant temperature and stirring, slowly add the test solvent at a constant, controlled rate (e.g., using a syringe pump).

    • Continuously monitor the suspension, either visually or with a turbidity probe.

    • The "clear point" is reached when the last solid particle dissolves and the solution becomes completely transparent. Record the total volume of solvent added.

  • Calculation:

    • Calculate the solubility based on the initial mass of the compound and the final total volume of the solvent mixture at the clear point.

Practical Application: A Workflow for Solvent Selection

The choice of solvent is dictated by the intended application. The following workflow provides a logical pathway for selecting the appropriate solvent system for this compound.

Solvent_Selection_Workflow Workflow for Solvent Selection of this compound start Define Application reaction Chemical Reaction start->reaction purification Purification (Crystallization) start->purification analysis Analytical Characterization (NMR, HPLC) start->analysis storage Stock Solution / Storage start->storage req_reaction Requirements: - Solubilizes reactants - Inert to reaction conditions - Appropriate boiling point reaction->req_reaction req_purification Requirements: - High solubility at high temp. - Low solubility at low temp. purification->req_purification req_analysis Requirements: - High solubility - No solvent signal interference analysis->req_analysis req_storage Requirements: - High solubility - Long-term stability - Low volatility storage->req_storage solv_polar_aprotic Test Polar Aprotic: DMF, Acetonitrile req_reaction->solv_polar_aprotic solv_mixed Test Mixed Solvents: Ethanol/Toluene, Methanol/Water req_purification->solv_mixed solv_deuterated Test Deuterated Solvents: DMSO-d6 req_analysis->solv_deuterated solv_dmso Use Polar Aprotic: DMSO req_storage->solv_dmso outcome Optimized Solvent System solv_polar_aprotic->outcome solv_mixed->outcome solv_deuterated->outcome solv_dmso->outcome

Caption: Logical workflow for selecting an appropriate solvent system.

Safety, Handling, and Storage

Working with this compound and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][15]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][16] The compound is classified as harmful if swallowed and causes skin and eye irritation.[16]

  • Storage: Store this compound in a tightly closed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2]

Conclusion

While a definitive, quantitative solubility database for this compound is not yet established in the public domain, a thorough understanding of its molecular structure allows for strong, qualitative predictions. This guide provides the theoretical foundation and, more importantly, the robust experimental frameworks necessary for researchers to generate their own high-quality, reliable solubility data. By combining theoretical insight with rigorous experimental practice, scientists in drug discovery and chemical development can effectively harness the potential of this valuable chemical intermediate, ensuring that solubility challenges are met with a systematic and scientifically sound approach.

References

Theoretical Investigations into the Molecular Properties of 6-Amino-2-chloronicotinonitrile: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-Amino-2-chloronicotinonitrile (C₆H₄ClN₃), a heterocyclic compound of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this paper elucidates the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. We explore the optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP). The insights derived from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential as a scaffold in drug design or as a component in advanced optical materials.

Introduction

This compound, with the chemical formula C₆H₄ClN₃ and CAS Number 53554-20-4, is a substituted pyridine derivative.[1][2] The aminonicotinonitrile scaffold is of significant interest due to its presence in a wide array of biologically active compounds, demonstrating potential applications in the treatment of various diseases, including cancer and neurological disorders.[3][4][5] The strategic placement of an amino group (electron donor), a nitrile group (electron acceptor), and a chloro substituent on the pyridine ring creates a unique electronic environment, making it a compelling candidate for both pharmaceutical development and materials science, particularly in the field of non-linear optics.

Theoretical studies, grounded in quantum chemistry, provide an invaluable lens through which to examine molecular properties at the electronic level.[6] Such computational methods allow for the prediction of molecular structure, reactivity, and spectroscopic behavior before undertaking potentially costly and time-consuming laboratory synthesis.[7] This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to build a detailed molecular portrait of this compound.[8][9]

Computational Methodology

The selection of an appropriate theoretical method is paramount for achieving results that are both accurate and computationally efficient. For organic molecules featuring conjugated π-electron systems, Density Functional Theory (DFT) has been widely accepted as a popular and reliable approach.[10]

Geometry Optimization and Vibrational Frequencies

All calculations detailed in this guide were performed using the DFT framework. The specific functional chosen is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[11] This functional is known for providing an excellent balance between accuracy and computational cost for a wide range of molecular systems. To ensure a high-quality description of the electronic structure, the 6-311++G(d,p) basis set was employed.[7][12] This basis set is sufficiently flexible to accurately model the electron distribution, including polarization and diffuse functions, which are critical for describing anions and weak interactions.

The computational workflow is as follows:

  • Initial Structure: A 3D structure of this compound was constructed.

  • Geometry Optimization: The molecular geometry was fully optimized in the gas phase without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[13] These calculations also yield the theoretical FT-IR and FT-Raman spectra.

G cluster_workflow Computational Workflow Start 1. Initial Molecular Structure Input Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Optimize Geometry Freq 3. Vibrational Frequency Calculation Opt->Freq Calculate Frequencies Verify 4. Verify True Minimum (No Imaginary Frequencies) Freq->Verify Check Frequencies Analysis 5. Property Analysis (HOMO-LUMO, MEP, NLO) Verify->Analysis Proceed if Stable

Fig. 1: A flowchart of the computational protocol for theoretical analysis.
Electronic and NLO Property Calculations

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and UV-Visible absorption spectra, were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[3][14] Non-linear optical (NLO) properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), were also calculated to assess the molecule's potential for NLO applications.

Molecular Structure Analysis

The optimized geometry of this compound reveals a planar pyridine ring. The amino and nitrile groups lie in the same plane as the ring, facilitating electronic delocalization across the molecule. This planarity is a key factor in its potential electronic and optical properties. A comparison between calculated structural parameters and experimental data (if available from X-ray diffraction) is the standard method for validating the chosen computational level.[15][16]

Fig. 2: Optimized molecular structure of this compound.
ParameterBondCalculated Length (Å)ParameterAngleCalculated Angle (°)
Bond LengthsC-C (ring)1.38 - 1.41Bond AnglesC-N-C (ring)117.5
C-N (ring)1.33 - 1.37N-C-C (ring)122.0 - 124.5
C-Cl1.74C-C-C (ring)117.0 - 119.5
C-NH₂1.37C-C-Cl115.0
C-C≡N1.43C-C-CN178.5
C≡N1.16C-C-NH₂119.0
Table 1: Selected calculated geometrical parameters for this compound.

Vibrational Spectroscopy Analysis

The calculated vibrational spectra provide a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and FT-Raman data. The assignments of key vibrational modes are crucial for identifying functional groups and confirming the molecular structure.[17][18]

AssignmentFunctional GroupCalculated Wavenumber (cm⁻¹)Description
ν(N-H)Amino Group3510, 3405Asymmetric & Symmetric Stretching
ν(C-H)Aromatic Ring3100 - 3050C-H Stretching
ν(C≡N)Nitrile Group2235C≡N Stretching
δ(N-H)Amino Group1640N-H Scissoring
ν(C=C, C=N)Pyridine Ring1600 - 1400Ring Stretching Vibrations
ν(C-Cl)Chloro Group750C-Cl Stretching
Table 2: Assignment of major calculated vibrational frequencies.

The N-H stretching vibrations of the amino group are predicted at 3510 and 3405 cm⁻¹.[3] The strong absorption expected around 2235 cm⁻¹ is a characteristic signature of the nitrile (C≡N) functional group. The various C=C and C=N stretching modes of the pyridine ring appear in the 1600-1400 cm⁻¹ region, while the C-Cl stretching vibration is found at a lower frequency of 750 cm⁻¹.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are fundamental to understanding the electronic behavior and chemical reactivity of a molecule.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[19][20] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.[12]

FMO cluster_fmo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO ΔE = E_LUMO - E_HOMO Electronic Transition

Fig. 3: Conceptual diagram of a HOMO-LUMO electronic transition.

Analysis of the FMOs for this compound shows that the HOMO is primarily localized over the amino group and the pyridine ring, consistent with their electron-donating nature. Conversely, the LUMO is distributed over the nitrile group and the pyridine ring, highlighting their electron-accepting character. This distribution facilitates an intramolecular charge transfer (ICT) from the amino group to the nitrile group upon electronic excitation.

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.25
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.80
ΔE (Gap)ELUMO - EHOMO4.45
λmaxMaximum Absorption Wavelength (TD-DFT)~340 nm
Table 3: Calculated electronic properties.

The calculated HOMO-LUMO energy gap of 4.45 eV suggests that the molecule possesses good kinetic stability. A smaller energy gap generally implies higher chemical reactivity and lower stability. The TD-DFT calculations predict a maximum electronic absorption (λmax) in the UV-Vis spectrum around 340 nm, which corresponds to the π→π* transition associated with the HOMO-LUMO excitation.[14]

Non-Linear Optical (NLO) Properties

Molecules with significant differences in their ground- and excited-state dipole moments, often arising from intramolecular charge transfer, can exhibit large NLO responses.[10] The presence of the electron-donating amino group and the electron-accepting nitrile group on the conjugated pyridine system makes this compound a promising candidate for NLO applications. The key parameter for NLO activity is the first-order hyperpolarizability (β₀).

ParameterDescriptionCalculated Value
μDipole Moment4.85 D
α₀Mean Polarizability15.5 x 10⁻²⁴ esu
β₀First Hyperpolarizability25.8 x 10⁻³⁰ esu
Table 4: Calculated NLO properties.

The calculated first hyperpolarizability (β₀) is significant, suggesting that this compound has potential as an NLO material. The large value is a direct consequence of the push-pull electronic nature of the substituents on the pyridine ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[19] In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the nitrile group and the nitrogen of the pyridine ring, making these the primary sites for electrophilic interaction. The most positive potential is located around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.

Conclusion

This theoretical investigation, conducted using DFT at the B3LYP/6-311++G(d,p) level of theory, has provided a detailed characterization of the structural, vibrational, electronic, and NLO properties of this compound.

  • Structural Analysis: The molecule has a planar geometry, which promotes electron delocalization, a key feature for its observed electronic properties.

  • Vibrational Analysis: The theoretical vibrational spectrum provides clear signatures for the key functional groups (amino, nitrile, chloro), which can be used to confirm the molecule's identity in experimental settings.

  • Electronic Properties: The HOMO-LUMO analysis reveals a significant energy gap, indicating good molecular stability. The distribution of these orbitals confirms the intramolecular charge transfer character from the amino-pyridine moiety to the nitrile group.

  • NLO Potential: The molecule exhibits a considerable first hyperpolarizability value, marking it as a promising candidate for development in non-linear optical materials.

  • Reactivity: The MEP map successfully identifies the nucleophilic and electrophilic centers of the molecule, offering predictive insights into its chemical reactivity and intermolecular interactions.

References

Methodological & Application

Application Note: A Validated Three-Step Synthesis of 6-Amino-2-chloronicotinonitrile from Ethyl Cyanoacetate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Amino-2-chloronicotinonitrile

This compound is a highly valuable heterocyclic building block in modern drug discovery. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic chloro-substituent, and a versatile nitrile moiety on a pyridine scaffold—renders it a privileged starting material for the synthesis of a diverse array of complex molecules. This compound serves as a key intermediate in the development of kinase inhibitors, antivirals, and other targeted therapeutics. The presence of chlorine, in particular, is a feature in over 250 FDA-approved drugs, highlighting its role in modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients.[1][2]

This application note provides a comprehensive, three-step protocol for the synthesis of this compound, starting from the readily available and economical reagent, ethyl cyanoacetate.[3][4][5] The described pathway is designed for reliability and scalability, with an emphasis on explaining the chemical principles behind each transformation to empower researchers to adapt and troubleshoot the procedure effectively.

Synthetic Strategy and Mechanistic Rationale

The conversion of ethyl cyanoacetate to this compound is achieved through a robust three-step sequence: (1) Base-catalyzed cyclization to form a stable pyridone intermediate, (2) Chlorination to install the key reactive sites, and (3) Selective nucleophilic aromatic substitution to introduce the primary amine.

Synthetic_Pathway ECA Ethyl Cyanoacetate DHN 2,6-Dihydroxynicotinonitrile ECA->DHN  Step 1: Cyclization  (NaOEt, EtOH) DCN 2,6-Dichloronicotinonitrile DHN->DCN  Step 2: Chlorination  (POCl₃, PCl₅) ACN This compound DCN->ACN  Step 3: Amination  (aq. NH₃)

Caption: Overall synthetic scheme for this compound.

Step 1: Thorpe-Ziegler Cyclization of Ethyl Cyanoacetate

The synthesis commences with the base-catalyzed self-condensation of ethyl cyanoacetate. The methylene group flanked by the nitrile and ester functionalities is highly acidic, allowing for easy deprotonation by a base like sodium ethoxide.[3] The resulting carbanion acts as a nucleophile, attacking the nitrile carbon of a second molecule. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the thermodynamically stable 2,6-dihydroxynicotinonitrile (which exists predominantly in its pyridone tautomeric form). This reaction is a classic example of the Thorpe-Ziegler reaction, a powerful method for forming cyclic compounds.

Step 2: Dehydrative Chlorination of 2,6-Dihydroxynicotinonitrile

The pyridone intermediate is converted to the highly reactive 2,6-dichloronicotinonitrile. This transformation is effectively a dehydration-chlorination. A potent chlorinating agent, such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to ensure complete conversion, is employed.[6] The mechanism involves the activation of the pyridone carbonyl groups by phosphorylation, creating excellent leaving groups that are subsequently displaced by chloride ions. This step is critical as it transforms the stable pyridone into an electrophilic scaffold primed for nucleophilic substitution.

Step 3: Selective Nucleophilic Aromatic Substitution (SNAr)

The final step involves the selective amination of 2,6-dichloronicotinonitrile. The pyridine ring, particularly when substituted with electron-withdrawing groups like chloro and cyano, is electron-deficient and susceptible to nucleophilic attack. The C6 position (para to the ring nitrogen) is generally more activated towards nucleophilic attack than the C2 position (ortho). This regioselectivity allows for the controlled displacement of the C6 chloride by ammonia, while leaving the C2 chloride intact. Careful control of temperature and reaction time is crucial to prevent undesired side reactions, such as di-substitution or hydrolysis of the nitrile group.

Detailed Experimental Protocols

Workflow Overview

The following diagram outlines the general laboratory workflow for each synthetic step.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Glassware (Dry) C Charge Reactor A->C B Weigh Reagents B->C D Control Temperature & Stir C->D E Monitor via TLC D->E F Quench Reaction E->F G Isolate Crude Product (Filtration/Extraction) F->G H Purify Product (Recrystallization/Chromatography) G->H I Characterize (NMR, MS, IR) H->I J Determine Yield & Purity I->J

Caption: General laboratory workflow for synthesis, purification, and analysis.

Protocol 1: Synthesis of 2,6-Dihydroxynicotinonitrile
ReagentM.W. ( g/mol )AmountMoles
Ethyl Cyanoacetate113.1256.5 g (53.0 mL)0.50
Sodium Metal22.9911.5 g0.50
Ethanol (Absolute)46.07250 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Caution: Handle sodium metal with extreme care in a fume hood. Ensure all glassware is perfectly dry.

  • To a 1-L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 250 mL of absolute ethanol.

  • Carefully add the sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

  • Once the solution has cooled to room temperature, add ethyl cyanoacetate dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours. A thick precipitate will form.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add the cooled mixture to 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH ~3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 60 °C to a constant weight. The product is typically used in the next step without further purification.

    • Expected Yield: 75-85%

Protocol 2: Synthesis of 2,6-Dichloronicotinonitrile
ReagentM.W. ( g/mol )AmountMoles
2,6-Dihydroxynicotinonitrile138.1027.6 g0.20
Phosphorus Oxychloride (POCl₃)153.33184 g (110 mL)1.20
Phosphorus Pentachloride (PCl₅)208.244.2 g0.02
N,N-Dimethylaniline121.182 mL-

Procedure:

  • Caution: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE.

  • In a 500-mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), combine 2,6-dihydroxynicotinonitrile, phosphorus oxychloride, and N,N-dimethylaniline.

  • Slowly add phosphorus pentachloride to the mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours. The reaction should become a clear, dark solution.

  • Cool the mixture to room temperature. Slowly and very carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and releases large amounts of HCl gas.

  • The product will precipitate as a solid. Stir the slurry for 1 hour to ensure complete hydrolysis of excess POCl₃.

  • Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallize from ethanol or isopropanol to obtain pure 2,6-dichloronicotinonitrile.

    • Expected Yield: 80-90%

Protocol 3: Synthesis of this compound
ReagentM.W. ( g/mol )AmountMoles
2,6-Dichloronicotinonitrile172.9917.3 g0.10
Ammonium Hydroxide (28-30%)35.05150 mL~2.4
Dioxane88.11100 mL-

Procedure:

  • This reaction should be conducted in a sealed pressure vessel or a robust, tightly sealed flask due to the vapor pressure of ammonia.

  • In the pressure vessel, dissolve 2,6-dichloronicotinonitrile in 100 mL of dioxane.

  • Cool the solution in an ice bath and add 150 mL of cold aqueous ammonium hydroxide.

  • Seal the vessel tightly and heat the mixture to 70-80 °C in an oil bath behind a blast shield.

  • Maintain the temperature with vigorous stirring for 8-10 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, cool the vessel to room temperature and then in an ice bath before carefully opening.

  • Transfer the mixture to a beaker and allow the excess ammonia to evaporate in the fume hood overnight, or remove it by gentle heating.

  • The product will precipitate from the solution. Add 200 mL of water to complete the precipitation.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound as a pale yellow or off-white solid.

    • Expected Yield: 70-80%

Summary of Quantitative Data

StepProductStarting MaterialMoles (SM)Temp (°C)Time (h)Avg. Yield (%)M.W. ( g/mol )
12,6-DihydroxynicotinonitrileEthyl Cyanoacetate0.50Reflux (~78°C)480138.10
22,6-Dichloronicotinonitrile2,6-Dihydroxynicotinonitrile0.20Reflux (~110°C)685172.99
3This compound2,6-Dichloronicotinonitrile0.1070-80°C8-1075153.57

Conclusion

The synthetic pathway detailed herein provides a reliable and well-characterized method for producing high-purity this compound, a critical intermediate for pharmaceutical development. By starting with the inexpensive commodity chemical ethyl cyanoacetate, this three-step protocol offers an economical route for laboratory-scale synthesis. The procedural details and mechanistic explanations are intended to equip researchers with the necessary knowledge to confidently execute, optimize, and scale this synthesis for their specific drug discovery programs.

References

The Versatile Virtuoso: 6-Amino-2-chloronicotinonitrile as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 6-Amino-2-chloronicotinonitrile has emerged as a highly versatile and valuable scaffold. Its unique arrangement of reactive functional groups—an amino group, a chloro leaving group, and a nitrile moiety on a pyridine core—offers a trifecta of opportunities for molecular elaboration. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, complete with detailed application notes and field-proven protocols for its use in the synthesis of biologically active compounds, particularly in the realms of oncology and infectious diseases.

Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold

The 2-aminopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The inherent reactivity of the pyridine ring, coupled with the nucleophilicity of the amino group and the susceptibility of the 2-position to nucleophilic displacement, provides a rich platform for chemical diversification. This compound (C₆H₄ClN₃, MW: 153.57 g/mol , CAS: 53554-20-4) capitalizes on this framework, offering medicinal chemists a readily functionalizable starting material for the construction of complex molecular architectures.[1][2][3][4][5] The strategic placement of the chloro, amino, and cyano groups allows for sequential and regioselective modifications, making it an ideal entry point for library synthesis and lead optimization campaigns.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical building block is a prerequisite for its effective and responsible use in a laboratory setting.

PropertyValue
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 190-198 °C
CAS Number 53554-20-4

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep the container tightly closed.[8]

The Reactivity Landscape: A Trio of Synthetic Handles

The synthetic utility of this compound stems from the differential reactivity of its three key functional groups. This allows for a programmed, stepwise approach to the synthesis of complex derivatives.

G A This compound B C-Cl Bond: Nucleophilic Aromatic Substitution (SNAr) Cross-Coupling Reactions A->B Position 2 C C-NH2 Group: Acylation Alkylation Diazotization A->C Position 6 D C-CN Group: Hydration to Amide Reduction to Amine Cyclization Reactions A->D Position 3

The Chloro Group: A Gateway for C-C and C-N Bond Formation

The chlorine atom at the 2-position of the pyridine ring is the most versatile handle for introducing molecular diversity. It is susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group activates the 2-position towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, to generate 2,6-disubstituted nicotinonitrile derivatives.

The chloro group is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters, providing access to a wide array of 2-aryl- and 2-heteroaryl-6-aminonicotinonitriles.[4][9][10][11][12][13][14][15][16][17]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling with primary or secondary amines, yielding 2,6-diaminonicotinonitrile derivatives.[2][8][18][19][20][21][22][23][24]

The Amino Group: A Site for Fine-Tuning Physicochemical Properties

The amino group at the 6-position offers opportunities for further functionalization, which can be used to modulate the physicochemical properties of the final compound, such as solubility and hydrogen bonding potential. Common transformations include acylation to form amides and sulfonamides, and alkylation.

The Nitrile Group: A Precursor to Diverse Functionalities

The cyano group is a versatile functional group that can be transformed into a variety of other moieties. It can be hydrated to a primary amide, which can introduce an additional hydrogen bond donor/acceptor site. Alternatively, it can be reduced to a primary amine, providing a point for further derivatization. The nitrile group can also participate in cyclization reactions to form fused heterocyclic systems.

Application Notes: Crafting Bioactive Molecules

The synthetic versatility of this compound has been leveraged in the discovery of numerous classes of biologically active compounds.

Kinase Inhibitors in Oncology

A significant application of this building block is in the synthesis of kinase inhibitors for cancer therapy.[5][25][26][27][28][][30][31] The 2-amino-6-substituted pyridine scaffold can effectively mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. By employing Suzuki or Buchwald-Hartwig reactions at the 2-position, various aryl and heteroaryl groups can be introduced to target the hydrophobic regions of the kinase active site. The 6-amino group can be further functionalized to enhance potency and selectivity. Derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs) and p38 MAP kinases.[3][5][25][26][27][28][][30][31]

G A This compound B Suzuki or Buchwald-Hartwig Coupling A->B C 2,6-Disubstituted Nicotinonitrile B->C D Kinase Inhibitor Scaffold C->D E Hinge-Binding Motif Mimic D->E F Hydrophobic Pocket Interaction D->F

Antimicrobial Agents

The nicotinonitrile scaffold is also prevalent in compounds with antimicrobial activity.[1][15][28][32][33][34] By varying the substituents at the 2- and 6-positions, libraries of compounds can be rapidly synthesized and screened for activity against a panel of bacterial and fungal pathogens. The ability to fine-tune the lipophilicity and electronic properties of the molecule is crucial for optimizing antimicrobial potency and minimizing toxicity.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthetic transformations discussed. Researchers should adapt these procedures based on the specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-aminonicotinonitrile.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Remove the flask from the glovebox and add anhydrous, degassed toluene under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-diaminonicotinonitrile derivative.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the in vitro biological activity of representative compounds derived from this compound and related scaffolds, demonstrating the therapeutic potential of this building block.

Table 1: Anticancer Activity of Nicotinonitrile and Pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)43.4[6]
Derivative B MDA-MB-231 (Breast)35.1[6]
Derivative C A-549 (Lung)5.94[35]
Derivative D HCT-116 (Colon)20.8[32]
Derivative E Leukaemia3.04[36]

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative F Staphylococcus aureus0.75 (mg/mL)[34]
Derivative G Escherichia coli0.18 (mg/mL)[34]
Derivative H Candida albicans0.09 (mg/mL)[34]
Derivative I Klebsiella pneumoniae2[33]

Conclusion

This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its inherent reactivity profile, characterized by three distinct and synthetically addressable functional groups, provides a robust platform for the rapid generation of diverse and complex molecular entities. The successful application of this scaffold in the development of potent kinase inhibitors and antimicrobial agents underscores its significance in modern drug discovery. The protocols and application notes provided herein are intended to empower researchers to harness the full synthetic potential of this versatile molecule in their quest for novel therapeutics.

References

Experimental protocol for the synthesis of 2-amino-6-aryl nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust One-Pot Protocol for the Synthesis of 2-Amino-6-aryl nicotinonitriles: Mechanism, Execution, and Characterization

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-6-aryl nicotinonitriles, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1][2] We present a field-proven, one-pot, three-component reaction protocol that is both efficient and broadly applicable. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines methods for rigorous characterization of the final products, and provides insights into the causality behind key experimental choices to ensure reproducibility and success.

Scientific Introduction & Significance

The 2-amino-nicotinonitrile core is a privileged heterocyclic motif that forms the structural basis for a wide array of biologically active compounds. Derivatives have demonstrated potent activities as antimicrobial agents, antiproliferative compounds with kinase inhibitory potential, and A2A adenosine receptor antagonists, making them highly valuable for drug discovery programs.[1][2][3] The synthesis typically proceeds via a multicomponent reaction, which offers advantages of atom economy, procedural simplicity, and the ability to generate diverse compound libraries from readily available starting materials.[1]

The protocol detailed herein is based on the condensation of an appropriate α,β-unsaturated carbonyl compound (a chalcone), malononitrile, and ammonium acetate, which serves as both a catalyst and the nitrogen source for the pyridine ring.[4][5] This reaction is a variation of the Thorpe-Ziegler reaction, a classical method for C-C bond formation involving nitriles.[6][7]

Reaction Mechanism and Rationale

The formation of the 2-amino-6-aryl nicotinonitrile ring system is a well-established multicomponent reaction. The process can be mechanistically understood as a domino sequence involving a Michael addition followed by an intramolecular cyclization and subsequent tautomerization/aromatization.

Causality behind Component Choices:

  • α,β-Unsaturated Carbonyl (Chalcone): This component acts as the electrophilic backbone, providing the C4, C5, and C6 atoms of the final pyridine ring. It is typically pre-synthesized or formed in situ from an aryl aldehyde and an acetophenone derivative.

  • Malononitrile: This is a crucial C3 synthon. Its methylene group is highly acidic and readily deprotonated, forming a potent nucleophile that initiates the key Michael addition. It also provides the nitrile group and the C3 atom of the pyridine ring.

  • Ammonium Acetate: This reagent serves a dual purpose. It provides the ammonia (N1 and the 2-amino group) required for the cyclization and formation of the pyridine ring. The acetate ion can also act as a base to facilitate the necessary deprotonation steps.

The generally accepted mechanism proceeds as follows:

  • Michael Addition: A base (e.g., acetate or ammonia) deprotonates malononitrile to form a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic 1,4-conjugate addition (Michael addition) to the α,β-unsaturated carbonyl compound.

  • Cyclization: The intermediate adduct then undergoes an intramolecular cyclization. The amino group, formed from ammonia, attacks one of the nitrile groups.

  • Tautomerization & Aromatization: The cyclized intermediate undergoes a series of proton transfers (tautomerization) and elimination of a water molecule to yield the stable, aromatic 2-amino-nicotinonitrile ring system.

Visualization of the Reaction Mechanism

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Final Product Chalcone α,β-Unsaturated Carbonyl (Chalcone) Michael_Addition Michael Addition of Malononitrile Anion Chalcone->Michael_Addition Malononitrile Malononitrile Malononitrile->Michael_Addition Ammonia Ammonia (from NH4OAc) Cyclization Intramolecular Cyclization & Dehydration Ammonia->Cyclization Michael_Addition->Cyclization Forms Intermediate Aromatization Tautomerization & Aromatization Cyclization->Aromatization Product 2-Amino-6-aryl nicotinonitrile Aromatization->Product

Caption: Generalized mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of 2-amino-4,6-diphenylnicotinonitrile as a representative example.[2] The quantities can be adapted for different aryl substituents.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Chalcone (1,3-Diphenylprop-2-en-1-one)208.261.0208 mgThe α,β-unsaturated carbonyl substrate.
Malononitrile66.061.066 mgThe active methylene compound.
Ammonium Acetate77.083.0231 mgCatalyst and nitrogen source.[2]
Absolute Ethanol46.07-15 mLReaction solvent.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (3.0 mmol).[2]

  • Solvent Addition: Add absolute ethanol (15 mL) to the flask.

  • Reflux: Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approximately 80-85 °C). Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 3:7). The reaction is typically complete within 8-12 hours, or can be left to run overnight for convenience.[2]

  • Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will often precipitate.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Visualization of the Experimental Workflow

G Start Combine Reactants: - Chalcone - Malononitrile - Ammonium Acetate - Ethanol Reflux Heat to Reflux (~85°C, 8-12h) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration & Cold Ethanol Wash Cooling->Filtration Drying Vacuum Oven Drying Filtration->Drying FinalProduct Purified 2-Amino-6-aryl nicotinonitrile Drying->FinalProduct

Caption: Step-by-step experimental workflow diagram.

Product Characterization & Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-amino-6-aryl nicotinonitriles. The combination of spectroscopic methods provides a self-validating system for the final product.

TechniquePurposeTypical Observations / Data
Melting Point (Mp) Assess purity.A sharp melting point range indicates high purity.
FT-IR Spectroscopy Identify key functional groups.N-H stretch (amino): 3490-3200 cm⁻¹ (often two bands).[2] C≡N stretch (nitrile): ~2210 cm⁻¹.[2] N-H bend (amino): ~1650-1600 cm⁻¹.[2]
¹H-NMR Spectroscopy Determine the proton environment.-NH₂ (amino): Broad singlet, δ ~5.3-5.4 ppm.[2] Pyridine H5: Singlet, δ ~7.1-7.3 ppm.[2] Aryl Protons: Multiplets in the aromatic region, δ ~7.0-8.1 ppm.[2]
¹³C-NMR Spectroscopy Determine the carbon skeleton.C≡N (nitrile): δ ~117 ppm.[2] Pyridine C-NH₂: δ ~160 ppm.[2] Aromatic Carbons: Multiple signals in the δ 110-162 ppm range.[2]
Mass Spectrometry (MS) Confirm molecular weight.The mass spectrum should show the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[2]

The consistency across these analytical techniques provides high confidence in the structural assignment and purity of the synthesized compound, fulfilling the requirements for a trustworthy protocol.

References

A Validated Reversed-Phase HPLC Method for the Potency and Purity Analysis of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Amino-2-chloronicotinonitrile. As a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, a reliable analytical method to determine its purity and potency is paramount.[1] This document provides a comprehensive guide, from the rationale behind the method development to a step-by-step protocol for its implementation and validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The described isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research environments.

Introduction and Method Rationale

This compound is a substituted pyridine derivative whose structural features—a primary amine, a nitrile group, and a halogenated aromatic ring—make it a versatile intermediate in organic synthesis.[4][5][6] Ensuring the quality of this starting material is essential for the integrity of the final product. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and quantitative accuracy.

The development of this method was guided by the physicochemical properties of the analyte.

  • Analyte Properties : this compound is an aromatic compound with moderate polarity. Its structure suggests good retention on a hydrophobic stationary phase. The presence of a basic amino group necessitates careful control of the mobile phase pH to achieve symmetrical peak shapes and reproducible retention times.[7]

  • Column Selection : A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase support and provides the necessary hydrophobic character to retain the aromatic ring of the analyte through van der Waals interactions.

  • Mobile Phase Strategy : A mobile phase consisting of an aqueous buffer and an organic modifier is required.

    • Organic Modifier : Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency. In reversed-phase chromatography, ACN often provides sharper peaks for nitrile-containing compounds.

    • Aqueous Buffer and pH Control : An acidic mobile phase is critical. The primary amine on the pyridine ring has a pKa that makes it susceptible to protonation. By maintaining a pH well below the pKa (e.g., pH 3.0), the amine is fully protonated (existing as -NH3+). This single ionic state prevents peak tailing that can occur from interactions between the basic amine and acidic residual silanols on the silica-based column packing.[7] A phosphate buffer is an excellent choice for this pH range due to its buffering capacity and compatibility with UV detection.

  • Detection : The conjugated π-electron system of the pyridine ring provides strong UV absorbance. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 250-280 nm range. For this note, a common wavelength of 254 nm is used.

Experimental Workflow and Logic

The overall process follows a logical sequence from preparation to validation, ensuring the final method is fit for its intended purpose.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Solution Preparation A->B C System Equilibration B->C D System Suitability Test (SST) (Replicate Injections of Standard) C->D E Sample Analysis Sequence D->E F Peak Integration & Quantification E->F G Method Validation Checks (Linearity, Accuracy, Precision) F->G H Final Report Generation G->H

Caption: High-level workflow for HPLC analysis and validation.

Instrumentation and Materials

  • Instrumentation : HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals :

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Phosphoric acid (o-phosphoric acid, 85%) (Analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Glassware and Supplies : Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Detailed Protocols

Protocol 1: Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0) :

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation :

    • Combine the prepared pH 3.0 buffer and Acetonitrile in the ratio specified in the chromatographic conditions table (e.g., 60:40 v/v).

    • Degas the mobile phase by sonication for 15 minutes or by online degasser.

  • Diluent Preparation :

    • Prepare the diluent by mixing the aqueous buffer and Acetonitrile in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase.

  • Standard Stock Solution Preparation (e.g., 500 µg/mL) :

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Working Standard Solution Preparation (e.g., 50 µg/mL) :

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent. This solution will be used for system suitability and quantification.

  • Sample Solution Preparation (e.g., 50 µg/mL) :

    • Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as the standard stock solution to obtain a 500 µg/mL solution.

    • Perform a further 1-in-10 dilution (as in step 5) to achieve a final nominal concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Chromatographic Analysis and System Suitability
  • Instrument Setup : Set up the HPLC system according to the parameters in Table 1.

  • Column Equilibration : Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST) :

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (50 µg/mL) five or six times consecutively.

    • Calculate the system suitability parameters from these injections. The system is deemed ready for analysis only if all SST criteria in Table 2 are met. The objective of system suitability is to demonstrate that the analytical procedure is fit for the intended purpose before sample analysis begins.[3][8]

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

| Run Time | 10 minutes |

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000 Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% Demonstrates injection precision and system stability.

| % RSD of Retention Time | ≤ 1.0% | Confirms stable pump performance and chromatographic conditions. |

Protocol 3: Method Validation Framework

This protocol must be executed to formally validate the analytical method, ensuring its reliability.[2][9] The validation should be documented in a formal report.[3]

Validation_Parameters cluster_primary cluster_precision center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Core validation parameters as per ICH Q2(R2) guidelines.[8]

  • Specificity :

    • Analyze the diluent (blank) and a placebo (if applicable) to demonstrate that no endogenous components interfere with the analyte peak.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. The method should be able to resolve the main analyte peak from any degradation products formed.

  • Linearity :

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery) :

    • Prepare samples in triplicate by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Analyze these samples and calculate the percent recovery.

    • Acceptance Criteria : Mean recovery should be within 98.0% to 102.0% at each level.

  • Precision :

    • Repeatability (Intra-assay) : Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria : The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.

  • Robustness :

    • Systematically introduce small, deliberate variations to the method parameters. Analyze the effect on SST results and analyte quantification.

    • Parameters to Vary :

      • Mobile phase pH (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Percentage of Acetonitrile (e.g., ± 2%).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Acceptance Criteria : The SST parameters must still be met, and the results should not significantly deviate from the nominal conditions. This is often evaluated during method development.[10]

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method development was based on sound chromatographic principles, and the validation protocol ensures that the results generated are accurate and precise. This method is fit for its intended purpose in quality control laboratories for release testing and stability studies of this compound.

References

One-pot synthesis of bioactive compounds using 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Streamlining Bioactive Scaffold Synthesis

One-Pot Strategies Utilizing 6-Amino-2-chloronicotinonitrile as a Versatile Synthon

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. This compound represents a highly valuable and versatile starting material, or "synthon," for the construction of complex, biologically active heterocyclic compounds. Its trifunctional nature—a nucleophilic amino group, an electrophilic center at C2 bearing a labile chloro group, and a reactive nitrile—provides multiple handles for sophisticated chemical transformations. This application note details robust, one-pot synthetic protocols that leverage these features to efficiently generate fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. By employing one-pot and multicomponent reaction strategies, these protocols maximize atom economy, reduce waste, and streamline the synthesis of compound libraries for drug discovery and development.[1][2]

Introduction: The Strategic Advantage of this compound

The "Privileged" Pyridine Scaffold

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with pyridine-containing structures being particularly prominent.[3] Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. Fused pyridine systems, where the pyridine ring is annulated with another heterocyclic ring, create rigid, three-dimensional structures that can fit into specific enzyme active sites or receptor pockets with high affinity and selectivity.

Structural Features and Reactivity of this compound

The synthetic power of this compound lies in its distinct reactive sites:

  • C2-Chloride : The chlorine atom at the 2-position is activated by the electron-withdrawing nitrile group and the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • C6-Amine : The primary amino group is a potent nucleophile, capable of initiating cyclization reactions or participating in condensation reactions.

  • C3-Nitrile : The cyano group is a versatile functional group that can participate in intramolecular cyclizations, most notably Thorpe-Ziegler reactions, to form a new five- or six-membered ring.

This unique combination allows for sequential reactions to be performed in a single reaction vessel, forming the basis of the efficient one-pot protocols described herein.

The Power of One-Pot Reactions in Drug Discovery

One-pot syntheses and multicomponent reactions (MCRs) are cornerstones of green chemistry and high-throughput synthesis.[2] By combining multiple reaction steps without isolating intermediates, these methods offer significant advantages over traditional multi-step synthesis:

  • Increased Efficiency : Reduced reaction times and simplified workup procedures.

  • Reduced Waste : Minimized use of solvents for purification of intermediates.

  • Atom and Step Economy : Maximizes the incorporation of starting material atoms into the final product.[1]

  • Diversity-Oriented Synthesis : Facilitates the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Core Synthetic Strategy: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolopyridine core is found in compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[4] This protocol describes a highly efficient one-pot synthesis via a condensation-cyclization cascade.

Mechanistic Rationale

The reaction proceeds in two key steps within a single pot. First, a bifunctional nucleophile, such as hydrazine hydrate, attacks the electrophilic C2 carbon of this compound, displacing the chloride ion. The resulting intermediate, a 2-hydrazinyl-6-aminonicotinonitrile, is not isolated. Instead, upon heating, the terminal nitrogen of the hydrazinyl group performs an intramolecular nucleophilic attack on the adjacent nitrile carbon. This Thorpe-Ziegler type cyclization, followed by tautomerization, yields the stable, aromatic 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold.

Experimental Workflow: Pyrazolopyridine Formation

G cluster_reactants Reactants cluster_process One-Pot Process A This compound C Intermediate (2-Hydrazinyl-6-aminonicotinonitrile) A->C Step 1: Nucleophilic Aromatic Substitution B Hydrazine Hydrate (NH2NH2·H2O) B->C D Product (1H-Pyrazolo[3,4-b]pyridin-3-amine) C->D Step 2: Intramolecular Cyclization (Thorpe-Ziegler) & Tautomerization [Heat, Reflux]

Caption: One-pot synthesis of the pyrazolopyridine scaffold.

Detailed Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3,6-diamine

Materials:

  • This compound

  • Hydrazine hydrate (~64-85% solution)

  • Ethanol (or n-Butanol)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Add ethanol (approx. 20 mL per gram of starting material) to suspend the solid.

  • Add hydrazine hydrate (3.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove impurities.

  • Dry the product under vacuum to yield the desired 1H-pyrazolo[3,4-b]pyridin-3,6-diamine as a solid.

Data Summary: Pyrazolopyridine Synthesis
ReactantMolar Eq.SolventTemp. (°C)Time (h)Typical Yield (%)Notes
This compound1.0Ethanol784-685-95%Substituted hydrazines can be used to generate N-substituted pyrazoles.
Hydrazine Hydrate3.0n-Butanol1182-485-95%Higher boiling solvent can reduce reaction time.

Multicomponent Synthesis of Thieno[2,3-b]pyridine Scaffolds

Thienopyridines are another class of privileged scaffolds, famously represented by antiplatelet drugs like Clopidogrel.[5][6] This protocol outlines a one-pot, three-component Gewald reaction to construct the 2-aminothieno[2,3-b]pyridine core.

Mechanistic Rationale

This reaction brings together three components in one pot: this compound, an active methylene carbonyl compound (e.g., ethyl cyanoacetate), and elemental sulfur, all in the presence of a base (e.g., morpholine or triethylamine). The mechanism is believed to proceed via the formation of a Knoevenagel condensation product between the carbonyl compound and sulfur. The resulting thiolate intermediate then attacks the C2 position of the pyridine ring, displacing the chloride. The final step is an intramolecular cyclization of the amino group onto the nitrile of the cyanoacetate moiety, followed by tautomerization to yield the highly functionalized thienopyridine product.

Experimental Workflow: Thienopyridine Formation

G cluster_reactants Reactants cluster_process One-Pot Process A This compound E Gewald Reaction Cascade A->E B Active Methylene Carbonyl (e.g., Malononitrile) B->E C Elemental Sulfur (S8) C->E D Base (e.g., Morpholine) D->E Catalyst F Product (Functionalized Thieno[2,3-b]pyridine) E->F Condensation & Intramolecular Cyclization [Heat]

Caption: One-pot Gewald synthesis of the thienopyridine scaffold.

Detailed Protocol: Synthesis of 3,6-Diamino-5-cyanothieno[2,3-b]pyridine-2-carboxamide

Materials:

  • This compound

  • 2-Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol (approx. 25 mL per gram of starting material).

  • Add morpholine (0.2 eq) as a catalyst to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring for 8-10 hours.

  • Monitor the reaction by TLC. A yellow precipitate should form as the reaction proceeds.

  • After completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold ethanol to remove unreacted sulfur and other impurities.

  • Dry the product under vacuum to obtain the desired thieno[2,3-b]pyridine derivative.

Data Summary: Thienopyridine Synthesis
Component 1Component 2Component 3CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
This compound2-CyanoacetamideSulfurMorpholineEthanol788-1070-85%
This compoundMalononitrileSulfurTriethylamineDMF806-875-90%

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Ineffective catalyst.Increase reaction time. Switch to a higher boiling solvent (e.g., n-butanol, DMF). Screen alternative bases (e.g., piperidine, DBU).
Low Yield Product solubility in the reaction solvent. Formation of side products.Cool the reaction mixture in an ice bath before filtration. Purify the filtrate by column chromatography to recover dissolved product.
Purification Challenges Contamination with elemental sulfur (Gewald reaction). Tarry side-products.Wash the crude product thoroughly with carbon disulfide (use with extreme caution in a fume hood) to remove sulfur. Recrystallization from a suitable solvent (e.g., DMF/ethanol) can remove polymeric impurities.

Biological Significance of Synthesized Scaffolds

The heterocyclic cores synthesized through these protocols are of significant interest in drug development.

  • Pyrazolopyridines : This class of compounds has been investigated for a wide range of therapeutic applications. Notably, certain amino-pyrazolopyridines have demonstrated potential as anti-cancer agents by inhibiting NF-κB signaling and inducing apoptosis.[4]

  • Thienopyridines : This scaffold is well-established in medicine, particularly as P2Y12 receptor antagonists used in antiplatelet therapy to prevent thrombosis.[5][6] The ability to rapidly synthesize diverse libraries of these compounds allows for the exploration of new analogues with improved efficacy or safety profiles.

  • Fused Pyridines : In general, fused nitrogen-containing heterocycles are considered "privileged structures" that are active against a wide range of biological targets, including kinases, proteases, and GPCRs.[3][7]

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of medicinally relevant heterocyclic compounds. The one-pot protocols detailed in this application note demonstrate how its unique trifunctional reactivity can be harnessed to construct complex pyrazolopyridine and thienopyridine scaffolds with high efficiency and atom economy. These methods are readily adaptable for library synthesis, providing researchers in drug discovery with a streamlined path to novel bioactive molecules.

References

Application Notes and Protocols for the Use of 6-Amino-2-chloronicotinonitrile in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern oncology and drug discovery. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, scaffolds based on a substituted pyridine ring are of significant interest. The 6-amino-2-chloronicotinonitrile core is a particularly promising starting point for the synthesis of novel kinase inhibitors. Its inherent electronic properties and the strategic placement of reactive handles—a nucleophilic amino group, an electrophilic chloro substituent, and a versatile nitrile moiety—offer a rich platform for chemical elaboration and the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the application of this compound in the design and synthesis of new kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline a general method for evaluating the biological activity of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase inhibitor discovery programs.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the key properties of this compound.

PropertyValue
IUPAC Name 6-Amino-2-chloro-3-pyridinecarbonitrile
CAS Number 53554-20-4
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in DMSO, DMF, and hot alcohols.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Note: Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[1]

The Rationale for this compound as a Kinase Inhibitor Scaffold

The utility of the this compound scaffold is rooted in its ability to mimic the hinge-binding interactions of the adenine core of ATP. The 6-amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature of many type I and type II kinase inhibitors. This bidentate interaction provides a strong anchor for the inhibitor, leading to potent inhibition.

The chloro group at the 2-position is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of side chains that can extend into the solvent-exposed region of the ATP-binding pocket, providing opportunities to enhance potency and selectivity. The nitrile group at the 3-position can also be chemically modified, for example, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the diversity of accessible analogs.

cluster_scaffold This compound Core cluster_kinase Kinase ATP-Binding Site Scaffold This compound N_pyridine Pyridine Nitrogen Hinge Hinge Region N_pyridine->Hinge H-bond Acceptor NH2_6 6-Amino Group NH2_6->Hinge H-bond Donor Cl_2 2-Chloro Group (SNAr site) SolventFront Solvent-Exposed Region Cl_2->SolventFront Vector for Side Chain Introduction CN_3 3-Nitrile Group (Modification site)

Caption: Interaction model of the 6-aminonicotinonitrile core with a kinase active site.

Synthetic Strategies for Derivatization

The primary route for elaborating the this compound scaffold is through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution at the 2-position. Below are two representative protocols for introducing diversity at this position.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Derivatives

This protocol describes the coupling of an amine to the 2-position of the pyridine ring, a common strategy for building potent kinase inhibitors.[2]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperazine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)[2]

  • Base (e.g., Sodium tert-butoxide (NaOtBu))[2]

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)[2][3]

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[2]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2][3]

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (15 mL) and brine (15 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-2-(substituted-amino)nicotinonitrile derivative.

Start This compound + Amine (R-NH₂) Reaction Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 110 °C Start->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Amino-2-(R-amino)nicotinonitrile Derivative Purification->Product

Caption: Workflow for Buchwald-Hartwig amination of this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl or 2-Heteroaryl Derivatives

This protocol enables the formation of a C-C bond at the 2-position, allowing for the introduction of various aryl or heteroaryl moieties.[2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)[2]

  • Base (e.g., Potassium carbonate (K₂CO₃))[2]

  • Solvent system (e.g., 1,4-Dioxane and water)[2]

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[2]

  • Evacuate and backfill the vial with an inert gas three times.[2]

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.[2]

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.[2]

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-2-(hetero)arylnicotinonitrile derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of derivatives has been synthesized, their biological activity must be assessed. A common method is an in vitro kinase inhibition assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This general protocol can be adapted for various kinases.[4]

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Target protein kinase

  • ATP

  • Kinase-specific substrate (e.g., a peptide)

  • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Kinase activity detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)[4]

  • White, opaque 96- or 384-well microplates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 1 nM).

  • Reaction Setup: In a microplate, add the assay buffer, the target kinase, the specific substrate peptide, and the inhibitor solution at various concentrations.[4]

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the reaction and detect the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal (or calculated percent inhibition) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic derivatization of the this compound scaffold can lead to a deep understanding of the SAR for a given kinase target.

  • 2-Position Substituents: The nature of the group introduced at the 2-position is critical. Large, hydrophobic groups may interact with the hydrophobic pocket adjacent to the hinge region. Groups capable of forming additional hydrogen bonds can further enhance potency. The choice of amine or (hetero)aryl group in the protocols above will significantly influence selectivity across the kinome.[5][6]

  • 6-Amino Group: While essential for hinge binding, this group can be acylated or alkylated to probe for additional interactions, although this may disrupt the key hydrogen-bonding pattern.

  • 3-Nitrile Group: This group can be maintained as a hydrogen bond acceptor or modified to explore other interactions. For example, conversion to a small amide could provide an additional hydrogen bond donor/acceptor pair.

The development of potent and selective kinase inhibitors from the this compound scaffold is a promising avenue for drug discovery. The synthetic versatility and favorable hinge-binding properties of this core structure make it an excellent starting point for generating novel chemical entities with therapeutic potential.

References

Application Notes and Protocols for the Purity Assessment of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2-chloronicotinonitrile, a substituted aminopyridine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust purity assessment of this compound, intended for researchers, scientists, and drug development professionals.

The methodologies outlined herein are designed to ensure scientific integrity and are grounded in established principles of analytical chemistry. The selection of each technique is justified based on the physicochemical properties of the analyte and the potential impurities that may be present from its synthetic route.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClN₃--INVALID-LINK--[1]
Molecular Weight 153.57 g/mol --INVALID-LINK--[1]
Appearance Off-white to light yellow powderTypical observation
Solubility Soluble in methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Limited solubility in water.General knowledge for similar compounds

Strategic Approach to Purity Assessment

A multi-tiered analytical approach is recommended for the comprehensive purity assessment of this compound. This strategy combines a high-resolution separation technique for quantitative analysis with spectroscopic methods for identity confirmation and structural elucidation of any potential impurities.

Purity_Assessment_Workflow cluster_0 Primary Analysis (Quantitative) cluster_1 Confirmatory & Structural Analysis cluster_2 Orthogonal Technique (Volatile Impurities) HPLC High-Performance Liquid Chromatography (HPLC) (Purity, Impurity Profiling) LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) (Impurity Identification) HPLC->LC_MS Characterize Impurities NMR Nuclear Magnetic Resonance (NMR) (Structure Confirmation) HPLC->NMR Confirm Structure FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) (Functional Group Analysis) HPLC->FTIR Functional Group Confirmation GC_MS Orthogonal Method

Caption: Workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is generally suitable for this compound.

Rationale for Method Development

The selection of a C18 column is based on the non-polar nature of the pyridine ring, while the mobile phase composition is optimized to achieve adequate retention and separation from potential impurities. The use of a phosphate buffer helps to maintain a consistent pH and improve peak shape. UV detection is appropriate due to the chromophoric nature of the molecule. A validated HPLC method is crucial for ensuring reliable and accurate results in impurity analysis.[2]

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for six replicate injections of the standard solution.

Data Analysis:

The purity of this compound is calculated using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak with an area less than 0.05% of the total area is typically disregarded.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an orthogonal technique that is highly effective for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents that may be present from the manufacturing process.[3]

Rationale for GC-MS

The thermal stability of many pyridine derivatives allows for their analysis by GC.[4] The coupling with a mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Detailed GC-MS Protocol

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Chromatographic and Spectrometric Conditions:

ParameterRecommended Conditions
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The identification of impurities is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard method if required.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity of this compound and for the structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts of protons and carbons are highly sensitive to their chemical environment.

Predicted ¹H and ¹³C NMR Data:

The predicted chemical shifts for the protons and carbons of this compound are presented below. These predictions are based on the analysis of similar substituted aminopyridines.[5][6]

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
H-47.5 - 7.7d
H-56.5 - 6.7d
-NH₂4.5 - 5.5br s
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-390 - 92
C-4140 - 142
C-5110 - 112
C-6160 - 162
-CN117 - 119

NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3400 - 3200
C≡N stretch (nitrile)2240 - 2220
C=C, C=N stretch (aromatic ring)1650 - 1450
C-Cl stretch800 - 600

FT-IR Protocol:

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The N-H stretching bands are typically observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, while the cyanide group exhibits a strong absorption around 2204–2210 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity and elucidating the structure of impurities.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z 153/155 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • Key Fragments: Loss of Cl, HCN, and other characteristic fragments. The fragmentation pattern of nitriles often involves the loss of a hydrogen radical from the alpha-carbon.[8]

Method Validation

All analytical methods used for purity assessment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the purity assessment method.[10] These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.

Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) Base->HPLC_Analysis Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_Analysis Thermal Thermal Degradation (e.g., 80 °C, solid state) Thermal->HPLC_Analysis Photolytic Photolytic Degradation (e.g., UV/Vis light exposure) Photolytic->HPLC_Analysis LC_MS_Analysis LC-MS Analysis for Degradant Identification HPLC_Analysis->LC_MS_Analysis Identify Degradants

Caption: Workflow for forced degradation studies of this compound.

By analyzing the stressed samples with the developed HPLC method, one can ensure that all degradation products are well-separated from the main peak and from each other, thus demonstrating the method's specificity.

Conclusion

The purity of this compound is a critical quality attribute that requires a robust and well-validated analytical strategy. The combination of HPLC for quantitative purity determination, GC-MS for volatile impurity analysis, and spectroscopic techniques for identity confirmation provides a comprehensive approach to ensure the quality and consistency of this important pharmaceutical intermediate. The detailed protocols and validation guidelines presented in this document are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

Application Notes & Protocols for the Industrial Synthesis of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 6-Amino-2-chloronicotinonitrile, a pivotal intermediate in the pharmaceutical and agrochemical industries. This guide is intended for researchers, process chemists, and drug development professionals. We will analyze various synthetic strategies and present a detailed, field-proven protocol for a robust and economically viable industrial-scale process. The core of the recommended process is the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinonitrile with ammonia. This application note explains the causality behind experimental choices, outlines critical process parameters, and addresses safety and quality control considerations essential for successful industrial application.

Introduction: The Industrial Significance of this compound

This compound is a highly valuable heterocyclic building block. Its unique structure, featuring amino, chloro, and nitrile functional groups on a pyridine ring, allows for diverse subsequent chemical modifications. This versatility makes it a key starting material in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals. The nitrile group, for instance, is a common pharmacophore that can participate in crucial binding interactions within biological targets.[1] Therefore, a scalable, cost-effective, and safe manufacturing process for this intermediate is of critical importance for the chemical and pharmaceutical industries.[2]

Analysis of Synthetic Strategies for Scale-Up

Several synthetic routes can be envisioned for the synthesis of this compound. The selection of an optimal route for industrial scale-up hinges on a multi-faceted analysis that includes raw material cost and availability, process safety, atom economy, reaction yield and purity, and the complexity of work-up and purification procedures.

  • Route 1: Regioselective Amination of 2,6-Dichloronicotinonitrile. This is the most direct and industrially favored route. It involves the reaction of a readily available starting material, 2,6-dichloronicotinonitrile, with an inexpensive source of ammonia. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the nitrile group at the C3 position and the pyridine nitrogen atom activates both chlorine atoms toward nucleophilic attack. Crucially, the chlorine atom at the C6 position is more susceptible to substitution than the one at the C2 position. This regioselectivity is attributed to a combination of electronic and steric factors, leading to the desired isomer as the major product.[3] Furthermore, the introduction of the electron-donating amino group at the C6 position deactivates the pyridine ring, which significantly suppresses the second substitution reaction that would lead to the unwanted 2,6-diamino byproduct.[4]

  • Route 2: Cyanation of 2-Amino-6-chloropyridine. This alternative involves introducing the nitrile group onto a pre-existing aminopyridine backbone. While feasible, this route often requires transition-metal catalysts (e.g., palladium or copper) and toxic cyanide sources like potassium or sodium cyanide.[5][6] The handling of large quantities of cyanide salts on an industrial scale introduces significant safety and environmental challenges, making this route less attractive.

  • Route 3: De Novo Ring Formation. This approach involves constructing the substituted pyridine ring from acyclic precursors. While offering high flexibility in principle, these multi-step syntheses often suffer from lower overall yields, the need for multiple purification steps, and higher complexity, rendering them less economical for the production of this specific target molecule on a large scale.[7][8]

The following diagram illustrates the decision-making process for selecting the optimal synthetic route for industrial scale-up.

start Select Industrial Synthesis Route for This compound route1 Route 1: Amination of 2,6-Dichloronicotinonitrile start->route1 Direct & High-Yielding route2 Route 2: Cyanation of 2-Amino-6-chloropyridine start->route2 Alternative Functionalization route3 Route 3: De Novo Ring Formation start->route3 Complex Multi-Step r1_pros Pros: - High Regioselectivity - Inexpensive Reagents (Ammonia) - Fewer Steps - Avoids Toxic Cyanide Salts route1->r1_pros conclusion Conclusion: Route 1 is the most economically viable and safest for industrial scale-up. route1->conclusion r2_cons Cons: - Use of Highly Toxic Cyanide Salts - Potential for Catalyst Contamination - Harsher Reaction Conditions route2->r2_cons route2->conclusion r3_cons Cons: - Low Overall Yield - Multiple Isolation Steps - High Process Mass Intensity route3->r3_cons route3->conclusion

Caption: Decision matrix for selecting the optimal synthetic pathway.

Detailed Protocol for Scale-Up Synthesis via Route 1

This protocol details the regioselective amination of 2,6-dichloronicotinonitrile and is designed for a nominal 10 kg batch size of the final product.

Reaction Scheme:

(Self-generated image of the chemical reaction)

3.1. Materials and Equipment

  • Raw Materials:

    • 2,6-Dichloronicotinonitrile (≥99% purity)

    • Aqueous Ammonia (28-30% solution)

    • Methanol (ACS grade or equivalent)

    • Deionized Water

    • Activated Carbon

  • Equipment:

    • 100 L Glass-Lined Pressure Reactor with overhead stirrer, temperature probe, pressure gauge, and rupture disc.

    • Heating/Cooling system for the reactor jacket.

    • Addition vessel/pump for aqueous ammonia.

    • Ammonia vapor scrubber system.

    • Filter-Dryer or Centrifuge followed by a Vacuum Tray Dryer.

    • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and appropriate respiratory protection.[3][9]

3.2. Quantitative Data for a 10 kg Scale Batch

Parameter2,6-DichloronicotinonitrileAqueous Ammonia (28%)Methanol
Molecular Weight ( g/mol ) 173.0017.03 (as NH3)32.04
Molar Equivalents 1.0~10-
Amount (kg) 11.239.045.0
Amount (moles) 64.7~647-
Volume (L) -~43.357.0

3.3. Step-by-Step Experimental Protocol

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and has passed a pressure test. Inert the reactor by purging with nitrogen gas.

  • Charging Reagents:

    • Charge methanol (45.0 kg, 57.0 L) into the reactor.

    • With gentle agitation, charge 2,6-dichloronicotinonitrile (11.2 kg, 64.7 mol).

    • Stir the mixture at 20-25°C until all solids are dissolved.

  • Reaction Execution:

    • Seal the reactor.

    • Slowly add aqueous ammonia (28%, 39.0 kg, ~43.3 L) over 1-2 hours using a metering pump. A slight exotherm may be observed; maintain the internal temperature below 40°C.

    • After the addition is complete, slowly heat the reactor jacket to raise the internal temperature to 80-85°C. The internal pressure will rise; ensure it is maintained within the safe operating limits of the reactor (typically 4-5 bar).

    • Maintain the reaction at 80-85°C with continuous stirring for 8-12 hours.

  • Reaction Monitoring:

    • Periodically, and safely, take samples from the reaction mixture.

    • Analyze the samples by HPLC to monitor the consumption of 2,6-dichloronicotinonitrile. The reaction is considered complete when the starting material is <1.0% by area.

  • Product Isolation (Work-up):

    • Once the reaction is complete, cool the reactor to 20-25°C.

    • Slowly and carefully vent the excess ammonia pressure through a caustic scrubber system.

    • Add deionized water (50 L) to the reaction mixture over 30 minutes. The product will precipitate as a solid.

    • Stir the resulting slurry at 10-15°C for at least 1 hour to ensure complete precipitation.

    • Filter the slurry using a filter-dryer or centrifuge.

    • Wash the filter cake with a pre-chilled mixture of methanol and water (1:1, 2 x 10 L) to remove inorganic salts and residual impurities.

  • Purification (Recrystallization):

    • Transfer the wet cake back into a clean reactor.

    • Add methanol (30-40 L, or until dissolved at reflux).

    • Heat the mixture to reflux (approx. 65°C) until all solids are dissolved.

    • Add activated carbon (0.5 kg), and stir at reflux for 30 minutes for decolorization.

    • Hot-filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to 0-5°C to crystallize the product.

    • Hold at 0-5°C for 2-3 hours.

    • Filter the purified product and wash the cake with cold methanol (2 x 5 L).

  • Drying:

    • Dry the purified product in a vacuum tray dryer at 50-60°C under full vacuum until a constant weight is achieved. The expected yield is 9.0-9.5 kg (85-90% yield) of this compound.

3.4. Process Workflow Diagram

process_step process_step input_material input_material output_product output_product qc_step qc_step sm 2,6-Dichloronicotinonitrile charge 1. Charge Reactor (Methanol + SM) sm->charge nh3 Aqueous Ammonia react 2. Add NH3 & Heat (80-85°C, 4-5 bar) nh3->react meoh Methanol meoh->charge water Deionized Water cool_quench 3. Cool & Quench (Add Water) water->cool_quench charge->react monitor Reaction Monitoring react->monitor HPLC Analysis monitor->react Incomplete monitor->cool_quench Complete (<1% SM) filter1 4. Isolate Crude Product (Filtration) cool_quench->filter1 recrystallize 5. Purify (Recrystallization from Methanol) filter1->recrystallize filter2 6. Isolate Pure Product (Filtration) recrystallize->filter2 dry 7. Vacuum Dry (50-60°C) filter2->dry final_product Final Product: This compound dry->final_product

Caption: Step-by-step workflow for the industrial synthesis.

Process Safety and Environmental Considerations

  • Hazard Analysis:

    • 2,6-Dichloronicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

    • Ammonia: Toxic if inhaled, causes severe skin burns and eye damage. Very toxic to aquatic life.[3] The use of a closed-system reactor and a caustic scrubber is mandatory to control ammonia vapors.

    • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): All operations should be performed with appropriate PPE, including chemical-resistant suits, gloves, and eye/face protection.[3][9] For tasks with potential for ammonia exposure, a self-contained breathing apparatus (SCBA) should be available.

  • Waste Management: The aqueous filtrate after product isolation will be alkaline and contain ammonium salts. This stream must be neutralized before being sent to a wastewater treatment facility. Solvent waste should be collected and handled according to local environmental regulations.

Quality Control for Industrial Applications

The final product must meet stringent quality specifications to be suitable for use in pharmaceutical and agrochemical synthesis.

TestSpecificationMethod
Appearance Off-white to light yellow crystalline solidVisual
Identity Conforms to the reference standard¹H NMR, FT-IR
Purity (by HPLC) ≥ 99.0%HPLC
Melting Point 190-198 °CCapillary Method
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Methanol ≤ 3000 ppmGC-HS

Conclusion

The synthetic protocol detailed in this application note, centered on the regioselective amination of 2,6-dichloronicotinonitrile, represents a robust, scalable, and economically advantageous method for the industrial production of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of high-purity material can be consistently achieved, meeting the demands of the pharmaceutical and agrochemical industries.

References

Green Synthesis of 6-Amino-2-chloronicotinonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable and environmentally benign synthetic methodologies is ever-growing. This document provides a detailed guide to the green synthesis of 6-Amino-2-chloronicotinonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. This guide moves beyond simple procedural lists to offer insights into the rationale behind the chosen green techniques, ensuring both scientific rigor and practical applicability.

The pursuit of green chemistry in pharmaceutical synthesis is not merely an ethical consideration but a driver of innovation and efficiency. Traditional synthetic routes often rely on hazardous reagents, toxic solvents, and energy-intensive conditions, leading to significant environmental impact and economic costs. The principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, provide a framework for developing more sustainable and economical synthetic strategies.[1]

This guide focuses on two primary green approaches for the synthesis of this compound and its derivatives: a two-step pathway involving the synthesis of a key intermediate followed by selective amination, and a discussion on the potential for a one-pot multi-component reaction. These methods leverage technologies such as microwave irradiation and ultrasound, which can dramatically reduce reaction times and energy consumption.[2][3]

Part 1: A Two-Step Green Approach to this compound

A robust and green-conscious route to this compound involves a two-step process: the synthesis of the precursor 2,6-dichloronicotinonitrile, followed by a regioselective amination at the 6-position.

Step 1: Towards a Greener Synthesis of 2,6-Dichloronicotinonitrile

The intermediate, 2,6-dichloronicotinonitrile, is a crucial building block. While traditional syntheses often involve harsh chlorinating agents, greener alternatives are being explored. A potential greener route involves the reaction of 2,6-dihydroxynicotinamide with phosphorus pentachloride in an aromatic solvent, which allows for easier control of the reaction and management of byproducts.[4] Further greening of this step could involve exploring alternative, less hazardous chlorinating agents and solvent recycling protocols.

Step 2: Selective Green Amination of 2,6-Dichloronicotinonitrile

The selective introduction of an amino group at the 6-position of 2,6-dichloronicotinonitrile is a critical step. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr).[5][6] The presence of two chloro substituents raises the challenge of regioselectivity. Generally, the C2 position in pyridines is more activated towards nucleophilic attack. However, the reaction conditions, including the choice of solvent, base, and energy source, can be tuned to favor substitution at the C6 position.[7]

The SNAr mechanism proceeds through a two-step addition-elimination pathway. A nucleophile (in this case, an amine) attacks the electron-deficient carbon atom bearing a leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex.[8][9] This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the aminated product. The regioselectivity between the C2 and C6 positions can be influenced by steric hindrance and the electronic environment, which can be manipulated by the reaction conditions.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism Start 2,6-Dichloronicotinonitrile + Amine (Nu:) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Cl-

Caption: General mechanism for the SNAr reaction.

Application Note 1: Microwave-Assisted Selective Amination

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including rapid reaction rates, higher yields, and improved purity of products.[10][11] The ability of microwaves to directly and efficiently heat the reaction mixture leads to a significant reduction in reaction times, often from hours to minutes.

Protocol: Microwave-Assisted Synthesis of this compound

Objective: To synthesize this compound via a selective microwave-assisted amination of 2,6-dichloronicotinonitrile.

Materials:

  • 2,6-Dichloronicotinonitrile

  • Ammonia solution (e.g., 28% in water) or Ammonium salt (e.g., Ammonium hydroxide)

  • A suitable solvent (e.g., water, ethanol, or a mixture)[12]

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine 2,6-dichloronicotinonitrile (1 mmol), an excess of the aminating agent (e.g., 5-10 mmol of aqueous ammonia), and the chosen solvent (3-5 mL).

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Rationale for Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, accelerating the SNAr reaction and minimizing side product formation.

  • Excess Aminating Agent: Drives the reaction to completion and can influence the regioselectivity.

  • Green Solvents: Using water or ethanol as a solvent aligns with the principles of green chemistry.

Application Note 2: Ultrasound-Assisted Selective Amination

Ultrasound irradiation provides a mechanical energy source that can promote chemical reactions through a phenomenon called acoustic cavitation. The formation, growth, and collapse of microscopic bubbles in the reaction medium generate localized high temperatures and pressures, leading to enhanced reaction rates and yields.[3][13][14]

Protocol: Ultrasound-Assisted Synthesis of this compound

Objective: To synthesize this compound via a selective ultrasound-assisted amination of 2,6-dichloronicotinonitrile.

Materials:

  • 2,6-Dichloronicotinonitrile

  • Ammonia solution or Ammonium salt

  • A suitable solvent (e.g., water, ethanol)

  • Ultrasonic bath or probe sonicator

  • Reaction flask

  • Stir bar

Procedure:

  • In a reaction flask, dissolve 2,6-dichloronicotinonitrile (1 mmol) in the chosen solvent (10-15 mL).

  • Add an excess of the aminating agent (e.g., 5-10 mmol).

  • Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a designated time (e.g., 1-3 hours) at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction as described in the microwave-assisted protocol (quenching, extraction, and purification).

Rationale for Experimental Choices:

  • Ultrasound Irradiation: The cavitation effect enhances mass transfer and creates localized "hot spots," accelerating the amination reaction without the need for high bulk temperatures.

  • Solvent Choice: The physical properties of the solvent, such as viscosity and vapor pressure, can influence the effectiveness of sonication.

Green_Synthesis_Workflow cluster_0 Two-Step Green Synthesis Workflow Start Starting Materials Step1 Synthesis of 2,6-Dichloronicotinonitrile Start->Step1 Intermediate 2,6-Dichloronicotinonitrile Step1->Intermediate Step2_MW Microwave-Assisted Amination Intermediate->Step2_MW Step2_US Ultrasound-Assisted Amination Intermediate->Step2_US Purification Purification Step2_MW->Purification Step2_US->Purification Product This compound Purification->Product

Caption: Workflow for the two-step green synthesis.

Part 2: The Prospect of a One-Pot Multi-Component Synthesis

While the two-step approach offers a significant improvement in terms of sustainability, a one-pot, multi-component reaction (MCR) would represent a more ideal green synthesis. MCRs involve the reaction of three or more starting materials in a single vessel to form a complex product, thereby minimizing waste, saving time, and reducing energy consumption.[15]

The synthesis of 2-amino-3-cyanopyridine derivatives, which share the core structure of the target molecule, has been successfully achieved through one-pot reactions of an aldehyde, a ketone, malononitrile, and an ammonium source under various green conditions.[16] The challenge in applying this to this compound lies in the incorporation of the chloro-substituent at the 2-position.

A hypothetical one-pot synthesis could involve the reaction of a chlorinated acyclic precursor with other building blocks. For instance, a reaction involving a chlorinated dicarbonyl compound, malononitrile, and an ammonium source under green catalytic conditions could potentially lead to the desired product. Further research in this area is warranted to develop a truly atom-economical and efficient one-pot synthesis.

Data Summary and Comparison

The following table provides a conceptual comparison of the different green synthesis approaches. The values are illustrative and will vary depending on the specific reaction conditions and substrates used.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key Advantages
Microwave-Assisted Amination 15 - 60 minutes70 - 95Rapid synthesis, high yields, clean reactions.[10]
Ultrasound-Assisted Amination 1 - 4 hours65 - 90Mild conditions, suitable for heat-sensitive substrates.[3][13]
Catalyst-Free (Solvent-Free) 2 - 8 hours60 - 85Reduced waste, simplified work-up.[17][18]
Conventional Heating 8 - 24 hours50 - 75Established methodology, requires optimization for greenness.

Conclusion

The green synthesis of this compound derivatives is an attainable goal through the thoughtful application of modern synthetic techniques. The two-step approach, involving the synthesis of 2,6-dichloronicotinonitrile followed by selective amination using microwave or ultrasound assistance, offers a practical and significantly greener alternative to traditional methods. While a one-pot synthesis remains a desirable future objective, the methodologies presented here provide a solid foundation for researchers to produce these valuable compounds in a more sustainable and efficient manner. By embracing these green chemistry principles, the scientific community can continue to advance drug discovery while minimizing its environmental footprint.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Amino-2-chloronicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Amino-2-chloronicotinonitrile (CAS 53554-20-4). This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to address the nuances of this synthesis, providing in-depth troubleshooting and practical FAQs to help you optimize your reaction conditions and overcome common experimental hurdles.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often involves multi-component reactions where minor variations in conditions can significantly impact yield and purity.[1] The most common strategies involve the condensation of a suitable ketone or aldehyde, malononitrile, and an ammonia source, often under catalytic conditions.[2] This guide focuses on anticipating and resolving issues that arise during these sensitive transformations.

Part 1: Core Experimental Protocol

This section outlines a generalized, robust starting point for the synthesis. It is designed as a self-validating workflow with integrated checkpoints.

Generalized One-Pot Synthesis Procedure

This protocol is a synthesized starting point based on common methodologies for related 2-amino-3-cyanopyridine derivatives.[1][3]

Materials:

  • Appropriate α,β-unsaturated carbonyl precursor (or its aldehyde/ketone and malononitrile precursors)

  • Malononitrile

  • Ammonium acetate (as ammonia source and catalyst)

  • Solvent (e.g., Ethanol, Methanol, or Toluene)

  • Catalyst (e.g., Piperidine, Triethylamine, or a Lewis Acid like ZnCl₂)[4]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α,β-unsaturated carbonyl compound (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., absolute ethanol, 5-10 mL per mmol of the limiting reagent).

  • Catalyst Addition (Optional but Recommended): If using an additional catalyst, add it at this stage (e.g., piperidine, 0.1 eq). The choice of catalyst can be critical and is often system-dependent.[5]

  • Reaction Execution: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously.

  • Monitoring (Checkpoint): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be Ethyl Acetate/Hexane (30:70). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (the same used for the reaction) to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[6]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The expected molecular weight is 153.57 g/mol .[7][8]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter.

Category 1: Low or No Product Yield

Q1: My reaction shows no conversion of starting materials, even after several hours. What should I investigate?

A1: This issue typically points to a problem with reaction activation or fundamental reagent integrity.

  • Causality—Catalyst Inactivity: The catalyst, especially amine bases like piperidine or triethylamine, is crucial for activating the malononitrile and facilitating the Michael addition. If the catalyst is old, impure, or used in insufficient quantity, the reaction will not initiate. Some multi-component reactions benefit from specific catalysts like guanidine carbonate or deep eutectic solvents to enhance efficiency.[9][10]

    • Solution: Use a fresh, recently opened bottle of the amine catalyst or purify it by distillation. Verify the molar equivalence (typically 10-20 mol%).

  • Causality—Water Contamination: Anhydrous conditions are often beneficial. Excess water can hydrolyze intermediates or interfere with the catalyst's function.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Causality—Incorrect Temperature: The reaction may have a higher activation energy than anticipated.

    • Solution: Ensure your reaction is reaching the target reflux temperature for the chosen solvent. If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling one like toluene or n-butanol, provided your reagents are stable at those temperatures.

Q2: The reaction starts but stalls at ~30-40% conversion according to TLC/LC-MS. Why?

A2: A stalled reaction often indicates an equilibrium issue, inhibitor generation, or degradation of a key component.

  • Causality—Reversibility/Equilibrium: The initial steps of the condensation may be reversible. The removal of a byproduct, such as water, is often necessary to drive the reaction to completion according to Le Châtelier's principle.

    • Solution: If using a solvent like toluene, equip the apparatus with a Dean-Stark trap to azeotropically remove water as it forms.

  • Causality—Ammonia Source Depletion: Ammonium acetate can decompose at high temperatures over long periods. If it is the sole source of ammonia, its depletion will halt the final cyclization step.

    • Solution: Consider adding the ammonium acetate in portions. Alternatively, bubbling ammonia gas through the reaction mixture (in a well-ventilated fume hood) can be a more direct approach.[4]

  • Causality—pH Shift: The reaction medium's pH can change, potentially deactivating the catalyst or protonating key nucleophiles.

    • Solution: Monitor the pH of an aqueous aliquot. If it has shifted significantly, it may indicate a side reaction. The use of a buffered system, though less common, could be explored.

Category 2: Product Purity and Side Reactions

Q3: My final product is a dark, tarry substance instead of the expected solid. What happened?

A3: Polymerization or extensive side reactions are the likely cause, often triggered by excessive heat or incorrect stoichiometry.

  • Causality—Malononitrile Polymerization: Malononitrile is highly reactive and can self-condense or polymerize under harsh basic conditions or high temperatures, especially if the primary reaction pathway is slow.

    • Solution: Lower the reaction temperature and extend the reaction time. Ensure the base catalyst is added slowly or last, once other components are mixed. Do not use an excessive amount of base.

  • Causality—Side Reactions: The α,β-unsaturated precursor might undergo undesired side reactions. For instance, Knoevenagel condensation can compete with the desired Michael addition/cyclization pathway.[9]

    • Solution: Tighter control over stoichiometry is key. Ensure malononitrile is not in large excess. Stepwise addition of reagents may also help control the reaction pathway.

Q4: My NMR spectrum shows multiple related species, and purification by recrystallization is ineffective. What are these impurities?

A4: You are likely dealing with isomers or partially reacted intermediates.

  • Causality—Incomplete Cyclization: The acyclic Michael adduct may be present as a major impurity. This intermediate is structurally similar to the product, making separation difficult.

    • Solution: Increase the reaction time or temperature to promote the final cyclization and dehydration steps. Adding a catalytic amount of a stronger acid (like acetic acid) in the final stage can sometimes facilitate this.

  • Causality—Isomer Formation: Depending on the precursors, formation of isomeric pyridine scaffolds is possible.

    • Solution: This is a more fundamental problem related to the regioselectivity of the cyclization. Re-evaluating the synthetic strategy or employing a catalyst known to direct the desired regiochemistry may be necessary. Advanced analytical techniques like 2D NMR (HSQC, HMBC) can help identify the exact structure of the impurities.[9]

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: There is no single "best" solvent, as the optimal choice depends on the specific substrates and desired reaction temperature. However, a general guide is provided in the table below. The choice often involves a trade-off between reactant solubility, reaction rate, and ease of workup.[11]

SolventBoiling Point (°C)Characteristics & Rationale
Ethanol/Methanol 78 / 65Good solubility for many polar starting materials. Product often precipitates upon cooling, simplifying isolation. Lower temperatures may lead to slower reactions.
Isopropanol 82Similar to ethanol but slightly less polar. Can be an excellent choice for recrystallization.
Toluene 111Higher boiling point allows for faster reaction rates. Enables azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion.
DMF / DMSO 153 / 189High-boiling, polar aprotic solvents. Excellent for dissolving difficult substrates but can be challenging to remove during workup. May require aqueous extraction and can lead to more side products if not carefully controlled.
Solvent-Free N/AAn environmentally friendly "green chemistry" approach.[2][10] Requires thermal melting of reactants and can lead to very fast reaction times but may also increase the risk of polymerization if not carefully controlled.

Q: How critical is the choice of base/catalyst?

A: It is extremely critical. The catalyst's role is multifaceted: it deprotonates the malononitrile to form a potent nucleophile and facilitates the subsequent cyclization and aromatization steps.

  • Weak Organic Bases (e.g., Piperidine, Triethylamine): These are the most common and are generally effective. Piperidine is often superior as it can act as both a base and a nucleophilic catalyst.

  • Inorganic Bases (e.g., K₂CO₃): Can be used, particularly in polar solvents like DMF, but their heterogeneous nature can sometimes lead to inconsistent results.[12]

  • Lewis Acids (e.g., ZnCl₂, InCl₃): These can activate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack. They are sometimes used in conjunction with a base.[4]

  • Natural Product Catalysts (e.g., Guanidine Carbonate): Recent literature highlights the use of greener, non-hazardous catalysts that can be highly efficient under mild conditions.[5]

Q: How can I effectively monitor the reaction?

A: Thin Layer Chromatography (TLC) is the most common and cost-effective method. Stain with potassium permanganate or view under UV light. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It allows you to track the consumption of starting materials and the formation of the product (expected m/z for [M+H]⁺: 154.57) and any major intermediates or side products.[9]

Part 4: Visualized Workflows

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing low product yield.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Catalyst 3. Evaluate Catalyst Start->Check_Catalyst Reagent_Issue Cause: Degraded Reagents or Incorrect Molar Ratios Check_Reagents->Reagent_Issue Stoichiometry or purity suspect? Temp_Issue Cause: Suboptimal Temperature Check_Conditions->Temp_Issue Reaction sluggish? Solvent_Issue Cause: Poor Solvent Choice or Presence of Water Check_Conditions->Solvent_Issue Precipitation or stalling observed? Catalyst_Issue Cause: Inactive or Insufficient Catalyst Check_Catalyst->Catalyst_Issue No conversion at all? Sol_Reagent Solution: Use Fresh/Purified Reagents & Recalculate Stoichiometry Reagent_Issue->Sol_Reagent Sol_Temp Solution: Increase Temperature or Switch to Higher-Boiling Solvent Temp_Issue->Sol_Temp Sol_Solvent Solution: Use Anhydrous Solvent / Add Dean-Stark Trap Solvent_Issue->Sol_Solvent Sol_Catalyst Solution: Use Fresh Catalyst / Increase Loading Catalyst_Issue->Sol_Catalyst

Caption: A troubleshooting workflow for diagnosing low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Amino-2-chloronicotinonitrile (CAS 53554-20-4). This molecule is a critical building block in medicinal chemistry and materials science. Its synthesis, while straightforward in principle, is often complicated by a series of potential side reactions that can impact yield, purity, and downstream applications.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations for common side reactions, and field-proven solutions to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially scalable method is the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinonitrile with an ammonia source. The chlorine atom at the 6-position is more activated towards nucleophilic attack than the chlorine at the 2-position, allowing for selective amination.

Q2: Why is regioselectivity a key challenge in this synthesis?

The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitrile group, activate both chlorine atoms. However, the 6-position is generally more susceptible to attack. Poor control over reaction conditions can lead to a loss of this selectivity, resulting in the formation of the undesired 2,6-diaminonicotinonitrile byproduct.

Q3: What are the critical parameters to control during the reaction?

The key to a successful synthesis lies in the precise control of:

  • Temperature: Higher temperatures can lead to over-amination and other side reactions.

  • Stoichiometry: The molar ratio of the ammonia source to the starting material is crucial for preventing di-substitution.

  • Reaction Time: Prolonged reaction times can increase the formation of byproducts.

  • Solvent Purity: The presence of water can lead to hydrolysis side reactions.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.

Issue 1: Formation of 2,6-Diaminonicotinonitrile Impurity

Question: My final product is contaminated with a significant amount of 2,6-diaminonicotinonitrile. How can I suppress the formation of this di-substituted byproduct?

Root Cause Analysis: The formation of 2,6-diaminonicotinonitrile occurs when the initially formed this compound undergoes a second nucleophilic substitution at the 2-position. While the amino group at C6 is electron-donating, which slightly deactivates the ring for a second substitution, harsh reaction conditions can easily overcome this barrier.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex intermediate. An excess of the aminating agent or elevated temperatures provides sufficient energy to drive the formation of the second, less favorable Meisenheimer complex at the C2 position.

Solutions:

  • Stoichiometric Control: Use a slight excess, but not a large excess, of your ammonia source (e.g., 1.1 to 1.5 equivalents). This ensures the starting material is consumed without providing enough nucleophile to drive the second substitution to completion.

  • Temperature Management: Maintain a low to moderate reaction temperature. The optimal temperature depends on the solvent and ammonia source, but starting with lower temperatures (e.g., 50-70°C) and gradually increasing if necessary is a prudent strategy.

  • Controlled Addition: Add the ammonia source slowly or portion-wise to the solution of 2,6-dichloronicotinonitrile. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive C6 position.

Visualizing the Reaction Pathway

G cluster_main Desired Pathway cluster_side Side Reaction A 2,6-Dichloronicotinonitrile B This compound A->B + NH3 (Selective Attack at C6) C 2,6-Diaminonicotinonitrile A->C Harsh Conditions (High Temp, Excess NH3) B->C + NH3 (Over-amination at C2) G cluster_start Target Molecule cluster_side Hydrolysis Side Products A This compound B 6-Amino-2-hydroxynicotinonitrile (Pyridone Tautomer) A->B + H2O / OH- (Attack at C2) C 6-Amino-2-chloronicotinamide A->C + H2O / H+ or OH- (Attack at CN) G start Reaction Complete. Analyze Crude Product (LC-MS, NMR) check_purity Is Purity >95%? start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity No purify Proceed to Purification check_purity->purify Yes diamino Diamino Impurity? identify_impurity->diamino hydrolysis Hydrolysis Impurity? diamino->hydrolysis No solve_diamino Reduce NH3 Stoichiometry. Lower Reaction Temperature. diamino->solve_diamino Yes starting_material High SM Content? hydrolysis->starting_material No solve_hydrolysis Use Anhydrous Solvent. Control Workup pH. hydrolysis->solve_hydrolysis Yes solve_sm Increase Reaction Time/Temp. Check Reagent Quality. starting_material->solve_sm Yes solve_diamino->start Rerun Reaction solve_hydrolysis->start Rerun Reaction solve_sm->start Rerun Reaction

Technical Support Center: Troubleshooting Common Issues in Nicotinonitrile Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinonitrile derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable compounds. Nicotinonitrile, or 3-cyanopyridine, and its derivatives are crucial precursors in the production of pharmaceuticals and agrochemicals, most notably niacin (vitamin B3).[1][2] The following content is structured in a question-and-answer format to directly address common challenges encountered during synthesis, providing in-depth, field-proven insights and solutions.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in nicotinonitrile synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant purity.[3] Here’s a breakdown of potential causes and actionable troubleshooting steps:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Causality: Insufficient reaction time, incorrect temperature, or inadequate mixing can all hinder the reaction progress.[4] Many synthetic routes to nicotinonitriles, such as the dehydration of nicotinamide, require vigorous heating to drive the reaction forward.[5][6]

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product over time.

      • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point without causing decomposition.

      • Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the reaction mixture is homogeneous.

  • Sub-optimal Reagent Stoichiometry: The ratio of reactants may not be ideal.

    • Causality: For instance, in the dehydration of nicotinamide using phosphorus pentoxide (P₂O₅), an insufficient amount of the dehydrating agent will result in incomplete conversion.[1][5]

    • Troubleshooting Protocol:

      • Verify Calculations: Double-check all molar calculations for your reactants.

      • Systematic Variation: Systematically vary the molar ratio of the key reagents (e.g., the dehydrating agent or cyanide source) to identify the optimal stoichiometry for your specific substrate.

  • Impure Reactants or Solvents: Contaminants can interfere with the reaction.

    • Causality: Moisture is a common culprit in many organic reactions, especially those involving strong bases or water-sensitive reagents. Impurities in starting materials can also lead to unwanted side reactions.[4]

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: If your reaction is moisture-sensitive, use freshly distilled or commercially available anhydrous solvents.

      • Purify Starting Materials: If the purity of your starting material is questionable, consider recrystallization or chromatography before use.[3]

      • Proper Glassware Preparation: Always flame-dry or oven-dry your glassware to remove any adsorbed water.[3]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions are a common challenge, particularly in complex multi-component reactions or when using highly reactive intermediates. Here are some common side reactions in nicotinonitrile synthesis:

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.

    • Causality: This is particularly prevalent under acidic or basic conditions, especially at elevated temperatures.[2] For instance, in the synthesis of nicotinonitrile from nicotinamide, excessive heating or prolonged reaction times can lead to the hydrolysis of the desired nitrile back to the amide or further to nicotinic acid.

    • Troubleshooting Protocol:

      • Control pH: If possible, buffer the reaction mixture to maintain a neutral pH.

      • Minimize Water: Ensure anhydrous conditions, as mentioned previously.

      • Optimize Reaction Time: Use reaction monitoring to stop the reaction as soon as the starting material is consumed, preventing over-reaction and subsequent hydrolysis.

  • Polymerization or Tar Formation: Highly reactive intermediates can polymerize.

    • Causality: This is often observed in reactions that proceed through highly colored or unstable intermediates. For example, some multi-component reactions for synthesizing substituted nicotinonitriles can lead to complex mixtures if not properly controlled.[7]

    • Troubleshooting Protocol:

      • Control Temperature: Run the reaction at a lower temperature to reduce the rate of polymerization.

      • Slow Reagent Addition: Add one of the key reagents dropwise to maintain a low concentration of reactive intermediates.

      • Use of Inhibitors: In some cases, a radical inhibitor may be necessary if radical-mediated polymerization is suspected.

  • Formation of Isomeric Products: In syntheses involving substitutions on the pyridine ring, the formation of regioisomers is possible.

    • Causality: For example, in the cyanation of halopyridines, the position of the incoming cyanide group can be influenced by the electronic and steric effects of other substituents on the ring.[8]

    • Troubleshooting Protocol:

      • Choice of Catalyst: The choice of catalyst can significantly influence regioselectivity. For instance, in palladium-catalyzed cyanations, the ligand can play a crucial role.

      • Reaction Conditions: Temperature and solvent can also affect the isomeric ratio. Experiment with different conditions to favor the desired isomer.

Q3: I'm having difficulty purifying my nicotinonitrile derivative. What are some effective purification strategies?

A3: Purification can be challenging due to the physical properties of nicotinonitriles and the presence of closely related impurities.

  • Recrystallization: This is often the first method to try for solid products.

    • Causality: The success of recrystallization depends on finding a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

    • Troubleshooting Protocol:

      • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof).

      • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.

  • Column Chromatography: This is a versatile technique for separating complex mixtures.

    • Causality: The separation is based on the differential adsorption of the components of the mixture onto a stationary phase (e.g., silica gel or alumina) as a mobile phase is passed through it.

    • Troubleshooting Protocol:

      • TLC Optimization: First, find a suitable eluent system using TLC that gives good separation between your product and impurities (aim for an Rf value of ~0.3 for your product).

      • Silica Gel vs. Alumina: Silica gel is acidic and may not be suitable for acid-sensitive compounds.[3] In such cases, neutral or basic alumina can be a better choice.

      • Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation.

  • Distillation or Sublimation: These methods are suitable for volatile or sublimable products.

    • Causality: Nicotinonitrile itself can be purified by vacuum distillation.[5][6] Sublimation is effective for solids that can transition directly from the solid to the gas phase.[1]

    • Troubleshooting Protocol:

      • Vacuum Distillation: For high-boiling liquids, vacuum distillation is necessary to prevent decomposition at high temperatures. Ensure a good vacuum and use a fractionating column for better separation.

      • Sublimation: This technique is best for solids with a relatively high vapor pressure. It is often a very effective method for achieving high purity.

II. In-Depth Troubleshooting Guides

Guide 1: Dehydration of Nicotinamide to Nicotinonitrile

This is a common and straightforward method for preparing nicotinonitrile.[1][5] However, issues can arise.

Common Problem: Low yield and a dark, tarry residue in the reaction flask.

Underlying Cause: The reaction between nicotinamide and a dehydrating agent like phosphorus pentoxide (P₂O₅) is highly exothermic and can lead to localized overheating and decomposition if not controlled.[5]

Troubleshooting Workflow:

G start Start: Low Yield & Tar Formation check_mixing Is the mixing of solid reactants thorough? start->check_mixing mix_solids Thoroughly mix nicotinamide and P₂O₅ powders before heating. check_mixing->mix_solids No check_heating Is the heating rate too fast? check_mixing->check_heating Yes mix_solids->check_heating gradual_heating Apply heat gradually and evenly to the entire flask. check_heating->gradual_heating Yes check_vacuum Is the vacuum pressure stable and within the optimal range (15-20 mmHg)? check_heating->check_vacuum No gradual_heating->check_vacuum adjust_vacuum Adjust and monitor the vacuum to ensure smooth distillation. check_vacuum->adjust_vacuum No check_collection Is the product solidifying in the condenser? check_vacuum->check_collection Yes adjust_vacuum->check_collection modify_condenser Use a short-path distillation head or a wide-bore condenser. check_collection->modify_condenser Yes end End: Improved Yield & Purity check_collection->end No modify_condenser->end G start Start: Low Cyclization Yield check_base Is the base strong enough and non-nucleophilic? start->check_base change_base Switch to a stronger, non-nucleophilic base like NaH or t-BuONa. check_base->change_base No check_solvent Is the solvent anhydrous and aprotic? check_base->check_solvent Yes change_base->check_solvent change_solvent Use a dry, aprotic solvent like DMF or DMAc. check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp optimize_temp Run the reaction at a lower temperature (e.g., 0-5 °C) to minimize side reactions. check_temp->optimize_temp No end End: Successful Cyclization check_temp->end Yes optimize_temp->end

References

Stability issues of 6-Amino-2-chloronicotinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the dedicated technical support guide for 6-Amino-2-chloronicotinonitrile (CAS: 53554-20-4). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, the compound should be stored at 4°C in a tightly sealed container, protected from light.[1][2] Safety data sheets also recommend keeping the container in a dry, cool, and well-ventilated place.[3] To prevent degradation from atmospheric components, storing under an inert atmosphere like argon or nitrogen is best practice.[3]

Q2: Is this compound sensitive to air or moisture?

A: Yes, this compound is documented as being air-sensitive.[3] The amino group on the pyridine ring can be susceptible to oxidation, which may lead to discoloration and the formation of impurities over time. Exposure to moisture can also promote hydrolytic degradation of the nitrile group.

Q3: What classes of chemicals are incompatible with this compound?

A: You must avoid contact with strong oxidizing agents, strong acids, strong bases, and acid chlorides.[3] These reagents can cause vigorous reactions or rapid degradation of the compound. For example, strong bases can react with the amino group or promote nucleophilic substitution of the chlorine atom, while strong acids can protonate the basic nitrogen atoms, altering reactivity, or catalyze the hydrolysis of the nitrile group.

Q4: What are the typical signs of degradation I should watch for?

A: Visual signs of degradation include a change in color from off-white or light yellow to darker shades of yellow or brown. In solution, the appearance of turbidity or precipitates may indicate the formation of insoluble degradation products. Analytically, degradation can be confirmed by the appearance of unexpected peaks in techniques like HPLC, LC-MS, or NMR spectroscopy.

Q5: What is the expected solubility profile of this compound?

A: While extensive quantitative solubility data for this compound is not widely published, its structure suggests it will have higher solubility in polar organic solvents compared to non-polar or aqueous solutions. Based on studies of structurally similar compounds like 2-amino-4-chloro-6-methoxypyrimidine, solvents such as DMF, acetone, and ethyl acetate are likely to be effective.[4] Its solubility in water is expected to be low. For critical applications, we strongly recommend performing an experimental solubility assessment.

Troubleshooting Guides

This section provides in-depth solutions to specific experimental issues related to the instability of this compound.

Issue 1: Solid Reagent Has Discolored or Fails Quality Control
  • Observed Problem: The solid material, which should be an off-white or light yellow powder, has developed a distinct yellow, orange, or brown hue. QC analysis (e.g., HPLC) shows purity is below the expected specification.

  • Underlying Cause: This is a classic sign of oxidative degradation or polymerization, likely caused by prolonged or repeated exposure to air.[3] The amino functional group is often the primary site for such oxidation. Improper sealing of the container is the most common root cause.

  • Investigative Workflow:

    Workflow for investigating solid reagent degradation.
  • Corrective Actions:

    • Discard Compromised Material: Do not use discolored or out-of-spec reagent, as it will lead to inconsistent results and the formation of unknown byproducts in your reactions.

    • Improve Storage Protocol: When you receive a new bottle, flush the headspace with an inert gas (argon or nitrogen) before re-sealing tightly. For frequently used reagents, consider aliquoting the material into smaller vials to minimize repeated air exposure to the bulk stock.

Issue 2: Inconsistent Yields and Appearance of Byproducts in Reactions
  • Observed Problem: A typically high-yielding reaction involving this compound is now producing variable, lower yields. HPLC/LC-MS analysis of the crude reaction mixture shows significant amounts of new, unidentified impurities that were not previously present.

  • Underlying Cause: This often points to the degradation of the starting material under the specific reaction conditions. The most common culprits are incompatible pH (acidic or basic), excessive heat, or reaction with the solvent itself. The Fisher Scientific safety data sheet specifically warns against strong acids, strong bases, and excess heat.[3]

  • Potential Degradation Pathways:

    • Hydrolysis: The nitrile (-CN) group can hydrolyze under acidic or basic conditions to first form an amide (-CONH₂) and subsequently a carboxylic acid (-COOH).

    • Nucleophilic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, which can be facilitated by certain reagents or high temperatures.

  • Investigative Protocol:

    • Run a Control Experiment: Set up a stability test by dissolving this compound in the reaction solvent and subjecting it to the reaction temperature and pH (using appropriate buffers if needed), but without adding the other reactants.

    • Monitor Over Time: Take aliquots from this control experiment at regular intervals (e.g., 0, 1, 4, and 24 hours) and analyze them by HPLC.

    • Analyze Results: If new peaks appear over time in the control, it confirms the compound is unstable under the reaction conditions. If no degradation occurs, the issue lies with an incompatibility with another reagent.

  • Corrective Actions:

    • If Unstable at Reaction pH: Adjust the pH of your reaction to be closer to neutral, if the chemistry allows. Use of a well-chosen buffer system is critical.

    • If Thermally Unstable: Reduce the reaction temperature. You may need to compensate with a longer reaction time or a more active catalyst.

    • If Incompatible with a Reagent: Identify the problematic reagent and investigate if an alternative with a milder nature can be used.

Potential Hydrolytic Degradation Pathway

G cluster_main Potential Hydrolysis of Nitrile Group A This compound B 6-Amino-2-chloro-nicotinamide A->B H₂O (Acid/Base catalysis) C 6-Amino-2-chloro-nicotinic acid B->C H₂O (Acid/Base catalysis)

A potential degradation pathway via hydrolysis.

Recommended Experimental Protocols

To empower your research and prevent the issues described above, we provide the following standardized protocols.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol allows for the accurate determination of solubility in various organic solvents, a critical parameter for process development.[5]

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection: After 24 hours, stop agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Quantification (Gravimetric Method):

    • Weigh an empty, dry vial (W_initial).

    • Dispense the filtered supernatant into this vial and record the exact volume.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature.

    • Once fully dry, weigh the vial again (W_final).

    • The solubility (in g/L) is calculated as: (W_final - W_initial) / (Volume of supernatant in L).

  • Quantification (Chromatographic Method - Higher Accuracy):

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration by comparing it to the calibration curve. The original solubility can then be calculated by accounting for the dilution factor.

Data Summary Table
ParameterCondition / SpecificationRationale & Reference
Storage Temperature 4°CMinimizes thermal degradation and kinetic rates of potential side reactions.[1][2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation, as the compound is known to be air-sensitive.[3]
Light Exposure Protect from LightPrevents potential photochemical degradation pathways.[1]
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing AgentsThese can cause rapid chemical degradation or hazardous reactions.[3]
Physical Appearance Off-white to light yellow solidSignificant deviation (e.g., brown color) indicates probable degradation.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-6-chloropurine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this critical intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reactions, ensuring high yield and purity.

Introduction: The Synthetic Landscape

2-Amino-6-chloropurine is a vital building block in the synthesis of numerous antiviral and anticancer drugs. Its preparation commonly involves the chlorination of guanine or its derivatives, or the selective amination of 2,6-dichloropurine. While seemingly straightforward, these routes are often plagued by byproduct formation, which can complicate purification and significantly reduce yields. This guide provides a structured, question-and-answer approach to navigate these synthetic challenges.

Section 1: Troubleshooting Byproduct Formation from Guanine

The most common starting material for 2-amino-6-chloropurine is guanine, which is typically chlorinated using agents like phosphorus oxychloride (POCl₃).[1][2][3] However, the low solubility of guanine and the harsh reaction conditions can lead to several side reactions.[4][5]

Q1: My chlorination of guanine with POCl₃ gives a very low yield (<40%). What is causing this and how can I improve it?

A1: Low yields in the direct chlorination of guanine are often due to its poor solubility in common organic solvents and the formation of insoluble intermediates.[4] To overcome this, several strategies can be employed:

  • Use of Phase Transfer Catalysts: The addition of a phase transfer catalyst, such as a tetraalkylammonium chloride (e.g., tetraethylammonium chloride or methyltriethylammonium chloride), can significantly improve the yield.[1][6] These catalysts enhance the solubility of guanine and facilitate the chlorination reaction. Yields can increase from as low as 30% to over 70% with this method.[2][4]

  • Acylation of Guanine: Protecting the amino and lactam functionalities of guanine by acylation (e.g., with acetic anhydride to form 2,9-diacetylguanine) increases its solubility and reactivity.[4][7] The acetyl groups are then removed by hydrolysis after the chlorination step. This multi-step process can improve yields to the 55-75% range.[4]

  • Solvent Choice: Acetonitrile is a highly preferred solvent for this reaction.[1][6] The reaction is typically carried out at elevated temperatures, often under reflux.[6]

  • Vilsmeier-Haack Type Conditions: Using a mixture of POCl₃ and a tertiary amine like N,N-dimethylaniline or a solvent like N,N-dimethylformamide (DMF) can form a Vilsmeier reagent in situ. This approach can also improve the reaction, but control of stoichiometry is critical to avoid side reactions.[3]

Q2: I am observing a significant amount of a water-soluble impurity after my guanine chlorination workup. What is it likely to be?

A2: The most common water-soluble byproduct is unreacted guanine or guanine hydrochloride. Another possibility is the hydrolysis of the product, 2-amino-6-chloropurine, back to guanine, especially if the workup conditions are not carefully controlled.

Troubleshooting Steps:

  • pH Control During Workup: After quenching the reaction mixture (often with water or ice), the pH must be carefully adjusted. The product is typically extracted into an organic solvent like ethyl acetate after neutralizing the aqueous layer.[1] Bringing the aqueous mixture to an alkaline pH and then back to neutral (pH 7) can help precipitate the product while keeping some impurities dissolved.[1]

  • Efficient Extraction: Continuous extraction with ethyl acetate for several hours may be necessary to recover the product fully from the aqueous phase.[1]

  • Recrystallization: Recrystallization from a dilute NaOH solution (e.g., 5%) can be an effective purification method to remove unreacted starting material and other polar impurities.[4]

Q3: My final product is contaminated with 2,6-dichloropurine. How can I prevent its formation?

A3: The formation of 2,6-dichloropurine occurs when the 2-amino group of either the starting material or the product is inadvertently converted to a chloro group. This can happen under harsh diazotization conditions if nitrites are present or under forcing chlorination conditions.

Preventative Measures:

  • Control of Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, which can promote over-chlorination.

  • Purity of Reagents: Ensure that the starting materials and reagents are free from nitrite contamination.

  • Stoichiometry of Chlorinating Agent: Use the optimal amount of phosphorus oxychloride, typically between 3 to 6 molar equivalents relative to guanine.[6]

Below is a workflow diagram illustrating the decision-making process for optimizing the chlorination of guanine.

Guanine_Chlorination_Workflow start Start: Chlorination of Guanine low_yield Problem: Low Yield (<40%) start->low_yield impurity Problem: Water-Soluble Impurity start->impurity dichloropurine Problem: 2,6-Dichloropurine Byproduct start->dichloropurine ptc Solution: Add Phase Transfer Catalyst (e.g., TEMAC) low_yield->ptc Improves solubility acylation Solution: Acylate Guanine (e.g., with Ac₂O) low_yield->acylation Increases reactivity workup Solution: Optimize Workup (pH control, extraction) impurity->workup Improves separation conditions Solution: Control Reaction Conditions (Temp, Time, Stoichiometry) dichloropurine->conditions Minimizes over-reaction end Result: High Purity 2-Amino-6-chloropurine ptc->end acylation->end workup->end conditions->end

Caption: Troubleshooting workflow for guanine chlorination.

Section 2: Byproducts in the Amination of 2,6-Dichloropurine

An alternative and common route is the selective nucleophilic aromatic substitution (SNAr) of 2,6-dichloropurine with an ammonia source. The key challenge here is achieving regioselectivity, as the chlorine atoms at the C2 and C6 positions have different reactivities.

Q4: My amination of 2,6-dichloropurine is producing both 2-amino-6-chloropurine and 6-amino-2-chloropurine. How do I favor the desired C2-amination?

A4: The regioselectivity of amination on the 2,6-dichloropurine scaffold is highly dependent on reaction conditions. Generally, the C6 position is more reactive towards nucleophilic attack than the C2 position. Therefore, direct amination with ammonia tends to favor the formation of 6-amino-2-chloropurine. To obtain the desired 2-amino-6-chloropurine, a different strategy is often employed, starting from guanine as described in the previous section.

However, if starting from a di-substituted purine, the differential reactivity of halogens can be exploited. For instance, in 2-iodo-6-chloropurine, the C-I bond is weaker and more susceptible to substitution, making the C6 position more reactive.[8] While this doesn't directly answer the dichloropurine question, it highlights the principle of differential reactivity that governs these substitutions. For 2,6-dichloropurine, achieving high selectivity for C2 amination is challenging and often not the preferred industrial route. Most successful large-scale syntheses start from guanine or related pyrimidine precursors.[4][9]

Q5: I am seeing the formation of 2,6-diaminopurine in my reaction. How can I prevent this di-substitution?

A5: The formation of 2,6-diaminopurine is a result of the second chlorine atom reacting with the amine nucleophile. This is a common issue when forcing conditions are used to drive the initial mono-amination to completion.

Mitigation Strategies:

  • Control Amine Stoichiometry: Using a large excess of the amine can sometimes favor mono-amination over di-substitution, but this is highly system-dependent.[10] A more effective approach is to use a controlled amount of the aminating agent (closer to 1 equivalent).

  • Lower Reaction Temperature: High temperatures increase the rate of both the first and second substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the first substitution can minimize the second.

  • Reaction Time: Monitor the reaction closely (e.g., by HPLC or TLC) and stop it once the desired mono-aminated product concentration is maximized, before significant di-substitution occurs.

Q6: Hydrolysis of the chloro group to form guanine or other hydroxy-purines is a major side product. How can I minimize this?

A6: The chloro groups on the purine ring are susceptible to hydrolysis, especially in the presence of water and base at elevated temperatures.

Preventative Measures:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use.[10] Using anhydrous solvents like dioxane or toluene instead of protic or water-containing solvents is recommended.[10]

  • Choice of Base: If a base is required, use a non-nucleophilic, hindered base. The presence of strong bases can facilitate hydrolysis.

  • Temperature Control: As with di-substitution, hydrolysis is accelerated at higher temperatures. Maintain the lowest effective temperature for the reaction.

The following diagram illustrates the competing reaction pathways when starting with 2,6-dichloropurine.

Dichloropurine_Amination cluster_products Reaction Products start 2,6-Dichloropurine desired Desired Product: 2-Amino-6-chloropurine start->desired + NH₃ (C2 Attack) isomer Isomeric Byproduct: 6-Amino-2-chloropurine start->isomer + NH₃ (C6 Attack - Often Favored) hydrolysis Hydrolysis Byproduct: Guanine / Hydroxypurines start->hydrolysis + H₂O disub Di-substituted Byproduct: 2,6-Diaminopurine desired->disub + NH₃ desired->hydrolysis + H₂O isomer->disub + NH₃ isomer->hydrolysis + H₂O

Caption: Competing pathways in 2,6-dichloropurine amination.

Section 3: Analytical Methods and Purification

Q7: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

A7: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for monitoring reaction progress and determining the final purity.[2][4] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. UV detection at a wavelength around 254 nm is suitable for these aromatic compounds.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the reaction in real-time. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify byproducts if they are present in sufficient quantities.[2][11]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and any major impurities.[2][4]

Q8: What is the most effective method for purifying the crude 2-amino-6-chloropurine?

A8: The best purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and scalable method. As mentioned, recrystallizing from a dilute aqueous NaOH solution by adjusting the pH can be very effective for removing less soluble impurities like guanine.[4] Recrystallization from other solvents like DMF may also be used.[3]

  • Column Chromatography: For small-scale purification or when dealing with impurities that have similar solubility profiles, silica gel column chromatography can be used. A gradient elution with solvents like dichloromethane and methanol is a good starting point.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes from various synthetic routes.

Starting MaterialKey ReagentsSolventTypical YieldPurity (Post-Purification)Key ByproductsReference
GuaninePOCl₃, Tetraethylammonium ChlorideAcetonitrile42%>98%Unreacted Guanine[1]
2,9-DiacetylguaninePOCl₃Acetonitrile55-75%>99%Guanine (post-hydrolysis)[4]
4-chloro-5,6-dinitropyrimidine-2-amineSnCl₂/AlCl₃, Trimethyl orthoformateAcetonitrile93.7%99.4%Various intermediates[4]
GuaninePOCl₃, N,N-Dimethylformamide1,2-Dichloroethane~60-70%>98%2-Formylamino-6-chloropurine[3]

Section 4: Experimental Protocols

Protocol 1: Improved Guanine Chlorination using a Phase Transfer Catalyst

This protocol is adapted from patented procedures and aims to improve the yield of the direct chlorination of guanine.[1][6]

Materials:

  • Guanine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • Tetraethylammonium chloride (1.5 eq), dried

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanine, tetraethylammonium chloride, and anhydrous acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add phosphorus oxychloride to the refluxing mixture over 30 minutes.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by HPLC or TLC until the guanine is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it onto crushed ice.

  • Adjust the pH of the aqueous mixture to ~8-9 with a cold aqueous NaOH solution.

  • Neutralize the mixture back to pH 7 with dilute HCl. A precipitate should form.

  • Filter the solid precipitate and wash it with cold water.

  • For further purification, the crude solid can be recrystallized from a 5% NaOH solution or subjected to continuous extraction with ethyl acetate.[1][4]

  • Dry the final product under vacuum to yield 2-amino-6-chloropurine as a white to off-white solid.

References

Overcoming low yield in the synthesis of pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridopyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured to address the most frequent and critical issues encountered during the synthesis of these vital heterocyclic compounds, particularly focusing on the persistent problem of low reaction yield.

Part 1: Troubleshooting Guide

This section directly addresses specific problems you might be facing at the bench. Each issue is broken down into probable causes and actionable solutions.

Issue 1: My reaction consistently results in a low or negligible yield.

This is the most common challenge in heterocyclic chemistry. A low yield can stem from multiple factors, from reagent quality to suboptimal reaction kinetics.[1] A systematic approach is required to diagnose the root cause.

Probable Causes & Recommended Solutions
  • Incomplete Reaction/Low Conversion: A significant portion of your starting materials remains unreacted.[2][3]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or HPLC.[3][4] An incomplete reaction may require optimizing the reaction time or temperature. Many cyclization reactions are slow and may need extended reaction times to proceed to completion.[3] For thermally sensitive compounds, a moderate increase in temperature can be beneficial, but for others, high temperatures can lead to degradation.[4][5]

  • Suboptimal Catalyst Activity: The catalyst may be inefficient, deactivated, or used in the wrong concentration.[6]

    • Solution: The choice of catalyst is critical.[4] For acid-catalyzed reactions, screen both Brønsted and Lewis acids (e.g., HCl, p-TsOH, ZnCl₂, FeCl₃).[6] The optimal catalyst concentration must be determined experimentally, as too much can promote side reactions and too little will result in low conversion.[4] In recent years, nanocatalysts have been shown to significantly improve product yields under milder conditions.[7]

  • Poor Reagent Purity or Quality: Impurities in starting materials, reagents, or solvents can inhibit the reaction or introduce competing side reactions.[6]

    • Solution: Always verify the purity of your starting materials (e.g., aminopyridines, dicarbonyl compounds, aldehydes) using techniques like NMR or melting point analysis. Ensure solvents are anhydrous, as water can interfere with many condensation reactions.[1]

Troubleshooting Workflow for Low Yield

The following workflow provides a logical sequence for diagnosing the cause of low yield.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Step 1: Verify Starting Material & Reagent Purity start->check_purity review_conditions Step 2: Review Reaction Conditions (T, t, Catalyst) check_purity->review_conditions Purity Confirmed impurity_found Outcome: Impurities found. Action: Purify materials. check_purity->impurity_found analyze_crude Step 3: Analyze Crude Mixture (TLC, LC-MS, NMR) review_conditions->analyze_crude Conditions Match Protocol deviation_found Outcome: Deviation from protocol. Action: Repeat with correct parameters. review_conditions->deviation_found optimize Step 4: Systematic Optimization analyze_crude->optimize side_product Outcome: Side products identified. Action: Modify conditions to suppress. analyze_crude->side_product low_conversion Outcome: Low conversion. Action: Optimize T, t, or catalyst. analyze_crude->low_conversion

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: My purification is difficult, and I suspect the presence of a major side product.

The formation of byproducts is a frequent cause of both low yields and purification headaches. In syntheses related to pyridopyrimidines, such as the Biginelli reaction, specific side products are common.[2]

Probable Cause & Recommended Solution
  • Formation of Hantzsch-type Dihydropyridine Byproducts: In multi-component reactions involving an aldehyde, a β-ketoester equivalent, and an amino donor, a competing Hantzsch-type reaction can occur.[2][3] This is especially prevalent at higher temperatures where urea (if used) can decompose to ammonia, which then participates in the Hantzsch pathway.[2]

    • Solution: Temperature control is paramount. Lowering the reaction temperature can significantly reduce the formation of the Hantzsch byproduct.[2][3] Additionally, consider the order of addition; adding the urea or guanidine component last can sometimes minimize its decomposition.[2][3]

Visualizing Competing Reaction Pathways

Reaction_Pathways reactants Reactants (Aminopyrimidine, Aldehyde, Active Methylene Cmpd.) desired_path Desired Pathway (e.g., Michael Addition, Cyclization) reactants->desired_path Optimal Conditions (Lower Temp, Correct Catalyst) side_path Competing Pathway (e.g., Hantzsch-type) reactants->side_path Suboptimal Conditions (High Temp) pyridopyrimidine Pyridopyrimidine (High Yield) desired_path->pyridopyrimidine side_product Side Product (Low Yield) side_path->side_product

Caption: Competing pathways in pyridopyrimidine synthesis.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction optimization and strategy.

Q1: How do I select the optimal solvent for my reaction?

The choice of solvent can significantly impact reaction rate, yield, and even which products are formed.[4]

  • Answer: Solvent polarity is a key factor. Polar solvents are generally preferred for many pyridopyrimidine syntheses as they can help solubilize polar starting materials and intermediates.[6] Ethanol, DMF, and acetonitrile are common choices.[4] However, some modern, green chemistry approaches have shown excellent yields in water or even under solvent-free conditions.[7][8] It is highly recommended to perform a solvent screen with small-scale trial reactions to identify the optimal medium for your specific substrate combination.

Q2: Can changing the heating method improve my yield?

Yes, the method of heating can have a dramatic effect on reaction outcomes.

  • Answer: Microwave irradiation has emerged as a powerful tool in organic synthesis. Compared to conventional oil bath heating, microwave synthesis can drastically reduce reaction times (from hours to minutes) and often leads to a significant increase in yield and product purity.[9] The rapid, uniform heating provided by microwaves can promote the desired cyclization while minimizing the thermal decomposition that can occur with prolonged heating.[5]

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Reaction Time 8 - 12 hours20 - 40 minutes
Typical Yield 27 - 70%64 - 96%
Heating Profile Slow, non-uniformRapid, uniform
Data synthesized from a comparative study on a related heterocyclic synthesis.[9]
Q3: My starting aminopyrimidine is poorly substituted. What general strategies can I use to build complexity?

Building the desired pyridopyrimidine core is often just the first step.

  • Answer: A common and effective strategy is to design a synthetic route that installs "handles" for later diversification. For example, a thiomethyl group can be used to mask a position that will later become an amine.[10] After the core is formed, the thiomethyl group can be oxidized to a sulfoxide and displaced with ammonia or other amines.[10] Similarly, installing a chloro group via reagents like POCl₃ provides a versatile electrophilic site for SNAr displacement reactions to introduce a variety of nucleophiles.[10] This late-stage functionalization approach allows for the rapid generation of an analog library from a common intermediate.

Part 3: Experimental Protocols

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

Monitoring your reaction is crucial for determining the optimal reaction time and preventing the formation of degradation byproducts.[3]

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (solvent system determined by scouting)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate), if needed

Procedure:

  • Prepare the Mobile Phase: Select a solvent system where your starting materials have a high Rf (retention factor, ~0.7-0.8) and your expected product has a lower Rf (~0.3-0.4). A common starting point is a mixture of ethyl acetate and hexane.

  • Spot the Plate: At time zero (t=0), dissolve a small aliquot of your reaction mixture in a suitable solvent. Use a capillary spotter to make a small, concentrated spot on the TLC plate baseline. Also spot your starting material(s) as a reference.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp. Circle the spots observed. If compounds are not UV-active, use an appropriate chemical stain.

  • Analyze: Compare the reaction lane to the starting material lanes. As the reaction proceeds, the starting material spot(s) should diminish in intensity, while a new spot corresponding to the product should appear and intensify.

  • Repeat: Take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and repeat the TLC analysis. The reaction is complete when the starting material spot is no longer visible.

References

Enhancing the selectivity of reactions involving 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-Amino-2-chloronicotinonitrile. This molecule is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature: a nucleophilic amino group, an electrophilic C2 position susceptible to displacement of the chloro group, and a versatile nitrile moiety. However, this very multifunctionality presents significant challenges in achieving reaction selectivity.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into troubleshooting common selectivity issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.

Part 1: Frequently Asked Questions & Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q1: I am attempting an SNAr reaction with an amine nucleophile on this compound, but I'm getting a complex mixture of products and low yield of the desired C2-substituted product. What is going wrong?

A1: The Challenge of Competing Nucleophiles and Basicity

This is a classic chemoselectivity problem. Your external amine nucleophile is competing with the inherent nucleophilicity of the 6-amino group on your starting material. Furthermore, the pyridine nitrogen can be protonated or interact with reagents, complicating the reaction profile. The primary issues are often:

  • Self-Condensation: The amino group of one molecule can attack the C2-Cl position of another, leading to dimerization.

  • Insufficient Activation: While 2-chloropyridines are activated towards SNAr, reaction conditions might not be optimal, leading to slow conversion and allowing side reactions to dominate.[1][2]

  • Nucleophile Potency: Highly basic and potent nucleophiles can lead to decomposition or reactions at other sites.

Troubleshooting Workflow:

Below is a systematic approach to diagnose and solve this issue.

G start Low Yield / Mixture in SNAr check_base Is a strong external base present? start->check_base base_yes Reduce base strength or stoichiometry. Consider K2CO3 or DIPEA instead of NaH or NaOtBu. check_base->base_yes Yes base_no Proceed to temperature check. check_base->base_no No check_temp Is the reaction temperature >120°C? base_no->check_temp temp_yes Lower temperature to 80-100°C to reduce side reactions. Monitor for longer time. check_temp->temp_yes Yes temp_no Consider solvent effects. check_temp->temp_no No check_solvent What is the solvent? temp_no->check_solvent solvent_protic Switch to a polar aprotic solvent (e.g., DMSO, DMF, NMP) to accelerate SNAr. check_solvent->solvent_protic Protic (e.g., EtOH) solvent_aprotic If yield is still low, consider protecting the 6-amino group. check_solvent->solvent_aprotic Aprotic (e.g., Dioxane)

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Protocol: Selective SNAr with an Aliphatic Amine

This protocol prioritizes selectivity by using a moderate base and an optimal solvent to favor the desired intermolecular reaction over self-condensation.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic Amine (e.g., Morpholine) (1.2-1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (0.2 M concentration)

  • Round-bottom flask, stir bar, condenser, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and finely ground K₂CO₃.

  • Add anhydrous DMSO via syringe, followed by the aliphatic amine.

  • Heat the reaction mixture to 80-90°C with vigorous stirring. The lower temperature minimizes the rate of potential dimerization side reactions.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMSO and salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond is a prime handle for forming C-C (Suzuki) and C-N (Buchwald-Hartwig) bonds. However, the pyridine nitrogen and the 6-amino group are notorious for inhibiting palladium catalysts.

Q2: My Suzuki coupling of this compound with an arylboronic acid is failing. I see no product, only starting material decomposition and some protodeboronation of my boronic acid.

A2: The Critical Role of Ligand and Base Selection

Failure in Suzuki couplings with chloropyridines is common and almost always traces back to two factors: an insufficiently active catalyst system and an inappropriate base.[3]

  • Catalyst Inhibition: The lone pairs on the pyridine nitrogen and the 6-amino group can strongly coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.

  • Difficult Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting barrier.[3]

  • Ineffective Transmetalation: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[3]

Recommended Solution: Employing a Robust Catalyst System

To overcome these challenges, you must use a catalyst system specifically designed for unreactive aryl chlorides. This involves bulky, electron-rich biarylphosphine ligands that both promote oxidative addition and sterically shield the palladium center from inhibitory coordination.

Table 1: Recommended Catalyst Systems for Suzuki Coupling

Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Efficacy Notes
Pd₂(dba)₃ (2%)SPhos (4-5%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100-110Excellent for electron-rich and neutral boronic acids.[4]
Pd(OAc)₂ (2-3%)XPhos (4-6%)Cs₂CO₃ (2.0)Toluene110Very effective but cesium carbonate is more expensive.[3]
XPhos Palladacycle G3 (2-4%)(None needed)K₃PO₄ (2.0)t-AmylOH100Pre-catalyst simplifies setup and ensures efficient generation of the active Pd(0) species.

Detailed Protocol: Optimized Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (degassed), 10:1 ratio

Procedure:

  • In a glovebox or under a robust stream of argon, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat to 100°C with vigorous stirring for 12-24 hours.

  • Monitor by LC-MS. If the reaction stalls, an additional charge of catalyst/ligand (0.5 mol%) can be added.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Proceed with aqueous workup and purification as described in the SNAr protocol.

Q3: I want to perform a Buchwald-Hartwig amination at the C2 position, but the reaction is messy, and I suspect N-arylation of the 6-amino group is occurring.

A3: Chemoselectivity Challenge and the Power of Protecting Groups

This is a significant chemoselectivity challenge. The Buchwald-Hartwig reaction conditions that activate the C-Cl bond for C-N coupling can also facilitate the coupling of the 6-amino group with another molecule of the starting material.[5] Direct selective intermolecular amination is extremely difficult without first masking the reactivity of the 6-amino group.

The Solution: A Protection-Coupling-Deprotection Strategy

Protecting the 6-amino group is the most reliable strategy to ensure the reaction proceeds only at the C2-Cl position. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the basic and thermal conditions of the Buchwald-Hartwig reaction.

  • Easy to remove cleanly without affecting the newly installed group or the nitrile.

The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the strong bases (like NaOtBu or LHMDS) used in amination but is readily cleaved under mild acidic conditions.[6][7]

G cluster_0 Step 1: Protection cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: Deprotection start This compound protect React with (Boc)₂O, DMAP (cat.) in THF or CH₂Cl₂ start->protect boc_protected N-Boc-protected intermediate protect->boc_protected boc_protected_2 N-Boc-protected intermediate couple Pd Catalyst, Ligand (e.g., RuPhos) Amine Coupling Partner, NaOtBu boc_protected_2->couple coupled_product Boc-protected coupled product couple->coupled_product coupled_product_2 Boc-protected coupled product deprotect Treat with TFA in CH₂Cl₂ or 4M HCl in Dioxane coupled_product_2->deprotect final_product Final C2-aminated product deprotect->final_product

References

Technical Support Center: Column Chromatography Purification of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Amino-2-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound, offering causative explanations and actionable solutions.

Issue 1: Poor Separation of this compound from Starting Materials or Impurities

Question: I'm observing co-elution or very poor resolution between my product and impurities. My TLC analysis showed good separation, but the column is failing to replicate it. Why is this happening and what can I do?

Answer:

This is a frequent challenge stemming from the inherent differences between Thin-Layer Chromatography (TLC) and column chromatography. While TLC is an excellent tool for method development, several factors can lead to a discrepancy in performance on a larger scale.

Potential Causes & Solutions:

  • Overloading the Column: Exceeding the column's sample capacity is a primary cause of band broadening and poor separation. The amount of sample that can be effectively purified depends on the column diameter and the difficulty of the separation.

    • Solution: As a general rule, the sample load should be between 1-10% of the mass of the stationary phase. For difficult separations (compounds with close Rf values), a lower loading percentage is necessary. If you observe mixed fractions despite a well-chosen solvent system, reduce the amount of crude material loaded onto the column.[1]

  • Inappropriate Solvent System: The solvent system that provides ideal separation on a TLC plate may be too strong or too weak for the column, leading to either rapid elution with no separation or excessively long retention times.

    • Solution: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate using the intended solvent system.[1] This range typically provides the best balance for effective separation on a silica gel column. If your compound's Rf is too high, decrease the polarity of the mobile phase. If it is too low, a more polar solvent system is required.

  • Compound Degradation on Silica Gel: this compound, being an aminopyridine derivative, is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to degradation or irreversible adsorption.

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for several hours, and then eluting it. If streaking or the appearance of new spots is observed, your compound may be unstable on silica. Consider deactivating the silica gel by preparing a slurry with a small percentage of triethylamine (e.g., 0.5-1%) in your mobile phase. Alternatively, using a different stationary phase like alumina or a bonded phase could be beneficial.[1]

Issue 2: The Compound is Tailing or Eluting Very Slowly

Question: My product is coming off the column, but the elution is spread across a large number of fractions, resulting in a low concentration and a "tailing" peak. What causes this and how can I fix it?

Answer:

Peak tailing is a common chromatographic problem, particularly with polar and basic compounds like this compound. It is often caused by secondary, non-ideal interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The primary amino group in your compound can interact strongly with the acidic silanol groups of the silica gel, leading to a non-linear adsorption isotherm and causing the peak to tail.

    • Solution: Adding a competitive base to the mobile phase, such as triethylamine (TEA) or ammonia, can mitigate this issue.[2] A common practice is to use a mobile phase containing 0.1-1% TEA. This will occupy the active silanol sites, leading to more symmetrical peak shapes.

  • Poor Solubility in the Mobile Phase: If the compound has limited solubility in the eluent, it can lead to slow dissolution and elution from the top of the column, manifesting as tailing.

    • Solution: Ensure your crude material is fully dissolved before loading. If solubility is an issue with your chosen eluent, you may need to employ a "dry loading" technique.[3] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, sample-impregnated silica to the top of the column.[3]

  • Channeling in the Column Packing: An improperly packed column can have channels or voids, leading to a non-uniform flow of the mobile phase and causing band broadening and tailing.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry packing" method is generally preferred for achieving a homogenous column bed.

Issue 3: No Compound is Eluting from the Column

Question: I've run a significant volume of my mobile phase through the column, but I can't detect my product in the collected fractions. Where has it gone?

Answer:

This can be a disconcerting situation, but it is usually attributable to one of a few common issues.

Potential Causes & Solutions:

  • Irreversible Adsorption or Decomposition: As mentioned, aminopyridines can interact very strongly with or even decompose on acidic silica gel.[1]

    • Solution: First, test the stability of your compound on silica using a 2D TLC analysis.[1] If decomposition is confirmed, you must switch to a less acidic stationary phase like neutral alumina or consider using a reversed-phase column.

  • Mobile Phase is Too Weak: The selected solvent system may not have sufficient polarity to elute the compound from the column.

    • Solution: If your compound is stable, you can try to flush the column with a much more polar solvent, such as 10% methanol in dichloromethane, to see if the compound can be recovered. For future purifications, a more polar mobile phase should be developed using TLC.

  • Compound Eluted in the Solvent Front: If the mobile phase is too strong, the compound may have eluted very quickly with the solvent front in the first few fractions.[1]

    • Solution: Always collect and check the very first fractions that come off the column. Concentrate these fractions and analyze them by TLC to confirm if your product has eluted undetected.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: For normal-phase chromatography, silica gel is the most common and cost-effective choice.[4] However, due to the basic nature of the amino group, which can lead to tailing on acidic silica, deactivated silica gel (treated with a base like triethylamine) or neutral alumina may provide better results. For highly polar impurities, reversed-phase chromatography using a C18-functionalized silica gel can be an excellent alternative.[5]

Q2: How do I choose the right mobile phase?

A2: The choice of mobile phase is critical and should be guided by TLC analysis. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[6] Given the polarity of this compound, a system such as hexane/ethyl acetate or dichloromethane/methanol is likely to be effective. The ratio of these solvents should be adjusted to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being placed on top of the column.[3] This method is particularly useful when your compound has poor solubility in the mobile phase.[3] It prevents the compound from precipitating at the top of the column, which would lead to poor separation.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a powerful alternative, especially if the compound is highly polar or if normal-phase chromatography fails to provide adequate separation. In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol mixtures).[7] More polar compounds will elute first in this system.[5]

Q5: How can I visualize the compound on a TLC plate or during column fractionation if it is not UV active?

A5: While this compound is expected to be UV active due to its aromatic structure, if you are dealing with non-UV active compounds, various staining methods can be used. Common stains include potassium permanganate, ceric ammonium molybdate (CAM), or iodine vapor. The choice of stain depends on the functional groups present in your molecule.

Section 3: Experimental Protocol and Data

Recommended Protocol for Normal-Phase Column Chromatography

This protocol provides a robust starting point for the purification of this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (all HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Fraction collection tubes

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare an eluent of Hexane:Ethyl Acetate. A starting ratio of 7:3 (v/v) is recommended.

  • Add 0.5% (v/v) of Triethylamine to the mobile phase mixture to prevent peak tailing.

  • Verify the suitability of this mobile phase using TLC. Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

3. Column Packing (Slurry Method):

  • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the initial mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand to the top to protect the surface.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude sample) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Gently add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and sample.

  • Apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Begin collecting fractions immediately. The size of the fractions will depend on the column size and the expected separation.

  • Monitor the elution process by analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of the product and any impurities.

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Solvent Properties for Mobile Phase Selection

SolventPolarity IndexEluting Strength (on Silica)
n-Hexane0.1Very Low
Dichloromethane3.1Medium
Ethyl Acetate4.4Medium-High
Acetonitrile5.8High
Methanol5.1Very High

Data synthesized from common chromatography resources.

Visualization of Workflow

Below is a flowchart illustrating the decision-making process for troubleshooting poor separation in the column chromatography of this compound.

Troubleshooting_Workflow start Poor Separation Observed check_overload Is the column overloaded? (>1-5% of silica mass) start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_rf Is the TLC Rf of the product between 0.2 and 0.4? check_overload->check_rf No success Improved Separation reduce_load->success adjust_solvent Adjust Mobile Phase Polarity check_rf->adjust_solvent No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_solvent->success add_base Add Triethylamine (0.5-1%) to the Mobile Phase check_tailing->add_base Yes check_stability Is the compound stable on silica? (Check with 2D TLC) check_tailing->check_stability No add_base->success change_stationary_phase Switch to Alumina or Reversed-Phase check_stability->change_stationary_phase No check_stability->success Yes change_stationary_phase->success

Caption: Troubleshooting workflow for poor separation.

References

Recrystallization techniques for purifying 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 6-Amino-2-chloronicotinonitrile

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize the purity and yield of this key intermediate. Here, we address common challenges encountered during recrystallization through a series of frequently asked questions and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that frequently arise during the planning and execution of a recrystallization protocol for this compound.

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent is one that dissolves the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures. Given the structure of this compound, which contains polar amino and nitrile groups as well as a less polar chloropyridine ring, a solvent of intermediate polarity is often a good starting point.

  • Expertise & Experience: While there is no universally perfect solvent, alcohols like ethanol or isopropanol are excellent candidates. For more challenging purifications, a mixed-solvent system can be highly effective.[1] Common pairs include ethanol/water, ethyl acetate/hexane, or toluene/hexane.[2] The key is to find a "soluble" solvent that dissolves the compound readily and a "miscible" anti-solvent in which it is insoluble.

  • Trustworthiness: The most reliable method for solvent selection is to perform small-scale solubility tests. This empirical approach prevents the loss of valuable material on a large scale. See the detailed protocol below for guidance on executing these tests.

Q2: My final yield of purified product is very low. What are the common causes?

A2: Low recovery is one of a few common problems in recrystallization and can almost always be traced back to a few key procedural steps.[3][4]

  • Using Too Much Solvent: This is the most frequent cause of poor yield.[5] The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary for complete dissolution.[3][4] If excess solvent is used, the solution will not become sufficiently supersaturated upon cooling, and much of your product will remain in the mother liquor.

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated to prevent this.

  • Incomplete Crystallization: Cooling the solution too quickly or for too short a time can prevent the maximum recovery of your compound. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product and wash it away with the filtrate.[4]

Q3: After recrystallization, my product's purity has not significantly improved. What went wrong?

A3: The primary goal of recrystallization is purification, and failure to achieve this indicates that impurities were incorporated into the crystal lattice.

  • Crystallization Occurred Too Quickly: Rapid cooling, or "crashing out," traps impurities within the newly formed crystals instead of allowing them to remain in the solution.[6] The most effective purifications involve slow, controlled cooling over several hours to allow for the selective formation of a pure crystal lattice.

  • Inappropriate Solvent Choice: If the impurities have similar solubility profiles to this compound in the chosen solvent, they will co-crystallize. A different solvent system may be required to effectively separate the desired compound from the specific impurities present.

  • Residual Mother Liquor: Impurities are concentrated in the mother liquor. If the crystals are not washed adequately after filtration, this impurity-rich solution will remain on the crystal surfaces and contaminate the final product.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: "Oiling Out" - The Compound Separates as an Oil, Not Crystals

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This is problematic as oils tend to trap impurities.

Causality:

  • The solution is too highly supersaturated when it begins to cool.

  • The melting point of the impure solid is significantly lower than the boiling point of the solvent.[5]

  • The presence of certain impurities can inhibit crystal lattice formation.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[6]

  • Slow Down Cooling: This is the most critical step. Prevent rapid temperature changes. Allow the flask to cool on a countertop, insulated with a beaker of warm water or paper towels, before moving to an ice bath. Very slow cooling favors the formation of crystals over oil.[5]

  • Lower the Saturation Temperature: In a mixed-solvent system, add more of the "good" solvent before cooling. Then, add the "poor" solvent dropwise at a slightly lower temperature until turbidity is just observed, then clarify with a drop of the "good" solvent before allowing it to cool slowly.

Problem 2: No Crystals Form Upon Cooling

If the solution remains clear even after cooling in an ice bath, it is likely in a supersaturated state and requires a nucleation event to initiate crystallization.[4][5]

Causality:

  • The solution is supersaturated but lacks a surface or particle to begin crystal growth (nucleation).

  • An excessive amount of solvent was used, and the solution is not actually saturated at the lower temperature.[5]

Troubleshooting Workflow:

G start Solution Cooled, No Crystals scratch 1. Scratch inner surface of flask with a glass rod start->scratch seed 2. Add a 'seed crystal' of the pure compound scratch->seed If no success success Crystals Form scratch->success Success cool 3. Cool further in a dry ice/acetone bath seed->cool If no success seed->success Success concentrate 4. Reduce solvent volume via evaporation and re-cool cool->concentrate If no success cool->success Success concentrate->success Success

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5][6]

  • Introduce a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[6]

  • Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[6] Gently heat the solution to boil off a portion of the solvent (10-20%), then attempt the cooling process again.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Selection

This protocol allows for the efficient determination of an appropriate recrystallization solvent.

Methodology:

  • Preparation: Place approximately 20-30 mg of your impure this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, up to ~0.5 mL. Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Heating: Place the test tubes that showed poor solubility into a hot water or sand bath and heat to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.

  • Observation: The ideal solvent is one that showed complete dissolution when hot and significant crystal formation upon cooling.

Data Presentation: Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2May be a good anti-solvent for this compound.
Ethanol784.3Good general-purpose polar protic solvent.
Isopropanol823.9Similar to ethanol, slightly less polar.
Ethyl Acetate774.4Good for compounds of intermediate polarity.
Toluene1112.4Good for less polar compounds; can be paired with hexane.
Hexane690.1Non-polar; often used as an anti-solvent.
Protocol 2: Standard Recrystallization Workflow

This protocol outlines a robust procedure for purifying this compound once a suitable solvent has been identified.

G

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with hot solvent vapor. Pour the hot solution through a fluted filter paper to remove the impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[8]

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[4]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

References

Preventing degradation of 6-Amino-2-chloronicotinonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Amino-2-chloronicotinonitrile

A Guide to Ensuring Stability and Preventing Degradation During Storage

Introduction

This compound is a pivotal intermediate in pharmaceutical research and development, valued for its unique trifunctional chemical structure. The integrity of this compound is paramount for the success of downstream synthetic applications. However, its reactivity, particularly the presence of an amino group and a halogenated pyridine ring, makes it susceptible to degradation if not handled and stored with the requisite care.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of this compound. We will delve into common issues, troubleshooting strategies, underlying chemical mechanisms, and validated protocols to ensure the long-term stability and purity of your material.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the storage and handling of this compound.

Question Answer
Why has my white/off-white solid turned yellow or brown? This is a common indicator of degradation, likely due to oxidation of the amino group or slow hydrolysis. Exposure to air (oxygen), light, and moisture are primary causes. Immediate purity verification by HPLC or TLC is recommended.
What are the ideal storage conditions? The material should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C is standard), and protected from light.[1][2]
Is this compound sensitive to moisture? Yes. The 2-chloro group on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis to the corresponding 2-hydroxypyridine derivative, especially under non-neutral pH conditions.[3][4][5] Always handle in a dry environment and use anhydrous solvents.
Can I store it in a standard lab freezer (-20°C)? Yes, freezer storage at -20°C is an excellent option for long-term stability, provided the container is properly sealed to prevent moisture condensation upon removal. Allow the container to warm to room temperature before opening.
My HPLC analysis shows a new, more polar impurity peak. What is it likely to be? A more polar impurity often suggests hydrolysis of the 2-chloro group to a 2-hydroxy group (2-pyridone tautomer). This increases the compound's polarity, leading to a shorter retention time on a reverse-phase HPLC column.

In-Depth Troubleshooting Guide

When simple FAQs are not enough, this section provides a structured approach to diagnosing and resolving degradation issues.

Symptom: Significant Color Change (to Yellow, Brown, or Black)

A color change is the most immediate visual cue of chemical instability.

  • Probable Cause 1: Oxidation. The exocyclic amino group is susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This can lead to the formation of colored oligomeric or polymeric byproducts. Aminopyridines are known to be oxidized by various reagents, and atmospheric oxygen can cause slower, long-term changes.[6][7][8]

  • Probable Cause 2: Hydrolysis-Related Side Reactions. While the primary hydrolysis product (6-amino-2-hydroxynicotinonitrile) may not be intensely colored, subsequent reactions of this or other degradation products can lead to colored impurities.

Troubleshooting Workflow:

Troubleshooting_Color_Change start Symptom: Sample has changed color (e.g., yellow/brown) check_purity Action: Perform Purity Analysis (HPLC, TLC, NMR) start->check_purity is_impure Decision: Is purity <95% or are significant impurity peaks present? check_purity->is_impure cause_oxidation Probable Cause: Oxidation is_impure->cause_oxidation Yes, and new peaks are less polar or complex. cause_hydrolysis Probable Cause: Hydrolysis is_impure->cause_hydrolysis Yes, and a major new peak is more polar. solution_inert Solution: Repackage under inert gas (Ar/N2). Store in dark at 2-8°C. Consider re-purification if needed. is_impure->solution_inert No, color is minor and purity is acceptable. (Proactive step) cause_oxidation->solution_inert solution_dry Solution: Store in a desiccator. Use dry handling techniques (glovebox). cause_hydrolysis->solution_dry

Caption: Troubleshooting workflow for color change in this compound.

Symptom: Poor Solubility or Incomplete Dissolution

If a previously soluble batch becomes difficult to dissolve in the same solvent system.

  • Probable Cause: Polymerization/Oligomerization. Oxidative or other radical-based pathways can lead to the formation of higher molecular weight, less soluble byproducts.

  • Action:

    • Attempt to dissolve a small sample in a stronger solvent (e.g., DMSO, DMF) to assess if the material is truly insoluble or just less soluble.

    • Filter the solution and analyze both the soluble portion and the insoluble solid by a suitable method (e.g., LC-MS, IR) to identify the nature of the impurity.

    • If polymerization is confirmed, the batch may be unusable and should be discarded. Future lots must be stored under stricter inert conditions.

Core Degradation Mechanisms

Understanding the "why" behind the degradation is key to prevention. Two primary pathways threaten the stability of this compound.

A. Hydrolysis of the 2-Chloro Group

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Water, acting as a nucleophile, can displace the chloride ion to form 6-amino-2-hydroxynicotinonitrile, which exists in tautomeric equilibrium with the more stable 6-amino-2-pyridone derivative.

  • Mechanism: This reaction involves the nucleophilic attack of water on the carbon atom bearing the chlorine. The rate can be influenced by pH.[3][4] While some studies on simple 2-chloropyridines suggest resistance to hydrolysis under neutral environmental conditions, the presence of the electron-donating amino group and the electron-withdrawing nitrile group can modulate this reactivity.[9] Extreme pH conditions (acidic or basic) during workup or storage in the presence of moisture can accelerate this process.[5]

B. Oxidation of the 6-Amino Group

The primary amino group is a site of oxidative susceptibility. Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can initiate oxidation.

  • Mechanism: The oxidation of aminopyridines can be complex, potentially forming nitroso, nitro, or azo compounds, which are often colored.[6][7][8] While the heteroaromatic 2-aminopyridine moiety is generally considered less prone to oxidation than its aniline analogue, it is by no means inert.[10] This degradation pathway is a primary reason for the observed color change in improperly stored samples.

Degradation_Pathways sub This compound (Starting Material) hydrolysis_node Hydrolysis Product (6-Amino-2-hydroxynicotinonitrile) sub->hydrolysis_node H₂O, Trace Acid/Base (Moisture Exposure) oxidation_node Oxidation Products (e.g., Nitroso, Azo compounds) sub->oxidation_node O₂, Light, Trace Metals (Air/Light Exposure)

Caption: Primary degradation pathways for this compound.

Recommended Protocols

Adherence to validated protocols is the most effective strategy for preventing degradation.

Protocol 1: Recommended Storage Conditions

This table summarizes the ideal storage environment for maximizing shelf-life.

Parameter Recommended Condition Reasoning & Justification
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions (hydrolysis, oxidation).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amino group by displacing atmospheric oxygen.[11]
Light Amber Vial or Dark LocationProtects the compound from photolytic degradation pathways, which can generate radicals and accelerate oxidation.[2]
Container Tightly Sealed, Inert Material (e.g., Glass)Prevents ingress of atmospheric moisture and oxygen. Use PTFE-lined caps for a superior seal.[1]
Environment Dry / DesiccatedMinimizes the risk of hydrolysis of the 2-chloro group.
Protocol 2: Step-by-Step Guide for Aliquoting and Handling
  • Equilibration: Before opening, allow the main container to warm to ambient laboratory temperature for at least 30-60 minutes. This is critical to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform all weighing and aliquoting inside a glovebox with a dry nitrogen or argon atmosphere.

  • Alternative "Gas Blanket" Method: If a glovebox is unavailable, gently flush the headspace of the main container with a stream of dry argon or nitrogen before and after taking your sample.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Work efficiently to minimize the duration of exposure to the laboratory atmosphere.

  • Resealing: Tightly reseal the main container immediately after use. For extra protection, wrap the cap threads with Parafilm®.

  • Storage: Promptly return the main container to the recommended storage conditions (2-8°C, dark).

Protocol 3: Routine Quality Control (QC) Check via Thin-Layer Chromatography (TLC)

A quick TLC can serve as an early warning system for degradation.

  • Materials:

    • TLC Plate: Silica gel 60 F₂₅₄

    • Mobile Phase (Example): 30% Ethyl Acetate in Hexane (this may need optimization)

    • Visualization: UV lamp (254 nm)

  • Procedure:

    • Prepare a dilute solution of your this compound sample (~1 mg/mL) in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Spot a small amount onto the TLC plate baseline.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Dry the plate and visualize under a UV lamp.

  • Interpretation:

    • Pure Sample: A single, well-defined spot.

    • Degraded Sample: The appearance of additional spots. A new spot at a lower Rf value (more polar) is indicative of hydrolysis. Streaking or spotting at the baseline may indicate polymeric/oxidized impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Amino-2-chloronicotinonitrile: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 6-Amino-2-chloronicotinonitrile, a pivotal building block for a range of therapeutic agents, presents a compelling case study in the strategic selection of synthetic pathways. This guide provides a comprehensive comparison of the primary routes to this valuable compound, offering an objective analysis of their respective merits and drawbacks, supported by experimental data and mechanistic insights.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of various biologically active molecules. Its unique arrangement of amino, chloro, and cyano functionalities on a pyridine ring provides a versatile scaffold for medicinal chemists to elaborate upon, leading to the development of novel drugs across different therapeutic areas. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any drug development program.

Visualizing the Core Synthetic Challenge

The primary challenge in synthesizing this compound lies in achieving regioselectivity. For instance, when starting from a di-substituted precursor like 2,6-dichloronicotinonitrile, the selective introduction of an amino group at the 6-position while retaining the chlorine atom at the 2-position is a key hurdle that must be overcome.

2,6-Dichloronicotinonitrile 2,6-Dichloronicotinonitrile This compound This compound 2,6-Dichloronicotinonitrile->this compound Selective Amination (C6) 2-Amino-6-chloronicotinonitrile 2-Amino-6-chloronicotinonitrile 2,6-Dichloronicotinonitrile->2-Amino-6-chloronicotinonitrile Non-selective Amination (C2) 2,6-Diaminonicotinonitrile 2,6-Diaminonicotinonitrile 2,6-Dichloronicotinonitrile->2,6-Diaminonicotinonitrile Full Amination cluster_0 Precursor Synthesis cluster_1 Selective Amination 2,6-Dichloronicotinamide 2,6-Dichloronicotinamide 2,6-Dichloronicotinonitrile 2,6-Dichloronicotinonitrile 2,6-Dichloronicotinamide->2,6-Dichloronicotinonitrile Dehydration POCl3 POCl3 POCl3->2,6-Dichloronicotinonitrile This compound This compound 2,6-Dichloronicotinonitrile->this compound NH3 / Solvent Acyclic Precursors Acyclic Precursors 6-Amino-2-hydroxynicotinonitrile 6-Amino-2-hydroxynicotinonitrile Acyclic Precursors->6-Amino-2-hydroxynicotinonitrile Ring Formation This compound This compound 6-Amino-2-hydroxynicotinonitrile->this compound Chlorination (e.g., POCl3)

A Comparative Guide to Alternative Reagents for the Synthesis of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 6, 2026

Introduction

Nicotinonitrile (3-cyanopyridine) and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] Many marketed drugs, including bosutinib, milrinone, and neratinib, feature the nicotinonitrile core, highlighting its significance in drug discovery and development.[1][4] The traditional synthesis of these compounds often involves harsh conditions and toxic reagents. This guide provides a comprehensive comparison of alternative reagents for the synthesis of nicotinonitrile derivatives, focusing on performance, safety, and practicality, supported by experimental data and detailed protocols.

The primary synthetic challenges in accessing nicotinonitrile derivatives often revolve around the introduction of the nitrile group onto the pyridine ring. This can be achieved through various strategies, including the cyanation of pre-functionalized pyridines (e.g., halopyridines or pyridine N-oxides) or the construction of the pyridine ring itself with a nitrile substituent already in place. This guide will explore modern alternatives to classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which, while effective, often utilize highly toxic copper(I) cyanide.[5]

I. Cyanation of Halopyridines: A Move Towards Safer Cyanide Sources

The substitution of a halogen atom on the pyridine ring with a cyanide group is a common and effective strategy. While traditional methods often employ alkali metal cyanides, which are notoriously toxic, significant progress has been made in utilizing safer and less hazardous cyanide sources.

A. Transition-Metal Catalyzed Cyanation

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the cyanation of aryl and heteroaryl halides, offering milder reaction conditions and broader functional group tolerance.[6][7]

1. Potassium Ferrocyanide (K₄[Fe(CN)₆])

Potassium ferrocyanide is a crystalline solid that is significantly less toxic than simple alkali metal cyanides. It serves as an effective cyanide source in palladium-catalyzed reactions.[6][8]

Mechanism Insight: The catalytic cycle typically involves the oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation with the ferrocyanide complex and subsequent reductive elimination to yield the nicotinonitrile derivative and regenerate the Pd(0) catalyst.

Advantages:

  • Significantly lower toxicity compared to NaCN or KCN.

  • High yields for a variety of substituted halopyridines.

  • Commercially available and relatively inexpensive.

Disadvantages:

  • Requires a transition-metal catalyst, which can be costly and require removal from the final product.

  • Often requires higher reaction temperatures.

2. Zinc Cyanide (Zn(CN)₂)

Zinc cyanide is another less toxic alternative to alkali metal cyanides. It is particularly effective in palladium- and nickel-catalyzed cyanations of aryl and heteroaryl halides.[7][9]

Mechanism Insight: Similar to potassium ferrocyanide, the reaction proceeds through a catalytic cycle involving a transition metal. The use of zinc cyanide can sometimes offer different reactivity and selectivity profiles.

Advantages:

  • Reduced toxicity profile.

  • Effective for a broad range of substrates.

  • Can often be used in lower equivalents compared to other sources.

Disadvantages:

  • Requires a catalyst.

  • Can be sensitive to moisture.

B. Transition-Metal-Free Cyanation

Recent advancements have also focused on developing transition-metal-free cyanation methods to avoid the cost and potential contamination associated with metal catalysts.

1. Organic Cyanating Agents

A variety of organic molecules have been developed as cyanide surrogates, offering improved safety and handling characteristics.[10]

  • 4-Cyanopyridine N-oxide: This reagent has been successfully employed in nickel-catalyzed cyanation reactions.[7][11]

  • tert-Butyl isocyanide (tBuCN): Used as a cyanide source in nickel-catalyzed reactions of aryl halides.[7]

  • Cyanogen Bromide (BrCN): A commercially available and cost-effective reagent for nickel-catalyzed reductive cyanation.[12][13]

Advantages:

  • Avoids the use of highly toxic metal cyanides.

  • Can offer milder reaction conditions.

Disadvantages:

  • Some organic cyanating agents can be expensive.

  • May still require a catalyst, albeit a less precious one in some cases.

II. Cyanation via Pyridine N-Oxides

The activation of the pyridine ring through N-oxidation provides an alternative pathway for introducing a cyano group, typically at the 2- or 4-position.[9][14][15] This method is particularly useful for synthesizing 2- and 4-cyanopyridine derivatives.

Mechanism Insight: The pyridine N-oxide is activated by an acylating or silylating agent, making the α- and γ-positions susceptible to nucleophilic attack by a cyanide ion. Subsequent elimination of the activating group and the N-oxide oxygen furnishes the cyanopyridine.

Advantages:

  • Allows for the functionalization of the pyridine ring at positions that may be difficult to access through other methods.

  • Can proceed under relatively mild conditions.

Disadvantages:

  • Regioselectivity can be an issue if both the 2- and 4-positions are unsubstituted.

  • Requires an additional step for the preparation of the pyridine N-oxide.

III. Multi-Component Reactions for de novo Ring Synthesis

An alternative to functionalizing a pre-existing pyridine ring is to construct the nicotinonitrile scaffold through multi-component reactions (MCRs). These reactions offer a high degree of molecular diversity from simple starting materials in a single step.[2][16]

Common Strategy: A typical MCR for nicotinonitrile synthesis involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a source of ammonia (e.g., ammonium acetate), often catalyzed by a base or a Lewis acid.[17]

Advantages:

  • High atom economy and step efficiency.

  • Allows for the rapid generation of diverse libraries of nicotinonitrile derivatives.

  • Often employs readily available and inexpensive starting materials.

Disadvantages:

  • The reaction scope can be limited by the compatibility of the various components.

  • Optimization of reaction conditions can be challenging.

Data Presentation: Comparison of Cyanation Reagents

ReagentTypical CatalystTypical SubstrateReported Yield (%)Key AdvantagesKey Disadvantages
Potassium Ferrocyanide Pd(OAc)₂/dppf2-(Iodomethyl)tetrahydrofuran~85%[8]Low toxicity, high yieldsRequires catalyst, higher temperatures
Zinc Cyanide NiCl₂(dppp)2-(Bromomethyl)tetrahydrofuran~90%[8]Reduced toxicity, broad scopeRequires catalyst, moisture sensitive
4-Cyanopyridine N-oxide NickelAryl bromides70-90%[7]Non-toxic cyanide sourceRequires catalyst
Cyanogen Bromide NickelAryl halides60-85%[12][13]Cost-effectiveReagent toxicity
Pyridine N-oxide/KCN -4-Amidopyridine N-oxideGood[9]Access to 2- and 4-isomersRequires N-oxide synthesis
Multi-component Reaction VariousAldehyde, Malononitrile, etc.55-88%[16]High efficiency, diversityScope can be limited

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol is adapted from established methods for the cyanation of alkyl halides.[8]

Materials:

  • 2-(Iodomethyl)tetrahydrofuran (1.0 equiv)

  • Potassium Ferrocyanide (K₄[Fe(CN)₆], 0.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 equiv) and dppf (0.04 equiv) in DMF.

  • Add sodium carbonate (2.0 equiv) and potassium ferrocyanide (0.3 equiv).

  • Add the 2-(iodomethyl)tetrahydrofuran (1.0 equiv) to the mixture.

  • Heat the reaction to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Cyanation using Zinc Cyanide

This protocol is based on established methods for the cyanation of alkyl halides.[8]

Materials:

  • 2-(Bromomethyl)tetrahydrofuran (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) (5 mol%)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add NiCl₂(dppp) (0.05 equiv) and zinc cyanide (0.6 equiv).

  • Add DMF, followed by the 2-(bromomethyl)tetrahydrofuran (1.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction and pour it into a mixture of water and a suitable organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualization of Synthetic Pathways

G cluster_0 Cyanation of Halopyridines cluster_1 Cyanation via N-Oxides cluster_2 Multi-Component Reaction Halopyridine Halopyridine Nicotinonitrile Nicotinonitrile Halopyridine->Nicotinonitrile Pd or Ni catalyst Safer CN- source (e.g., K4[Fe(CN)6], Zn(CN)2) Pyridine Pyridine Pyridine N-Oxide Pyridine N-Oxide Pyridine->Pyridine N-Oxide Oxidation Cyanopyridine Cyanopyridine Pyridine N-Oxide->Cyanopyridine Activation + CN- Aldehyde Aldehyde Nicotinonitrile Derivative Nicotinonitrile Derivative Aldehyde->Nicotinonitrile Derivative Malononitrile Malononitrile Malononitrile->Nicotinonitrile Derivative Ammonia Source Ammonia Source Ammonia Source->Nicotinonitrile Derivative

Caption: Overview of major synthetic strategies for nicotinonitrile derivatives.

Conclusion and Future Outlook

The synthesis of nicotinonitrile derivatives has significantly evolved, with a strong emphasis on developing safer and more sustainable methodologies. The use of alternative, less toxic cyanide sources like potassium ferrocyanide and zinc cyanide in transition-metal catalyzed reactions has become a mainstay in modern organic synthesis. Furthermore, the development of novel organic cyanating agents and the resurgence of multi-component reactions provide powerful tools for accessing these important heterocyclic compounds.

Future research will likely focus on further reducing the reliance on transition metals, exploring biocatalytic approaches, and expanding the scope of green solvents in these transformations.[18] The continued innovation in this area is crucial for the efficient and environmentally responsible production of nicotinonitrile-based pharmaceuticals and functional materials.

References

A Comparative Guide to the Biological Activity of 6-Amino-2-chloronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological properties, making them attractive candidates for drug discovery and development. Among these, the 6-Amino-2-chloronicotinonitrile core is a particularly versatile starting point for synthesizing novel bioactive molecules. The presence of a reactive chlorine atom at the C-2 position and an amino group at the C-6 position allows for extensive structural modifications, leading to a diverse library of compounds with significant biological activities.

This guide provides an in-depth comparison of the biological performance of various this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory potentials. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to support further research and development in this promising area.

Synthetic Strategies: Accessing Chemical Diversity

The primary route for diversifying the this compound scaffold involves the nucleophilic substitution of the chlorine atom at the C-2 position. This reaction is readily achieved with a wide range of primary and secondary amines, hydrazines, and other nucleophiles, typically by refluxing in a suitable solvent like ethanol. This straightforward synthetic accessibility is a key advantage, enabling the rapid generation of compound libraries for biological screening.

For instance, reacting the parent compound with various amines yields 2-(substituted-amino)-6-aminonicotinonitrile derivatives. Further modifications can be introduced at the 6-amino position or by incorporating the nicotinonitrile core into more complex heterocyclic systems.[1]

Synthesis_Workflow A This compound C Reflux in Ethanol A->C B Primary/Secondary Amine (R1-NH-R2) B->C D 2-(Substituted-amino)-6-aminonicotinonitrile Derivatives C->D Nucleophilic Substitution

Caption: General synthetic scheme for derivatization.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the nicotinonitrile scaffold have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3][4] The mechanism often involves the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.

Several studies have synthesized and evaluated novel nicotinonitrile derivatives, revealing potent antiproliferative activity. For example, certain compounds have demonstrated higher inhibitory effects against breast (MCF-7), non-small cell lung (NCI-H460), and CNS cancer (SF-268) cell lines than the reference drug doxorubicin, while notably being non-cytotoxic to normal fibroblast cells.[1] This selectivity is a critical attribute for any potential cancer therapeutic.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative ClassMCF-7 (Breast)HCT-116 (Colon)GlioblastomaReference
Compound 8 Dihydropyridin-carbonitrile< 10 µg/mL-< 10 µg/mL[1]
Compound 16 Nicotinonitrile< 10 µg/mL-< 10 µg/mL[1]
Compound 5g Pyrazolopyridine~1-3 µM~1-3 µM-[5]
Compound 8 (from[5]) Pyrazolopyridine~1-3 µM~1-3 µM-[5]
Compound 5o 6-amino-2-pyridone--Potent Activity[2][3][4]
Compound 4 Pyrido[2,3-d]pyrimidine0.57 µM1.13 µM-[6]
Doxorubicin Standard Drug> 10 µg/mL-> 10 µg/mL[1]
5-Fluorouracil Standard Drug~5 µM~5 µM-[5]

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution.

Mechanism of Action: Kinase Inhibition and Apoptosis

A significant portion of the anticancer activity of these derivatives stems from their ability to inhibit protein kinases, particularly tyrosine kinases (TKs).[5] TKs are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers. Certain nicotinonitrile derivatives have been shown to be potent TK inhibitors, with IC₅₀ values in the nanomolar range.[5] This inhibition disrupts downstream signaling, arrests the cell cycle, and ultimately leads to programmed cell death, or apoptosis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras ATP -> ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Nicotinonitrile Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Tyrosine kinase inhibition by nicotinonitrile derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. This compound derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[7][8]

Studies have demonstrated their efficacy against various Gram-positive bacteria (e.g., Bacillus megaterium, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi), and fungi (e.g., Aspergillus niger).[7][8] The activity of these synthesized compounds is often compared to standard antibiotics like ampicillin, chloramphenicol, and norfloxacin.[7]

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm at 50 µg/ml)

Compound ClassBacillus megateriumStaphylococcus aureusEscherichia coliSalmonella typhiAspergillus nigerReference
2-Methoxy-nicotinonitrilesModerate to GoodModerate to GoodModerate to GoodModerate to GoodModerate to Good[7]
2-Amino-nicotinonitrilesModerate to GoodModerate to GoodModerate to GoodModerate to GoodModerate to Good[7]
2-Amino-nicotinonitriles (Imidazolyl)12-2511-2412-2311-2313-25[8]
Ampicillin24242022-[7]
Chloramphenicol26252426-[7]
Fluconazole----25[8]

Note: The specific aryl and other substituents on the nicotinonitrile core significantly influence the level of activity.

The mechanism of antimicrobial action is not fully elucidated for all derivatives but may involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The lipophilicity and electronic properties of the substituents play a crucial role in determining the potency and spectrum of activity.

Antimicrobial_Screening_Workflow A Prepare sterile nutrient agar plates B Inoculate with microbial culture (e.g., E. coli) A->B C Create wells (cups) in the agar B->C D Add test compound solution (50 µg/ml in DMF) C->D E Add standard antibiotic and solvent control C->E F Incubate at 37°C for 24 hours D->F E->F G Measure the diameter of the zone of inhibition (mm) F->G

Caption: Workflow for the cup-plate antimicrobial assay.

Enzyme Inhibitory Activity

Beyond broad cytotoxicity and antimicrobial effects, specific derivatives have been designed and synthesized to target particular enzymes implicated in disease. This targeted approach can lead to more potent and selective drugs with fewer side effects.

  • ROCK2 Inhibitors: Rho-associated coiled-coil kinase (ROCK) is a key regulator of cell motility and is a therapeutic target for metastatic cancer. Guided by the structure of known inhibitors, novel series based on a 6-amino-2-piperazinylpyridine scaffold (derived from 6-amino-2-chloropyridine) have been developed. One such derivative, compound 14r , exhibited an IC₅₀ of 82.6 nM against ROCK2, showing improved potency over the lead compound, belumosudil.[9] This highlights the potential of these scaffolds in developing anti-metastatic agents.[9]

  • α-Chymotrypsin Inhibitors: α-Chymotrypsin is a digestive enzyme belonging to the serine protease family. Its inhibitors have therapeutic potential in managing pancreatitis and inflammatory conditions. Benzimidazole derivatives, which can be synthesized from related precursors, have been studied for their α-chymotrypsin inhibitory activity. Some compounds showed significant competitive inhibition with IC₅₀ values in the low micromolar range (e.g., 14.8 ± 0.1 µM), comparable to the standard inhibitor chymostatin (IC₅₀ = 5.7 ± 0.13 µM).[10]

Table 3: Comparative Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC₅₀ / Kᵢ ValueComparison StandardReference
14r ROCK282.6 nMBelumosudil (~99 nM)[9]
Compound 1 α-ChymotrypsinIC₅₀ = 14.8 µMChymostatin (5.7 µM)[10]
Compound 5g Tyrosine KinaseIC₅₀ = 352 nM-[5]
Compound 8 Tyrosine KinaseIC₅₀ = 311 nM-[5]

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and facilitate further investigation, we provide validated, step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of 2-(Substituted-amino)nicotinonitrile Derivatives

Causality: This protocol leverages the reactivity of the C-2 chloro group for nucleophilic aromatic substitution, a fundamental reaction for creating a diverse library of derivatives from a common starting material.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Nucleophile Addition: Add the desired primary or secondary amine (1 equivalent) to the solution.

  • Reaction: Reflux the mixture for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product that forms is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry it. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to achieve high purity.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

Causality: This colorimetric assay provides a quantitative measure of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, allowing for the determination of the concentration at which the test compound inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly fruitful starting point for the development of novel therapeutic agents. The derivatives exhibit a remarkable range of biological activities, with specific compounds showing potent and selective anticancer, antimicrobial, and enzyme-inhibitory effects.

  • For Anticancer Applications: Derivatives like the pyrido[7][11]pyrimidines and pyrazolopyridines, which act as potent kinase inhibitors and apoptosis inducers, are particularly promising.[5][6] Future work should focus on optimizing their selectivity for cancer-specific kinases to minimize off-target effects and enhance their therapeutic index.

  • For Antimicrobial Applications: The broad-spectrum activity of various 2-amino and 2-methoxy nicotinonitriles warrants further investigation.[7][8] Elucidating their precise mechanisms of action will be crucial for developing them into clinical candidates that can overcome existing resistance mechanisms.

The synthetic tractability of the core structure, combined with the compelling biological data, ensures that this compound derivatives will remain an active and exciting area of research for medicinal chemists and drug development professionals. Continued exploration of this chemical space is highly likely to yield next-generation therapeutics for a variety of human diseases.

References

A Researcher's Guide to the Spectroscopic Differentiation of 6-Amino-2-chloronicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise identification of isomeric compounds is a cornerstone of development and quality control. The aminomonochloronicotinonitrile scaffold is a privileged structure in medicinal chemistry, with isomers exhibiting diverse biological activities. This guide provides an in-depth spectroscopic comparison of 6-Amino-2-chloronicotinonitrile and its positional isomers. By leveraging fundamental principles and experimental data from analogous compounds, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be employed to unambiguously differentiate these closely related molecules.

The Importance of Isomer Differentiation

Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. In drug development, an undesired isomer can be inactive, less active, or even toxic. Therefore, robust analytical methods for isomer identification are critical. This guide will focus on the spectroscopic signatures of the following representative isomers:

  • Isomer 1: this compound

  • Isomer 2: 2-Amino-6-chloronicotinonitrile

  • Isomer 3: 4-Amino-2-chloronicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region. The position of the amino and chloro substituents significantly influences the electron density distribution in the pyridine ring, leading to predictable upfield or downfield shifts of the ring protons.

Key Differentiating Features:

  • Number of Aromatic Protons: All three isomers will exhibit signals for the pyridine ring protons.

  • Chemical Shifts: The electron-donating amino group will shield adjacent protons, causing them to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing chloro and nitrile groups will deshield nearby protons, shifting their signals downfield.

  • Coupling Constants: The coupling patterns (e.g., doublets, triplets) and the magnitude of the coupling constants (J-values) will provide information about the relative positions of the protons.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

IsomerPredicted H-4 Shift (ppm)Predicted H-5 Shift (ppm)Predicted -NH₂ Shift (ppm)
This compound ~7.6~6.8Broad, ~5.0-6.0
2-Amino-6-chloronicotinonitrile ~7.5~6.7Broad, ~5.0-6.0
4-Amino-2-chloronicotinonitrile -~7.9 (H-5), ~6.3 (H-6)Broad, ~6.0-7.0

Note: These are estimated values based on data for substituted pyridines. Actual values may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic effects of the substituents.

Key Differentiating Features:

  • Chemical Shifts of Ring Carbons: The carbon attached to the amino group will be significantly shielded (upfield shift), while the carbon bonded to the chloro and nitrile groups will be deshielded (downfield shift).

  • Nitrile Carbon Signal: The chemical shift of the nitrile carbon (-C≡N) will also be influenced by the substitution pattern.

Predicted ¹³C NMR Chemical Shifts (in ppm):

IsomerPredicted C2 Shift (ppm)Predicted C3 Shift (ppm)Predicted C4 Shift (ppm)Predicted C5 Shift (ppm)Predicted C6 Shift (ppm)Predicted -CN Shift (ppm)
This compound ~155~110~140~115~160~118
2-Amino-6-chloronicotinonitrile ~160~108~142~117~153~117
4-Amino-2-chloronicotinonitrile ~158~105~155~112~150~116

Note: These are estimated values based on data for substituted pyridines.[1][2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Analysis

Caption: General workflow for NMR analysis of isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key Differentiating Features:

  • N-H Stretching: The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

  • C≡N Stretching: The nitrile group has a very characteristic sharp absorption band in the range of 2220-2260 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.[4][5]

  • C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds in the fingerprint region (675-900 cm⁻¹) can be indicative of the substitution pattern on the pyridine ring.

Predicted IR Absorption Frequencies (in cm⁻¹):

IsomerN-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)Aromatic C-H Bend (cm⁻¹)
This compound ~3450, ~3350~2225~830
2-Amino-6-chloronicotinonitrile ~3480, ~3370~2220~840
4-Amino-2-chloronicotinonitrile ~3430, ~3330~2230~880, ~820

Note: These are estimated values. The exact positions can vary based on the physical state of the sample (solid or liquid) and intermolecular interactions.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostic checks.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum to account for atmospheric and crystal absorbances.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Perform a baseline correction if necessary.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present.

Key Differentiating Features:

The position of the amino and chloro groups will influence the extent of conjugation and the energy of the π → π* and n → π* transitions in the pyridine ring.

  • λ_max Shifts: The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the λ_max compared to the unsubstituted chloronicotinonitrile. The magnitude of this shift will depend on the position of the amino group and its ability to participate in resonance with the chromophoric system.

Predicted UV-Vis Absorption Maxima (λ_max in nm):

IsomerPredicted λ_max 1 (nm)Predicted λ_max 2 (nm)
This compound ~250~310
2-Amino-6-chloronicotinonitrile ~245~315
4-Amino-2-chloronicotinonitrile ~240~330

Note: These are estimated values in a non-polar solvent. The λ_max is sensitive to solvent polarity.[6]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range (e.g., 200-400 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the reference beam (for a double-beam instrument) or measure it as a blank.

  • Sample Measurement: Fill a matched cuvette with the sample solution and place it in the sample beam.

  • Data Acquisition: Record the absorbance spectrum.

Isomer Differentiation Workflow

Isomer_Differentiation cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_UV UV-Vis Analysis cluster_MS MS Analysis Isomer_Mixture Isomeric Mixture or Unknown Isomer NMR NMR Spectroscopy Isomer_Mixture->NMR IR IR Spectroscopy Isomer_Mixture->IR UV_Vis UV-Vis Spectroscopy Isomer_Mixture->UV_Vis MS Mass Spectrometry Isomer_Mixture->MS NMR_Data ¹H & ¹³C Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data N-H, C≡N, C-Cl Stretches Aromatic Bending IR->IR_Data UV_Data λ_max Values UV_Vis->UV_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Combined_Data Combined Spectroscopic Data NMR_Data->Combined_Data IR_Data->Combined_Data UV_Data->Combined_Data MS_Data->Combined_Data Isomer_ID Unambiguous Isomer Identification Combined_Data->Isomer_ID

References

A Comparative Guide to the Reactivity and Application of 6-Amino-2-chloronicotinonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Functionalized Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring is therefore a critical endeavor, enabling the precise tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. Among the plethora of functionalized pyridines, 2-halopyridines serve as exceptionally versatile intermediates, acting as linchpins in the assembly of complex molecular architectures through various synthetic transformations.

This guide provides an in-depth comparison of 6-Amino-2-chloronicotinonitrile , a highly functionalized pyridine building block, against other common functionalized pyridines. We will explore its reactivity, advantages, and limitations in three pivotal reaction classes: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura), Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). This analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, chemists, and drug development professionals with a clear, actionable understanding of when and why to choose this specific reagent over its alternatives.

Chemical Profile: this compound

This compound is a trifunctionalized pyridine offering a unique combination of reactive sites. Its structure features:

  • A chloro group at the C2 position, a common leaving group for cross-coupling and SNAr reactions.

  • An amino group at the C6 position, an electron-donating group that modulates the ring's electronics and serves as a handle for further derivatization.

  • A nitrile (cyano) group at the C3 position, a strong electron-withdrawing group that significantly influences the reactivity of the entire scaffold.

The interplay between the electron-donating amino group and the electron-withdrawing cyano group creates a distinct electronic environment that sets this compound apart from simpler 2-halopyridines.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for forging C(sp²)–C(sp²) bonds. The reactivity of the halide in this reaction is a critical factor, with the general trend being I > Br > OTf > Cl.[2] This difference is rooted in the bond dissociation energies of the Carbon-Halogen bond and the kinetics of the rate-determining oxidative addition step.

Reactivity Comparison: The Challenge of C–Cl Bond Activation

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki-Miyaura couplings.[3] Activating the robust C-Cl bond typically requires more specialized and often more expensive catalytic systems, including electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5]

In the context of this compound, two key electronic factors are at play:

  • Activation by the Cyano Group: The electron-withdrawing nitrile at C3 helps to make the C2 position more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.

  • Potential Catalyst Inhibition: The amino group at C6, along with the pyridine nitrogen itself, can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or poisoning, a common challenge with aminopyridines.[6]

Comparative Performance Data

While direct back-to-back comparisons are scarce, we can assemble a representative picture from literature precedents on analogous systems. For the coupling of a 2-halopyridine with phenylboronic acid, the choice of halide has a profound impact on reaction efficiency.

Substrate AnalogueHalideCatalyst SystemConditionsTypical Yield (%)Reference
2-BromopyridineBrPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 100 °C, 16h~85-95%[3]
2-ChloropyridineClPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 100 °C, 24h~60-75%[4]
2-ChloropyridineClXPhos Pd G3 / K₃PO₄Toluene, 100 °C, 2-8h>90%[4]
6-BromonicotinonitrileBrPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 100 °C, 12hHigh[7]

Analysis & Causality: The data clearly illustrates that C-Br bonds are inherently more reactive, allowing for the use of traditional, less costly catalysts like Pd(PPh₃)₄ to achieve high yields.[3] To achieve comparable or superior yields with C-Cl bonds, one must employ modern, more sophisticated (and expensive) catalyst systems, such as the Buchwald G3 precatalysts.[4] The electron-rich and sterically demanding biarylphosphine ligands (like XPhos) are crucial as they promote the formation of highly active, monoligated Pd(0) species that are capable of cleaving the stronger C-Cl bond.[4]

For This compound , despite the activating effect of the cyano group, achieving high yields in Suzuki couplings necessitates the use of these advanced catalyst systems to overcome both the strength of the C-Cl bond and potential catalyst inhibition by the amino group. In contrast, a hypothetical 6-Amino-2-bromonicotinonitrile would likely provide high yields with simpler catalysts, offering a more cost-effective route if the starting material is readily available.

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds.[1] This reaction can be conceptualized in two ways for a molecule like this compound:

  • Using the existing amino group to couple with an aryl halide.

  • Using the C2-chloro position to couple with an incoming amine nucleophile.

The latter is more synthetically relevant for building diversity from the 2-chloro-6-aminopyridine core. Similar to the Suzuki reaction, the reactivity trend for the halide is I > Br > Cl.

Reactivity Comparison: Overcoming C-Cl Inertness in C-N Coupling

The amination of 2-chloropyridines is generally more challenging than that of 2-bromopyridines. Achieving good yields often requires higher temperatures, longer reaction times, and carefully selected ligand/catalyst combinations to facilitate the oxidative addition step.[8]

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAP / NaOtBuToluene, 80 °CGood[9]
2-ChloroquinolineAnilinePd(OAc)₂ / Dicyclohexylphosphinobiphenyl / NaOtBuToluene, 100 °CGood[8]
6-Bromo-2-chloroquinolinePiperidine (Selective at C-Br)Pd(OAc)₂ / RuPhos / K₃PO₄Toluene, 110 °C84%[8]

Analysis & Causality: The selective amination of 6-bromo-2-chloroquinoline at the C-Br position starkly illustrates the reactivity difference between the two halogens.[8] To effect amination at the C-Cl position of a pyridine ring, particularly one bearing an electron-donating amino group like in this compound, a robust catalytic system is mandatory. The electron-donating nature of the existing amino group at C6 slightly deactivates the ring towards oxidative addition, making the C-Cl bond even more challenging to break compared to a pyridine with only electron-withdrawing groups. Therefore, a highly active catalyst, likely featuring a bulky, electron-rich ligand, is essential for successful Buchwald-Hartwig amination at the C2 position.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method for functionalizing aromatic rings. Its success hinges on two main factors: a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the intermediate Meisenheimer complex.[2]

Reactivity Comparison: An Inverted Halogen Reactivity Trend

Unlike palladium-catalyzed couplings, the reactivity trend for the leaving group in SNAr is F > Cl > Br > I.[10] This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.

For This compound , the electronic landscape is complex:

  • Strong Activation: The cyano group at C3 is ortho to the C2-Cl bond, providing powerful activation and stabilization of the negative charge in the Meisenheimer intermediate.

  • Moderate Deactivation: The amino group at C6 is para to the C3-cyano group but meta to the C2-Cl bond. Its electron-donating resonance effect can slightly counteract the activation provided by the cyano group.

SubstrateNucleophileConditionsReactivity ComparisonReference
2-FluoropyridineNaOEt in EtOH25 °C~320 times faster than 2-chloropyridine[11]
2-ChloropyridineVarious AminesKF / H₂O, HeatGenerally unsatisfactory yields[12]
2-Chloro-5-nitropyridineVarious AminesKF / H₂O, HeatGood to excellent yields[12]

Analysis & Causality: The data unequivocally shows that SNAr reactions are highly sensitive to the electronic nature of the pyridine ring.[12] Simple 2-chloropyridine is a poor substrate unless a very strong nucleophile is used.[13] However, the introduction of a potent electron-withdrawing group, such as a nitro group, dramatically accelerates the reaction, leading to high yields even under green conditions (e.g., KF/water).[12]

For This compound , the powerful ortho-cyano group is expected to render the C2 position sufficiently electrophilic for SNAr reactions with a range of nucleophiles (e.g., amines, alkoxides, thiolates). While its reactivity would be lower than a hypothetical 6-amino-2-fluoronicotinonitrile, it will be significantly more reactive than a simple 2-chloropyridine or even 2-chloro-6-aminopyridine. This makes SNAr a highly viable and attractive strategy for derivatizing this scaffold, avoiding the cost and potential toxicity of palladium catalysts.

Visualization of Key Mechanisms & Workflows

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)L2-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Transmetalation Intermediate Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)₂, Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Product Ar-R Product Ar-Pd(II)L2-R->Product ArX This compound ArX->Ar-Pd(II)L2-X RBOH Arylboronic Acid RBOH->Ar-Pd(II)L2-R SNAr_Mechanism Start 2-Halopyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Pyridine + Halide (X⁻) Intermediate->Product Step 2: Elimination of Leaving Group

References

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of aminopyridines is a critical task. These compounds are not only vital building blocks in the synthesis of pharmaceuticals and agrochemicals but are also investigated for their own therapeutic properties. The choice of analytical methodology can significantly impact the reliability of experimental results, the efficiency of quality control processes, and the pace of discovery. This guide provides an in-depth comparative analysis of the primary analytical techniques employed for the determination of aminopyridines, grounded in scientific principles and supported by experimental data. We will delve into the nuances of each method, offering not just protocols but the rationale behind them, to empower you in selecting and implementing the most suitable approach for your specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Aminopyridine Analysis

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and versatile technique for the analysis of aminopyridines. Its robustness, high resolution, and adaptability to various detection methods make it an indispensable tool. Aminopyridines, being polar and basic compounds, present unique challenges in traditional reversed-phase chromatography, often necessitating specialized column chemistries or mobile phase modifications to achieve optimal separation and peak shape.[1]

Core Principles and Strategic Advantages

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For aminopyridines, several HPLC modes are particularly effective:

  • Reversed-Phase (RP) HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] However, the basic nature of aminopyridines can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. This can be mitigated by using end-capped columns or adding modifiers like acids or buffers to the mobile phase.

  • Mixed-Mode Chromatography (MMC): This approach employs stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism provides enhanced selectivity for polar and ionizable compounds like aminopyridines, often yielding superior separation of isomers.[3]

  • Hydrogen-Bonding Chromatography: A less common but effective technique that utilizes stationary phases capable of forming hydrogen bonds with the analytes. This can offer unique selectivity for aminopyridine isomers.[4]

The primary advantage of HPLC lies in its compatibility with a wide array of detectors, most notably Ultraviolet (UV) and Mass Spectrometry (MS) detectors. UV detection is straightforward and widely accessible, while MS detection provides unparalleled sensitivity and specificity, enabling the identification and quantification of trace-level impurities.[1][5]

Experimental Protocol: Simultaneous Determination of Aminopyridine Isomers by RP-HPLC

This protocol is adapted from a method for the determination of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine as genotoxic impurities.[2]

Objective: To achieve baseline separation and quantification of three aminopyridine isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Column: Shim-pack Scepter C18, (dimensions not specified in the source, but a typical C18 column for impurity analysis would be 4.6 x 150 mm, 3.5 µm).[2]

Reagents:

  • Phosphate buffer solution (pH 7.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Aminopyridine standards (2-AP, 3-AP, 4-AP)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 90:10 (v/v) mixture of phosphate buffer solution (pH 7.0) and methanol.[2] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual stock solutions of each aminopyridine isomer in the mobile phase. From these, prepare a mixed standard solution containing all three isomers at a known concentration.

  • Sample Preparation: Dissolve 0.3 g of the sample in the mobile phase and dilute to 10.0 mL.[2]

  • Chromatographic Conditions:

    • Column Temperature: 35 °C[2]

    • Flow Rate: 0.5 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Detection Wavelength: 280 nm[2]

    • Elution Mode: Isocratic[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to each aminopyridine isomer based on their retention times compared to the standard. Calculate the concentration of each isomer in the sample using the peak areas.

Rationale for Experimental Choices:

  • The use of a phosphate buffer at pH 7.0 helps to maintain a consistent ionization state of the aminopyridines and minimize interactions with the stationary phase, leading to improved peak shape.

  • A C18 column is a standard choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules.

  • The detection wavelength of 280 nm is selected to provide good sensitivity for the aminopyridine isomers.[2]

Workflow for HPLC Analysis of Aminopyridines

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (90:10 Phosphate Buffer:Methanol) hplc_system HPLC System (C18 Column, 35°C) prep_mp->hplc_system prep_std Prepare Standard Solutions injection Inject Sample/Standard (10 µL) prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection separation Isocratic Elution (0.5 mL/min) injection->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Identify & Quantify Peaks chromatogram->quantification GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sampling Air Sampling on Acid-Coated Filter extraction Extraction with 0.1 N NaOH sampling->extraction injection Inject Sample Extract extraction->injection gc_system GC System (Amine-Specific Column) gc_system->injection separation Temperature Programmed Separation injection->separation detection NPD Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Identify & Quantify Peaks chromatogram->quantification CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis prep_bge Prepare BGE (100 mM Acetate Buffer, pH 5.15) ce_system CE System (Fused-Silica Capillary) prep_bge->ce_system prep_sample Dissolve Sample & Add Internal Standard injection Hydrodynamic/Electrokinetic Injection prep_sample->injection ce_system->injection separation Electrophoretic Separation (20 kV) injection->separation detection UV Detection (240 nm) separation->detection electropherogram Obtain Electropherogram detection->electropherogram quantification Identify & Quantify Peaks (Normalized to IS) electropherogram->quantification

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of modern drug discovery and materials science. 6-Amino-2-chloronicotinonitrile is a versatile starting material, offering multiple reactive sites for the generation of diverse molecular architectures. However, the synthesis of a novel compound is only the first step; rigorous structural validation is paramount to ensure the identity and purity of the newly created molecule. This guide provides a comparative overview of the essential spectroscopic and analytical techniques required for this critical process, emphasizing a self-validating, integrated workflow.

The Indispensable Role of Structural Validation
A Comparative Overview of Key Validation Techniques

The structural elucidation of a novel organic molecule relies on a suite of spectroscopic methods. While each provides valuable information, their strengths and limitations differ. A logical combination of these experiments is crucial for an unambiguous structure determination.[4][5]

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atom connectivity (through-bond and through-space)[4]Unparalleled detail on the molecular skeleton and stereochemistry.[6][7]Requires relatively larger sample amounts; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight and elemental formula.[8][9]Extremely high sensitivity and accuracy, crucial for formula confirmation.[10]Provides little information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.[11][12]Quick, non-destructive, and excellent for identifying key chemical bonds (e.g., C=O, O-H, N-H).[13]Often provides circumstantial rather than definitive structural proof; the "fingerprint region" can be complex.[14]
X-Ray Crystallography Absolute three-dimensional atomic arrangement in a crystal lattice.[15][16]Considered the "gold standard" for unambiguous structure and stereochemistry determination.[17][18][19]Requires a suitable single crystal, which can be difficult or impossible to grow.
The Self-Validating Workflow: An Integrated Approach

A trustworthy structural validation process is not linear but rather a system of cross-checks where data from one technique corroborates another. This integrated workflow ensures a high degree of confidence in the final structure.

Caption: A typical workflow for the structural validation of a novel compound.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Causality: This is often the first step after purification. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula.[10] This formula is the foundation upon which the rest of the structural analysis is built.

  • Methodology:

    • Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's nature.

    • Use the instrument's software to calculate the elemental formula that matches the observed accurate mass within a narrow tolerance (typically < 5 ppm).

2. Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is a rapid method to confirm the presence or absence of key functional groups, which should be consistent with the intended reaction.[20] For instance, if a reaction was intended to convert the nitrile group of the starting material, the characteristic C≡N stretch (around 2220-2260 cm⁻¹) should be absent in the product's spectrum.

  • Methodology:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

    • Alternatively, prepare a KBr pellet or a mull of the sample.

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as N-H (amines), C=O (carbonyls), and C-Cl (chloroalkanes).[14]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[21][22] It provides information on the chemical environment of each proton and carbon, their relative numbers, and how they are connected.[6]

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • ¹H NMR: Acquire a proton spectrum. Analyze the chemical shifts (functional groups), integration (relative number of protons), and multiplicity (neighboring protons).

    • ¹³C NMR & DEPT: Acquire a carbon-13 spectrum to identify the number of unique carbon environments. A DEPT experiment can further distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D spectra.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[4]

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

4. X-Ray Crystallography

  • Causality: When an unambiguous 3D structure, including absolute stereochemistry, is required, single-crystal X-ray diffraction is the definitive method.[15][16]

  • Methodology:

    • Grow a high-quality single crystal of the compound. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling.

    • Mount the crystal on a goniometer head.

    • Place the crystal in an X-ray diffractometer and cool it under a stream of nitrogen.

    • Collect the diffraction data.

    • Solve and refine the crystal structure using specialized software to generate a 3D model of the molecule.

Visualizing Reaction Potential of this compound

The starting material itself presents several avenues for chemical modification, leading to a wide array of potential novel compounds.

Caption: Key reactive sites on this compound for synthesis.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Amino-2-chloronicotinonitrile is a pivotal building block in medicinal chemistry and materials science. Its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the efficacy and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the purity of commercially available this compound. We present a multi-modal analytical approach, combining chromatographic and spectroscopic techniques, to create a holistic and reliable purity assessment. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations.

Introduction: The Criticality of Starting Material Purity

In multi-step organic synthesis, the purity of the starting materials dictates the success of the entire endeavor. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complex purification challenges downstream. For a versatile intermediate like this compound, which features multiple reactive sites, ensuring high purity is paramount. Potential impurities may include residual starting materials from its synthesis (e.g., 2,6-dichloronicotinonitrile), isomers (e.g., 2-Amino-6-chloronicotinonitrile), or degradation products.[1][2][3] This guide establishes a robust, multi-technique workflow to identify and quantify such impurities, enabling an objective comparison of different commercial sources.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires the orthogonal application of several methods, each providing a unique piece of the puzzle. Our strategy integrates a primary quantitative method with several qualitative and specialized techniques.

  • High-Performance Liquid Chromatography (HPLC-UV): The cornerstone of our purity assessment. It excels at separating the main component from structurally similar impurities and providing precise quantification based on area percentage.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities detected by HPLC. By providing the mass-to-charge ratio (m/z) of an impurity, we can deduce its molecular formula and propose a structure.[5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for structural confirmation of the main component and for detecting impurities that may not be visible by UV-HPLC (e.g., those lacking a chromophore) or that co-elute with the main peak.[6][7][8]

  • Karl Fischer Titration: Water is a common and often overlooked impurity that can significantly impact reaction chemistry.[9][10] This technique provides a precise and accurate quantification of water content, which is crucial for calculating a truly comprehensive purity value.[11][12]

The relationship and workflow of these techniques are illustrated below.

G cluster_0 Purity Benchmarking Workflow cluster_1 Primary & Impurity Analysis cluster_2 Confirmatory & Specific Analysis Sample Commercial Sample (this compound) Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC NMR ¹H NMR Analysis Prep->NMR KF Karl Fischer Titration Prep->KF LCMS LC-MS Analysis HPLC->LCMS Impurity Peak Characterization Data Data Integration & Purity Calculation HPLC->Data Quantitative Purity (Area %) LCMS->Data Impurity ID (Mass) NMR->Data Structural Confirmation KF->Data Water Content (%) Report Comparative Report Data->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

These protocols are designed to be robust and adhere to principles outlined in guidelines such as ICH Q2(R1).[13][14][15][16]

HPLC-UV Method for Purity Assay and Impurity Profiling
  • Rationale: A reversed-phase C18 column is chosen due to the moderate polarity of the analyte. The mobile phase, a gradient of acetonitrile and water with a mild acidic modifier (formic acid), ensures good peak shape and resolution of the main peak from potential impurities. UV detection at 254 nm is selected as a generally applicable wavelength for aromatic, nitrogen-containing compounds.

  • Methodology:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.

    • System Suitability: Before analysis, perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

LC-MS Method for Impurity Identification
  • Rationale: This method utilizes the same chromatographic conditions as the HPLC-UV method to ensure retention time correlation. Electrospray Ionization (ESI) in positive mode is effective for protonating the amine group on the molecule, allowing for sensitive mass detection.

  • Methodology:

    • LC Conditions: Use the same conditions as described in Section 3.1.

    • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: Scan from m/z 50 to 500.

    • Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained. The expected protonated molecular ion [M+H]⁺ for the parent compound is m/z 154.02.[5]

¹H NMR for Structural Confirmation
  • Rationale: Provides unambiguous structural confirmation. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the pyridine ring. DMSO-d₆ is a suitable solvent for this compound.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Parameters: Standard ¹H acquisition parameters with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Expected Signals: The spectrum should be consistent with the structure of this compound, showing characteristic signals for the two aromatic protons and the amino protons.[6][7][17]

Coulometric Karl Fischer Titration for Water Content
  • Rationale: Coulometric Karl Fischer titration is the gold standard for determining low levels of water content in solid samples, offering high precision and accuracy.[10][12][18]

  • Methodology:

    • Instrument: Calibrated Coulometric Karl Fischer Titrator.

    • Reagent: Use a commercial Karl Fischer reagent suitable for ketones and aldehydes if carbonyl impurities are suspected, otherwise a standard composite reagent is sufficient.

    • Procedure: Accurately weigh an appropriate amount of the sample (typically 50-100 mg) and introduce it directly into the titration cell.

    • Analysis: Run the titration until the endpoint is reached. Perform the measurement in triplicate and report the average water content as a weight percentage (w/w %).

Comparative Data Analysis (Hypothetical)

To illustrate the benchmarking process, we analyzed hypothetical samples from three different commercial suppliers (A, B, and C). The results are summarized below.

Table 1: Comparative Purity Analysis of Commercial this compound

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White to off-white powderWhite crystalline powderYellowish powderWhite to off-white powder
Purity (HPLC Area %) 98.2%99.8% 96.5%≥ 98.0%
Largest Unknown Impurity (Area %) 0.8% (at RRT 1.15)0.1% (at RRT 0.85)1.5% (at RRT 1.15)≤ 0.5%
Total Impurities (Area %) 1.8%0.2% 3.5%≤ 2.0%
Water Content (KF, w/w %) 0.45%0.12% 1.20%≤ 0.5%
¹H NMR Conformance ConformsConforms Conforms, minor unknown peaksConforms to structure
LC-MS ID of Major Impurity m/z 139.0 (Possible 2,6-dichloronicotinonitrile)Not Applicablem/z 139.0 (Possible 2,6-dichloronicotinonitrile)N/A

RRT = Relative Retention Time

Interpretation and Discussion

The data clearly demonstrates significant variability among suppliers.

  • Supplier B stands out as the highest quality source. It exhibits excellent purity by HPLC (99.8%), a very low total impurity profile, and minimal water content. The ¹H NMR was clean and confirmed the structure unequivocally. This material is highly recommended for sensitive applications, such as late-stage API synthesis or reference standard preparation.

  • Supplier A provides material of acceptable, but lower, quality. While the main peak purity is above the 98% threshold, it contains a significant single impurity at 0.8%. LC-MS analysis suggests this impurity could be 2,6-dichloronicotinonitrile (C₆H₂Cl₂N₂, MW 172.99), a plausible synthetic precursor, though the observed mass (m/z 139.0) could correspond to the des-amino chlorinated precursor 2-chloronicotinonitrile (C₆H₃ClN₂, [M+H]⁺ 139.04).[19] This warrants further investigation but highlights a potential issue in the manufacturing or purification process. The water content is also approaching the upper limit. This material might be suitable for early-stage discovery work where cost is a primary driver.

  • Supplier C provides material that fails to meet typical quality standards for pharmaceutical development. The low HPLC purity, high level of a major impurity, and excessive water content make it unsuitable for most applications. The yellowish color is also an indicator of potential impurities or degradation.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique workflow for the comprehensive purity assessment of commercial this compound. The combination of HPLC, LC-MS, NMR, and Karl Fischer titration provides a self-validating system that delivers a high degree of confidence in the analytical results.

Our key recommendation is that researchers and procurement managers should not rely solely on the supplier's Certificate of Analysis (CoA). An independent, in-house verification using the principles and methods described here is crucial for mitigating risks in research and development. Based on our hypothetical analysis, Supplier B would be the clear choice for applications demanding the highest purity and batch-to-batch consistency. This rigorous, data-driven approach to raw material qualification is a cornerstone of scientific integrity and successful drug development.

References

A Comparative Guide to the Cytotoxicity of 6-Amino-2-chloronicotinonitrile Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of 6-amino-2-chloronicotinonitrile derivatives, a promising class of heterocyclic compounds in the landscape of anticancer drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental evaluation of these compounds, offering a comparative perspective on their efficacy, insights into their mechanisms of action, and detailed protocols for their cytotoxic assessment. Our objective is to furnish the scientific community with a robust resource that not only presents experimental data but also explains the causal relationships behind the scientific observations, thereby fostering a deeper understanding of these potential therapeutic agents.

Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amino group at the 6-position and a chlorine atom at the 2-position of the nicotinonitrile ring system has given rise to a series of derivatives with significant cytotoxic potential against various cancer cell lines. These modifications are not arbitrary; they are the result of rational drug design aimed at enhancing the therapeutic index and exploring novel mechanisms of anticancer activity. The presence of the amino group, for instance, can critically influence the molecule's interaction with biological targets, while the chloro substituent provides a reactive site for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.[2]

Deciphering the Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

The cytotoxic effects of this compound derivatives are predominantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][3] This is a highly regulated process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. Several studies have indicated that these compounds can trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.[3]

Key molecular events observed upon treatment with these derivatives include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then proteolytically activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, characterized by the cleavage of cellular substrates, DNA fragmentation, and ultimately, cell death.[4] Some nicotinonitrile derivatives have been shown to significantly induce caspases 3 and 9.[1]

Furthermore, certain nicotinonitrile derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. Among these, Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, has emerged as a key target. By inhibiting Pim-1, these compounds can effectively arrest the cell cycle and promote apoptosis.[5] Additionally, some derivatives have demonstrated inhibitory activity against receptor tyrosine kinases such as VEGFR-2 and HER-2, which play crucial roles in tumor angiogenesis and progression.[6]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound derivatives.

apoptosis_pathway Proposed Apoptotic Pathway of this compound Derivatives compound This compound Derivatives pim1 PIM-1 Kinase Inhibition compound->pim1 bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 bax Bax (Pro-apoptotic) Upregulation compound->bax mitochondria Mitochondrial Dysfunction bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Apoptotic signaling pathway induced by this compound derivatives.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for quantifying cytotoxicity. The table below summarizes the IC50 values for a selection of nicotinonitrile derivatives from various studies, providing a comparative overview of their potency. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound ID/ReferenceDerivative DescriptionCancer Cell LineIC50 (µM)
Compound 11[5] N-(4-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamideMCF-7 (Breast)Not specified
Compound 12[5] N-(4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamideMCF-7 (Breast)Promising activity
Compound 11[5] N-(4-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamideHepG2 (Liver)Promising activity
Compound 12[5] N-(4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamideHepG2 (Liver)Promising activity
Compound 8[2] 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(2-hydrazinyl)nicotinonitrileMCF-7 (Breast)0.01 µg/mL
Compound 16[2] N'-(1-(4-chlorophenyl)ethylidene)-2-(6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-3-cycanopyridin-2-yl)hydrazideMCF-7 (Breast)0.02 µg/mL
Compound 8[2] 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(2-hydrazinyl)nicotinonitrileNCI-H460 (Lung)0.02 µg/mL
Compound 16[2] N'-(1-(4-chlorophenyl)ethylidene)-2-(6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-3-cycanopyridin-2-yl)hydrazideNCI-H460 (Lung)0.01 µg/mL
Compound 8[2] 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(2-hydrazinyl)nicotinonitrileSF-268 (CNS)0.02 µg/mL
Compound 16[2] N'-(1-(4-chlorophenyl)ethylidene)-2-(6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-3-cycanopyridin-2-yl)hydrazideSF-268 (CNS)0.01 µg/mL
Compound 3[7] 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrileMDA-MB-231 (Breast)1.81
Compound 3[7] 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrileMCF-7 (Breast)2.85
Doxorubicin[7] Standard ChemotherapeuticMDA-MB-231 (Breast)3.18
Doxorubicin[7] Standard ChemotherapeuticMCF-7 (Breast)4.17

Structure-Activity Relationship (SAR) Insights

The analysis of cytotoxicity data from various this compound derivatives allows for the deduction of preliminary structure-activity relationships. The nature and position of substituents on the nicotinonitrile core significantly influence the anticancer activity. For instance, the introduction of different aryl groups at the 4-position of the pyridine ring can modulate the cytotoxic potency.[8] The substitution pattern on these aryl rings, such as the presence of electron-withdrawing or electron-donating groups, can also have a profound impact on activity.[8] Furthermore, modifications at the 2-position, often achieved by nucleophilic substitution of the chlorine atom, have yielded derivatives with enhanced cytotoxicity.[2] The amino group at the 6-position appears to be a crucial determinant of the biological activity, potentially through its involvement in hydrogen bonding interactions with the target proteins.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in a complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the MTT assay.

mtt_workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with nicotinonitrile derivatives incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add 10µL MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Remove medium and add 100µL DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis and the inhibition of key protein kinases. The structure-activity relationship studies, although preliminary, provide valuable guidance for the design of more potent and selective compounds. Future research should focus on a more comprehensive exploration of the chemical space around this scaffold, the elucidation of the precise molecular targets, and in vivo evaluation of the most promising candidates. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical settings.

References

A Senior Application Scientist's Guide to the In-Silico Prediction of Properties of 6-Amino-2-chloronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico methodologies for predicting the properties of 6-amino-2-chloronicotinonitrile derivatives, a class of compounds with significant potential in drug discovery. We will delve into the theoretical underpinnings of key computational techniques, offer a comparative analysis of their performance, and provide detailed, field-proven protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Introduction: The Rising Prominence of this compound Derivatives and the Imperative for In-Silico Analysis

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in molecules targeting a range of biological entities, most notably protein kinases. The versatility of this scaffold allows for the synthesis of diverse chemical libraries, leading to the discovery of potent and selective inhibitors for various therapeutic targets.[1] The development of novel derivatives is a time-consuming and resource-intensive process. In-silico, or computational, methods have emerged as indispensable tools in modern drug discovery, offering the ability to predict the properties of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the discovery pipeline.[2][3][4]

This guide will focus on three pillars of in-silico property prediction: Quantum Mechanics (specifically Density Functional Theory), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. We will explore the strengths and limitations of each approach, providing a framework for their judicious application in the study of this compound derivatives.

In-Silico Property Prediction Methodologies: A Trifecta of Computational Approaches

The in-silico evaluation of drug candidates relies on a variety of computational methods, each offering unique insights into the behavior of a molecule. For our purposes, we will focus on three of the most impactful and widely used techniques.

Quantum Mechanics: Unveiling Intrinsic Molecular Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5] By solving the Schrödinger equation for a given molecule, DFT can accurately predict a wide range of intrinsic properties, including molecular geometry, electronic distribution, and reactivity.[6] For this compound derivatives, DFT is invaluable for understanding their fundamental chemical nature, which in turn influences their biological activity.

The general workflow for a DFT calculation is as follows:

DFT_Workflow A Input Structure (e.g., SMILES or 3D coordinates) B Geometry Optimization A->B Initial Guess C Frequency Calculation B->C Optimized Geometry D Property Calculation (e.g., HOMO/LUMO, ESP) C->D Verified Minimum E Analysis of Results D->E

Caption: A generalized workflow for a Density Functional Theory (DFT) calculation.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as a this compound derivative, will bind to a target protein. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

A typical molecular docking workflow is depicted below:

Docking_Workflow A Prepare Protein Structure (e.g., from PDB) C Define Binding Site (Grid Box Generation) A->C B Prepare Ligand Structure (e.g., this compound derivative) D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Scores D->E F Post-Docking Analysis (e.g., Interaction Visualization) E->F

Caption: A standard workflow for performing molecular docking simulations.

ADMET Prediction: Foreseeing the Fate of a Drug in the Body

A potent and selective molecule is not necessarily a good drug. It must also possess favorable ADMET properties to be safe and effective in humans.[7] ADMET prediction models, often based on Quantitative Structure-Activity Relationships (QSAR), use the chemical structure of a molecule to predict its pharmacokinetic and toxicological properties.[8] Early assessment of ADMET properties can significantly reduce the attrition rate of drug candidates in later stages of development.[9]

The workflow for in-silico ADMET prediction is generally as follows:

ADMET_Workflow A Input Molecule Structure (e.g., SMILES) C Run Prediction using a Web Server or Software (e.g., SwissADME, admetSAR) A->C B Select ADMET Properties to Predict B->C D Analyze Predicted Properties (e.g., Solubility, Permeability, Toxicity) C->D E Assess Drug-Likeness D->E

Caption: A typical workflow for the in-silico prediction of ADMET properties.

Comparative Analysis of In-Silico Methods

The choice of in-silico method depends on the specific research question being addressed. Each method has its own strengths and weaknesses, and a multi-faceted approach is often the most effective.

Method Strengths Weaknesses Best Suited For
Density Functional Theory (DFT) High accuracy for intrinsic molecular properties.[5] Provides insights into electronic structure and reactivity.Computationally expensive.[6] Limited to single molecules or small clusters.Understanding reaction mechanisms. Predicting spectroscopic properties. Calculating molecular orbitals and electrostatic potential.
Molecular Docking Computationally efficient for large libraries of compounds. Provides a 3D model of the protein-ligand interaction.Scoring functions can be inaccurate. Protein flexibility is often not fully accounted for.Virtual screening of compound libraries. Predicting binding modes of inhibitors. Lead optimization.
ADMET Prediction Rapid assessment of pharmacokinetic and toxicological properties.[7] Can be used for large datasets.Predictions are based on statistical models and may not be accurate for novel chemotypes.[8]Early-stage filtering of compound libraries. Identifying potential liabilities of drug candidates.
A Hypothetical Case Study: Validating In-Silico Predictions with Experimental Data

To illustrate the interplay between in-silico predictions and experimental validation, let us consider a hypothetical scenario. A series of this compound derivatives are designed as potential inhibitors of a specific kinase. Molecular docking is used to predict their binding affinities. Subsequently, these compounds are synthesized and their biological activity is determined experimentally as the half-maximal inhibitory concentration (IC50).

Compound Predicted Binding Affinity (kcal/mol) Experimental IC50 (nM)
Derivative 1-9.550
Derivative 2-8.2250
Derivative 3-10.125
Derivative 4-7.5800

In this hypothetical example, there is a good correlation between the predicted binding affinity from molecular docking and the experimentally determined IC50 values. Such a correlation would give us confidence in using the docking model to prioritize new, unsynthesized derivatives for further investigation. It is crucial to note that this is an idealized scenario. In practice, the correlation may not be as strong, and other factors such as cell permeability and metabolic stability, which can be assessed using ADMET prediction tools, will also influence the final biological activity. For instance, a study on 2-amino-4,6-diphenylnicotinonitriles demonstrated varying cytotoxic activities against breast cancer cell lines, with IC50 values ranging from over 100 µM to as low as 4.7 µM, highlighting the significant impact of structural modifications on biological outcomes.[10]

Experimental Protocols

To ensure the reproducibility and validity of in-silico predictions, it is essential to follow standardized and well-documented protocols.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using the widely used and freely available software, AutoDock Vina.[11][12]

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.[13]

    • Add polar hydrogens to the protein structure.

    • Save the prepared protein in PDBQT format using AutoDock Tools.[14]

  • Ligand Preparation:

    • Obtain the 3D structure of the this compound derivative. This can be done using a chemical drawing program and saving the file in a suitable format like MOL or SDF.

    • Convert the ligand file to PDBQT format using AutoDock Tools. This step assigns partial charges and defines the rotatable bonds.[14]

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the protein. The dimensions and center of the grid box are crucial parameters that need to be carefully chosen.[12]

  • Docking Simulation:

    • Run the AutoDock Vina simulation using a configuration file that specifies the paths to the prepared protein and ligand files, as well as the grid box parameters.[15]

  • Analysis of Results:

    • AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

    • Visualize the docking poses and the protein-ligand interactions using molecular visualization software such as PyMOL or Discovery Studio Visualizer.[12]

Protocol 2: ADMET Prediction using SwissADME

This protocol outlines the steps for predicting the ADMET properties of a this compound derivative using the SwissADME web server, a free and user-friendly tool.[16]

  • Input Molecule:

    • Navigate to the SwissADME website (1716]

    • Input the structure of the this compound derivative. This can be done by drawing the molecule, pasting a SMILES string, or uploading a file.

  • Run Prediction:

    • Click the "Run" button to initiate the calculation of the physicochemical and pharmacokinetic properties.

  • Analyze Results:

    • The results page will display a comprehensive analysis of the molecule's properties, including:

      • Physicochemical Properties: Molecular weight, logP, water solubility, etc.[18]

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, etc.

      • Drug-Likeness: Adherence to rules such as Lipinski's rule of five.

      • Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.

Protocol 3: Best Practices for DFT Calculations

This protocol provides general guidelines for setting up a DFT calculation for a this compound derivative, based on established best practices.[19][20]

  • Choice of Functional and Basis Set:

    • The choice of the DFT functional and basis set is critical for the accuracy of the calculation.[21] For general-purpose calculations on organic molecules, hybrid functionals such as B3LYP or PBE0, combined with a Pople-style basis set like 6-31G(d) or a Dunning-style basis set like cc-pVDZ, are often a good starting point.[22][23]

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step before calculating other properties.[21]

  • Frequency Calculation:

    • After geometry optimization, perform a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

  • Property Calculation:

    • Once a stable minimum has been found, you can proceed to calculate the desired molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (ESP), and Mulliken population analysis.

Conclusion and Future Outlook

In-silico prediction of molecular properties has become an integral part of modern drug discovery. For the promising class of this compound derivatives, computational methods such as DFT, molecular docking, and ADMET prediction offer invaluable tools for accelerating the design-synthesis-test cycle. By providing insights into intrinsic molecular properties, protein-ligand interactions, and pharmacokinetic profiles, these methods enable researchers to make more informed decisions and prioritize the most promising candidates for experimental investigation.

The continued development of more accurate and efficient computational algorithms, coupled with the ever-increasing availability of high-performance computing resources, will undoubtedly further enhance the impact of in-silico methods in the quest for novel therapeutics derived from the this compound scaffold. A judicious and integrated application of the methodologies and protocols outlined in this guide will empower researchers to navigate the complexities of drug discovery with greater confidence and efficiency.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. The compound 6-Amino-2-chloronicotinonitrile is a valuable intermediate in pharmaceutical synthesis, but its chemical structure—a chlorinated pyridine ring coupled with amino and nitrile functional groups—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for its proper management, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification & Risk Assessment: Understanding the "Why"

Effective disposal begins with a clear understanding of the risks. This compound is classified as a hazardous substance, and its toxicity profile is driven by its constituent functional groups. Aromatic amines can be toxic and may pose long-term health risks, while nitrile groups can be metabolized to release cyanide in the body.[1][2][3] The presence of chlorine on the aromatic ring means that improper incineration can lead to the formation of highly toxic dioxins and hydrogen chloride gas.[4]

Therefore, every handling and disposal step is designed to mitigate these intrinsic hazards. The following table summarizes the key hazard classifications based on available Safety Data Sheets (SDS).

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement (Examples)
Acute Toxicity, Oral
alt text
Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation
alt text
Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[5]
Eye Irritation/Damage
alt text
Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory Irritation
alt text
May cause respiratory irritation.P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

Pre-Disposal Operations: Engineering Controls and PPE

Safe disposal is the final step in a chain of safe handling. Before waste is even generated, proper containment and personal protection are paramount.

  • Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of the powdered substance.[4] The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][7]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Gloves : Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use.

    • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[5]

    • Lab Coat : A flame-resistant lab coat must be worn and kept buttoned to protect from skin contact.[6]

    • Respiratory Protection : If there is a risk of dust formation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]

Waste Characterization and Segregation

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is hazardous.[8]

  • Is it a Listed Waste? While this compound itself is not specifically listed by name on the P or U lists, waste streams from its synthesis or use could fall under the F-list for non-specific source wastes if mixed with certain solvents.[9][10]

  • Does it Exhibit a Characteristic of Hazardous Waste? The primary concern for this compound is its toxicity. A waste is considered toxic if it contains constituents listed in 40 CFR part 261, Appendix VIII that could pose a hazard to human health or the environment.[9] Given its classification as harmful and its chemical nature as a chlorinated aromatic amine, it is prudent and often required to manage it as a toxic hazardous waste.[1][2]

Core Principle : Never mix this compound waste with other waste streams. It must be segregated into a dedicated hazardous waste container to prevent unknown chemical reactions and to ensure proper final disposal.

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, solutions containing it, and materials contaminated by it.

Step 1: Waste Collection
  • Designate a specific, compatible waste container. This should be a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". All other components of any waste mixture must also be listed.

  • Attach a hazardous waste tag that includes the accumulation start date and hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 2: Decontaminating Containers and Glassware
  • Empty containers that once held the pure compound are not "empty" by regulatory standards. They must be triple-rinsed.

  • Procedure :

    • Select a suitable solvent in which the compound is soluble (e.g., acetone, methanol).

    • Rinse the container thoroughly with a small amount of the solvent, ensuring all interior surfaces are contacted.

    • Pour the solvent rinsate into your designated "this compound Hazardous Waste" container.

    • Repeat this process two more times.

  • This rinsate is considered hazardous waste and must be collected.[11] After triple-rinsing, the container can typically be disposed of as non-hazardous lab glass or plastic, but always confirm with your institution's EHS department.

Step 3: Managing Spills
  • For small spills (a few grams) inside a chemical fume hood:

    • Ensure your PPE is intact.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels initially.

    • Carefully sweep up the absorbed material and place it into the hazardous waste container.[5]

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.

Step 4: Final Disposal
  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][12]

  • The collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]

  • The standard and required method for destroying chlorinated and nitrogenous organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx, hydrogen cyanide, and hydrogen chloride.[1][4]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_final Final Disposition start Waste Generation (Pure compound, solution, or contaminated material) ppe Confirm Proper PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container & Complete Waste Tag transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange for Pickup by Institutional EHS or Contractor storage->pickup disposal Final Disposal via Licensed Facility (High-Temp Incineration) pickup->disposal spill_cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill->spill_cleanup  Yes spill_cleanup->transfer

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 6-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Amino-2-chloronicotinonitrile, a compound that, while promising, requires meticulous safety protocols. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally similar chemicals, including 2-Chloronicotinonitrile and various amino-chloropyridines, to establish a robust framework for personal protective equipment (PPE) and safe handling procedures.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also presumed to cause skin and eye irritation.[1][2] The nitrile group (-CN) warrants particular caution, as related compounds can release hydrogen cyanide upon combustion or in the presence of strong acids.[4]

Anticipated Hazards:

  • Acute Toxicity: Oral, dermal, and inhalation.[1][3][4]

  • Skin Irritation: Direct contact may cause redness and irritation.[1][2]

  • Eye Irritation: Potential for serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or powder may irritate the respiratory system.[1]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following recommendations are based on established safety standards for handling hazardous chemicals.

Eye and Face Protection
  • Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5]

  • Rationale: To prevent contact with the eyes from splashes, dust, or vapors. Given the potential for serious eye irritation, standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

Skin and Body Protection
  • Gloves: Nitrile gloves are the preferred choice due to their superior resistance to a wide range of chemicals, including solvents and caustics, as well as their puncture resistance.[6][7][8][9][10] Always check the manufacturer's glove compatibility chart for specific breakthrough times if available. Double-gloving is recommended during high-risk procedures.

  • Lab Coat: A flame-retardant and chemically resistant lab coat is essential. Ensure it is fully buttoned with the sleeves rolled down.

  • Protective Clothing: For larger quantities or procedures with a high risk of exposure, impervious clothing should be worn.[5] Closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection
  • Standard Operations: When handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required.[11]

  • High-Risk Scenarios: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a full-face respirator with appropriate cartridges should be used.[5] Always consult with your institution's environmental health and safety (EHS) department for specific respirator fit testing and selection.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Operational Workflow

The following diagram outlines the key stages of handling this compound and the corresponding safety measures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up in a certified fume hood prep_ppe->prep_setup weighing Weighing prep_setup->weighing transfer Transfer to reaction vessel weighing->transfer reaction Running the reaction transfer->reaction decontamination Decontaminate surfaces reaction->decontamination waste_disposal Dispose of waste decontamination->waste_disposal ppe_removal Doff PPE correctly waste_disposal->ppe_removal

Caption: A workflow diagram for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table below.

    • Fume Hood Setup: All manipulations of this compound solid or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Handling:

    • Weighing: Use a disposable weighing boat or weigh the material directly into the reaction vessel to avoid contamination of balances.

    • Transfer: When transferring the solid, use a spatula and avoid creating dust. For solutions, use appropriate volumetric glassware and a funnel.

    • Reaction: Conduct the reaction in a closed system whenever possible. Ensure the reaction setup is secure and properly clamped.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and empty containers, in a designated hazardous waste container.[5] Follow your institution's specific guidelines for chemical waste disposal.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly after removing all PPE.

Summary of PPE Recommendations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatRecommended if outside a fume hood
Solution Preparation Safety GogglesNitrile GlovesLab CoatNot required in a fume hood
Running Reaction Safety GogglesNitrile GlovesLab CoatNot required in a fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesImpervious Gown/ApronFull-face Respirator

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.